Fluopipamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O/c1-15-7-8-19(31-2)17(13-15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)18-6-4-3-5-16(18)23/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISYIQGVADELBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis and Discovery of Fluvoxamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvoxamine is a well-established selective serotonin reuptake inhibitor (SSRI) with a unique pharmacological profile, distinguished by its potent agonism at the sigma-1 receptor. This dual mechanism of action contributes to its efficacy in treating a range of psychiatric disorders, including obsessive-compulsive disorder (OCD) and major depressive disorder (MDD). This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological characterization of fluvoxamine, intended for researchers and professionals in the field of drug development. The document details synthetic routes, key experimental protocols, quantitative pharmacological data, and the signaling pathways modulated by this significant therapeutic agent.
Introduction and Discovery
Fluvoxamine was developed by Kali-Duphar, a subsidiary of Solvay Pharmaceuticals in Belgium, and was first introduced in Switzerland in 1983 under the trade name Floxyfral.[1] It was one of the pioneering SSRIs to be launched and gained approval from the U.S. Food and Drug Administration (FDA) in 1994 for the treatment of obsessive-compulsive disorder, marketed as Luvox.[1] The development of fluvoxamine was a significant advancement in psychopharmacology, offering a more targeted approach to treating psychiatric disorders with a generally improved side-effect profile compared to older tricyclic antidepressants.[2]
Chemical Profile
-
IUPAC Name: 2-{[(E)-{5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethanamine
-
Chemical Formula: C₁₅H₂₁F₃N₂O₂
-
Molecular Weight: 318.34 g/mol
-
CAS Number: 54739-18-3
Synthesis of Fluvoxamine
Several synthetic routes for fluvoxamine have been reported. A common and practical approach involves a multi-step synthesis starting from 4-trifluoromethylbenzonitrile.
Synthesis Pathway
A representative synthesis of fluvoxamine proceeds through the following key steps:
-
Grignard Reaction: 4-Trifluoromethylbenzonitrile reacts with a Grignard reagent, such as 4-methoxybutylmagnesium bromide, to form an intermediate ketone after hydrolysis.
-
Oximation: The resulting ketone, 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, undergoes condensation with hydroxylamine to form the corresponding oxime.
-
O-Alkylation: The oxime is then O-alkylated with a suitable 2-aminoethylating agent, such as 2-chloroethylamine or 2-bromoethylamine, in the presence of a base to yield fluvoxamine.
-
Salt Formation (Optional): The fluvoxamine free base can be converted to its maleate salt for improved stability and solubility by reacting it with maleic acid.[3]
A modified and practical synthetic method starts from 4-trifluoromethylbenzonitrile and proceeds via a Grignard reaction, hydrolysis, and oximation, resulting in a total yield of 36.16%.[4][5] Another described method involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone with hydroxylamine, followed by reaction of the resulting oxime with 2-chloroethylamine.[3]
Pharmacological Profile
Fluvoxamine's therapeutic effects are primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT) and its unique agonistic activity at the sigma-1 receptor.
Receptor Binding Affinity
The selectivity of fluvoxamine for SERT over other neurotransmitter transporters and receptors is a key feature of its pharmacological profile.
| Receptor/Transporter | Ki (nM) |
| Serotonin Transporter (SERT) | 2.5 |
| Sigma-1 Receptor | 36 |
| Norepinephrine Transporter (NET) | 1427 |
| Alpha-1 Adrenergic Receptor | 1288 |
| 5-HT2C Receptor | 5786 |
| Data compiled from various sources.[1][6] |
Functional Activity
Fluvoxamine is a potent inhibitor of serotonin reuptake. In a study on rat frontal cortex, the EC₅₀ for SERT occupancy by fluvoxamine was determined to be 0.48 ng/mL in plasma and 0.22 ng/mL in brain extracellular fluid.[7][8]
Pharmacokinetics
| Parameter | Value |
| Bioavailability | 53% |
| Protein Binding | ~80% |
| Elimination Half-life | 12-15 hours (single dose), prolonged at steady-state |
| Metabolism | Extensively hepatic, primarily via oxidative demethylation |
| Data compiled from various sources.[9][10] |
Experimental Protocols
Radioligand Binding Assay for SERT Affinity
This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., fluvoxamine) for the serotonin transporter using a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells expressing human SERT or rodent brain tissue.
-
Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand.
-
Test compound (Fluvoxamine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like paroxetine).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control. The total incubation volume is typically 200-250 µL.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[11][12][13][14][15]
Serotonin Reuptake Inhibition Assay using Synaptosomes
This protocol describes a method to measure the functional inhibition of serotonin reuptake by a test compound in synaptosomes.
Materials:
-
Synaptosome preparation from rodent brain tissue (e.g., striatum or cortex).
-
[³H]-Serotonin.
-
Test compound (Fluvoxamine) at various concentrations.
-
Krebs-Ringer buffer (or similar physiological buffer).
-
Uptake inhibitor for non-specific uptake control (e.g., a high concentration of a known SERT inhibitor).
-
Filtration apparatus and filters.
-
Scintillation counter and fluid.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosome preparation with varying concentrations of the test compound or buffer for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add [³H]-Serotonin to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the amount of specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a SERT inhibitor). Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC₅₀ value.[16][17][18][19][20]
Signaling Pathways
Inhibition of Serotonin Transporter (SERT)
Fluvoxamine's primary mechanism of action is the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The transporter protein functions by co-transporting serotonin with sodium (Na⁺) and chloride (Cl⁻) ions into the presynaptic neuron, a process that is coupled to the counter-transport of potassium (K⁺) ions.[21][22][23]
Sigma-1 Receptor Agonism
Fluvoxamine is a potent agonist at the sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[24][25] Activation of the sigma-1 receptor by fluvoxamine has been shown to modulate several downstream signaling pathways, including those involved in neuroprotection, anti-inflammatory responses, and the regulation of neurotransmitter systems.[26][27][28][29] This agonism may contribute to the anxiolytic and antidepressant effects of fluvoxamine and is a key differentiator from other SSRIs.[30][31]
Conclusion
Fluvoxamine remains a clinically important therapeutic agent with a well-characterized synthesis and a unique dual mechanism of action. Its high affinity for the serotonin transporter, coupled with its potent agonism at the sigma-1 receptor, provides a pharmacological profile that is distinct among SSRIs. This in-depth technical guide has provided a comprehensive overview of the key aspects of fluvoxamine's discovery, synthesis, and pharmacology, offering valuable information for researchers and professionals in the field of drug development and neuroscience. Further research into the intricate signaling pathways modulated by fluvoxamine, particularly its effects mediated by the sigma-1 receptor, will continue to enhance our understanding of its therapeutic benefits and may pave the way for the development of novel therapeutics with improved efficacy and tolerability.
References
- 1. Fluvoxamine - Wikipedia [en.wikipedia.org]
- 2. Fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. [Improved method of fluvoxamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved method of fluvoxamine synthesis [sciengine.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 22. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 23. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 24. labs.penchant.bio [labs.penchant.bio]
- 25. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 26. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Positive Protective Effects of Sigma-1 Receptor Stimulation with Fluvoxamine after Myocardial Ischemia and Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 31. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
Navigating the Neuropharmacology of Fluvoxamine: A Technical Guide to Receptor Interactions
A Note on Terminology: Initial searches for "fluopipamine" did not yield relevant results for a known pharmaceutical agent. The information presented in this guide pertains to fluvoxamine , a well-documented selective serotonin reuptake inhibitor (SSRI), as it is strongly presumed that "this compound" was a typographical error.
This technical guide provides a comprehensive overview of the target receptors and binding affinities of fluvoxamine, designed for researchers, scientists, and professionals in drug development. The following sections detail the drug's interaction with its primary and secondary targets, the experimental methodologies used to determine these interactions, and the associated signaling pathways.
Primary and Secondary Target Receptors
Fluvoxamine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) , which is responsible for the reuptake of serotonin from the synaptic cleft. By blocking SERT, fluvoxamine increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[1]
In addition to its high affinity for SERT, fluvoxamine is a potent agonist at the sigma-1 (σ1) receptor .[2][3] This interaction is thought to contribute to its therapeutic effects, including its potential efficacy in psychotic depression.[3][4] Fluvoxamine exhibits significantly lower affinity for other neurotransmitter receptors, such as adrenergic, dopaminergic, histaminergic, and muscarinic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[5]
Quantitative Binding Affinity Data
The binding affinity of fluvoxamine for its primary targets has been quantified through various in vitro studies. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.
| Target Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | Fluvoxamine | Human | Radioligand Binding | 1.5 | [5] |
| Serotonin Transporter (SERT) | [3H]paroxetine | Mouse Brain | Radioligand Binding | 5.52 | [6] |
| Sigma-1 (σ1) Receptor | Fluvoxamine | Not Specified | Not Specified | 36 | [2] |
Experimental Protocols
The determination of fluvoxamine's binding affinity is primarily achieved through radioligand binding assays. The following is a generalized protocol for such an experiment.
Radioligand Binding Assay for SERT and Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of fluvoxamine for the serotonin transporter (SERT) and the sigma-1 receptor.
Materials:
-
Membrane Preparation: Homogenized tissue or cell culture preparations expressing the target receptor (e.g., human platelet membranes for SERT, or cells transfected with the sigma-1 receptor).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]citalopram or [3H]paroxetine for SERT; --INVALID-LINK---pentazocine for the sigma-1 receptor).
-
Test Compound: Fluvoxamine in a range of concentrations.
-
Assay Buffer: A buffer solution appropriate for the specific receptor being studied.
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: The membrane preparation, radioligand, and varying concentrations of fluvoxamine are incubated together in the assay buffer. This allows for competitive binding between the radioligand and fluvoxamine to the target receptor.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of fluvoxamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Fluvoxamine's interaction with its target receptors initiates downstream signaling cascades that are believed to be responsible for its therapeutic effects.
Serotonin Transporter (SERT) Inhibition
By blocking serotonin reuptake, fluvoxamine leads to an accumulation of serotonin in the synapse. This increased availability of serotonin results in enhanced activation of various postsynaptic serotonin receptors, leading to a cascade of intracellular signaling events that ultimately modulate neuronal activity and gene expression. The long-term adaptive changes in the brain, including alterations in receptor density and signaling pathways, are thought to be crucial for the antidepressant and anxiolytic effects of fluvoxamine.
Sigma-1 (σ1) Receptor Agonism
Fluvoxamine's agonism at the sigma-1 receptor has been linked to the modulation of several intracellular signaling pathways. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses and neuronal plasticity.
Activation of the sigma-1 receptor by fluvoxamine has been shown to:
-
Modulate the nNOS/PSD-95/NMDAR signaling pathway : This pathway is critical for synaptic plasticity and neuronal function.[7][8]
-
Alleviate Endoplasmic Reticulum (ER) Stress : Fluvoxamine can attenuate the unfolded protein response (UPR) by reducing the expression of markers like IRE-1, PERK, and ATF-6.[7][8] This can protect neurons from apoptosis and promote cell survival.
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Fluvoxamine - Wikipedia [en.wikipedia.org]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Tolerability and safety of fluvoxamine and other antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Preclinical Studies of Fluvoxamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the early preclinical data on fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The information presented herein is crucial for understanding the foundational pharmacological profile of this compound and serves as a valuable resource for professionals in drug development and neuroscience research.
Core Mechanism of Action
Fluvoxamine's primary mechanism of action is the potent and selective inhibition of serotonin (5-hydroxytryptamine; 5-HT) reuptake in the brain.[1] By blocking the serotonin transporter (SERT), fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][3][4] In vitro studies have demonstrated that fluvoxamine has a very weak effect on the reuptake of norepinephrine and dopamine.[3]
Beyond its primary action on SERT, fluvoxamine also exhibits a high affinity for the sigma-1 receptor (S1R), where it acts as an agonist.[2][4][5] This interaction with the S1R is thought to contribute to its therapeutic effects by modulating cellular stress responses and inflammation.[2][4] Fluvoxamine has negligible affinity for various other receptors, including α1-, α2-, β-adrenergic, muscarinic, dopamine D2, histamine H1, GABA-benzodiazepine, opiate, 5-HT1, and 5-HT2 receptors, which contributes to its favorable side-effect profile compared to other psychotropic drugs.[2][3]
Caption: Primary mechanism of action of Fluvoxamine.
Quantitative Data Summary
The following tables summarize key quantitative data from early preclinical studies of fluvoxamine.
Table 1: Receptor Binding and Transporter Inhibition
| Target | Species | Assay Type | Value | Parameter | Reference |
| SERT | Rat | Inhibition of [3H]5-HT uptake into astrocyte cultures | - | - | [5] |
| σ1 Receptor | - | Binding affinity | High Affinity | Agonist | [5] |
No specific quantitative values for SERT inhibition were available in the provided search results.
Table 2: In Vitro and In Vivo CYP450 Inhibition
| CYP Isozyme | System | Substrate | Ki (nM) | Notes | Reference |
| CYP2C19 | Human Liver Microsomes | (S)-mephenytoin | 70-80 (unbound) | Ki,ub values were in a narrow range across six livers. | [6] |
| CYP2C19 | In Vivo (Human) | (S)-mephenytoin | 1.9 ± 1.1 (unbound) | Inhibition potency is ~40 times greater in vivo than in vitro. | [6] |
| CYP1A2 | - | - | - | Fluvoxamine is a potent inhibitor. | [7] |
| CYP3A4 | - | - | - | Less potent inhibition than CYP1A2. | [7][8] |
| CYP2D6 | - | - | - | Minimal affinity and clinically insignificant role in metabolism. | [7][8] |
Table 3: Pharmacokinetic Parameters in Animals
| Species | Route of Administration | Key Findings | Reference |
| Rat, Dog, Hamster, Mouse, Rabbit | - | Main metabolic pathway was similar across species. | [1] |
| Rat, Dog | - | Complete absorption. | [1] |
Table 4: Pharmacokinetic Parameters in Humans
| Parameter | Value | Notes | Reference |
| Oral Bioavailability | ~50% | Due to first-pass hepatic metabolism. | [7] |
| Time to Peak Plasma Concentration | 2-8 hours (capsules, film-coated tablets)4-12 hours (enteric-coated tablets) | - | [7][9] |
| Plasma Protein Binding | ~77% | Low compared to other SSRIs. | [7] |
| Elimination Half-life (single dose) | 12-15 hours | Biphasic elimination. | [7] |
| Elimination Half-life (steady-state) | Prolonged by 30-50% | - | [7] |
| Metabolism | Extensive oxidative metabolism | Nine metabolites identified, none pharmacologically active. | [7] |
| Excretion | Predominantly in urine as metabolites | < 4% as parent compound. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of preclinical findings.
CYP2C19 Inhibition Assay (In Vitro)
Objective: To determine the in vitro inhibition constant (Ki) of fluvoxamine for the CYP2C19 enzyme.
Methodology:
-
System: Human liver microsomes and a cDNA-expressed microsomal system (Supersomes) were utilized.
-
Probe Substrate: (S)-mephenytoin was used as the specific probe for CYP2C19 activity.
-
Incubation: Various concentrations of fluvoxamine were co-incubated with the microsomal preparation and (S)-mephenytoin.
-
Analysis: The formation of the metabolite, (S)-4-hydroxy-mephenytoin, was quantified using a suitable analytical method (e.g., HPLC-MS/MS).
-
Data Calculation: The inhibition constant (Ki) was calculated based on the total added fluvoxamine concentration (Ki,total) and the unbound fluvoxamine concentration (Ki,ub), taking into account nonspecific binding to microsomal proteins.
Caption: Workflow for in vitro CYP inhibition assay.
In Vivo CYP2C19 Inhibition Study (Human)
Objective: To determine the in vivo inhibition constant (Ki) of fluvoxamine for CYP2C19 in healthy volunteers.
Methodology:
-
Study Population: 12 healthy volunteers.
-
Dosing Regimen: Subjects received steady-state doses of fluvoxamine (0, 37.5, 62.5, and 87.5 mg/day).
-
Probe Administration: A single oral dose (100 mg) of the CYP2C19 probe, (S)-mephenytoin, was administered.
-
Sample Collection: Plasma samples were collected to determine fluvoxamine and (S)-4-hydroxy-mephenytoin concentrations.
-
Data Analysis: The formation clearance of (S)-4-hydroxy-mephenytoin was calculated. The in vivo Ki was determined from the correlation between the ratio of uninhibited to inhibited formation clearances and the average steady-state plasma concentration of fluvoxamine.
Caption: Logical flow of the in vivo CYP inhibition study.
Conclusion
The early preclinical studies of fluvoxamine established its profile as a potent and selective serotonin reuptake inhibitor with a notable affinity for the sigma-1 receptor. Pharmacokinetic studies in both animals and humans have characterized its absorption, distribution, metabolism, and excretion, providing a foundation for its clinical development. The detailed investigation into its inhibitory effects on cytochrome P450 enzymes has been critical in understanding its potential for drug-drug interactions. This in-depth guide serves as a technical resource for researchers and professionals, offering a consolidated view of the foundational data that underpins the clinical use of fluvoxamine.
References
- 1. Review of the animal pharmacology and pharmacokinetics of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]
- 5. fluvoxamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Comparison of in vitro and in vivo inhibition potencies of fluvoxamine toward CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of fluvoxamine: applications to dosage regimen design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of Fluopipamine analogs
An In-depth Technical Guide on the Structure-Activity Relationship of Phenylpiperazine Analogs as Dopamine and Serotonin Receptor Ligands
Introduction
Phenylpiperazine derivatives represent a significant class of psychoactive compounds that have been extensively studied for their interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors. These receptors are crucial targets in the development of therapeutic agents for a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of phenylpiperazine analogs, focusing on their binding affinities for dopamine D2-like (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. Due to the limited publicly available information on a specific compound named "Fluopipamine," this guide will focus on the broader class of substituted phenylpiperazine derivatives, which likely encompasses the structural features and pharmacological profile of interest.
Core Structure and Pharmacophore
The fundamental pharmacophore of the compounds discussed herein consists of a phenylpiperazine moiety connected via a linker to another chemical entity, often an aromatic or heterocyclic group. The nature and substitution patterns on both the phenyl ring of the piperazine and the terminal group, as well as the length and composition of the linker, play a critical role in determining the affinity and selectivity of these analogs for their target receptors.
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Ki, in nM) of various substituted phenylpiperazine analogs for human dopamine D2 and D3 receptors, and serotonin 5-HT1A and 5-HT2A receptors. This data has been compiled from multiple in vitro radioligand binding studies.
Table 1: Binding Affinities of Phenylpiperazine Analogs at Dopamine D2 and D3 Receptors
| Compound ID | Phenylpiperazine Substitution | Linker | Terminal Group | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity |
| 1 | Unsubstituted | -(CH2)4- | Thiophen-3-yl-benzamide | >1500 | 0.17 | >8800 |
| 6a | 2-F | -(CH2)4- | Thiophen-3-yl-benzamide | ~750 | 0.2 | ~3750 |
| Analogue A | 2-OCH3 | -(CH2)3- | Coumarin | High | High | - |
| Analogue B | 3-Cl | -(CH2)2- | Phenyl | 940 | - | - |
| Analogue C | 4-Cl | -(CH2)2- | Phenyl | High | - | - |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Binding Affinities of Phenylpiperazine Analogs at Serotonin 5-HT1A and 5-HT2A Receptors
| Compound ID | Phenylpiperazine Substitution | Linker | Terminal Group | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Analogue D | 2-OCH3 | -(CH2)3- | Coumarin | Nanomolar range | Nanomolar range |
| Analogue E | Unsubstituted | Indazole-3-carboxamide | - | High | High |
| 10 | 2-Cl | Indazole-3-carboxamide | - | High | High |
| 11 | 2-CH3 | Indazole-3-carboxamide | - | High | High |
Data compiled from multiple sources.[4][5][6]
Structure-Activity Relationship Insights
Substitutions on the Phenylpiperazine Moiety:
-
Dopamine D2/D3 Receptors: Introduction of a substituent at the ortho position of the phenyl ring of the piperazine moiety, such as a methoxy group, appears to be a favorable modification for binding to the D2 receptor.[5] Halogen substitutions, particularly fluorine, can significantly influence D3 receptor affinity and selectivity over D2.[3] For instance, compound 6a with a 2-fluoro substitution on the phenylpiperazine ring exhibits high affinity for the D3 receptor (Ki = 0.2 nM) and substantial selectivity over the D2 receptor (~500-fold).[3]
-
Serotonin 5-HT1A/5-HT2A Receptors: The substitution pattern on the aryl part of the piperazine moiety also impacts the affinity for serotonin receptors.[5]
The Linker Region:
-
The length and nature of the linker connecting the phenylpiperazine core to the terminal moiety are critical for optimal receptor interaction. For D3 selective ligands, a saturated four-carbon chain has been shown to be effective.[1]
The Terminal Group:
-
The terminal group plays a crucial role in defining the pharmacological profile. Benzamide moieties, particularly those containing thiophene, have been instrumental in developing high-affinity and selective D3 receptor ligands.[1][3] The ability of these compounds to engage in a bitopic binding mode, where the N-phenylpiperazine occupies the orthosteric binding site and the benzamide moiety interacts with a secondary binding pocket, is thought to contribute to their high D3 selectivity.[1] For serotonin receptors, various terminal groups, including coumarins and indazole-carboxamides, have been explored, leading to compounds with high affinity.[4][5]
Experimental Protocols
Radioligand Binding Assays
A general protocol for determining the binding affinity of test compounds for dopamine and serotonin receptors is outlined below.
Caption: General workflow for in vitro radioligand binding assays.
Detailed Methodologies:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2S, D3, or serotonin 5-HT1A or 5-HT2A receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: The membrane homogenates are incubated with a specific radioligand (e.g., [3H]-raclopride for D2/D3 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compounds in an appropriate buffer.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Functional Assays
Functional activity (agonist, antagonist, or partial agonist) is often determined using cellular assays that measure downstream signaling events upon receptor activation.
Caption: Workflow for a functional cAMP signaling assay.
Detailed Methodologies:
-
Cell Culture: CHO-K1 cells expressing the human dopamine D2 receptor are cultured.
-
cAMP Assay: Cells are incubated with a known agonist (e.g., dopamine) to stimulate a response (in the case of D2 receptors, a decrease in cAMP levels). The test compounds are added at various concentrations to assess their ability to inhibit the agonist-induced response.
-
Measurement: The intracellular levels of cyclic AMP (cAMP) are measured, typically using a commercially available immunoassay kit.
-
Analysis: The percentage of inhibition of the agonist response is calculated to determine the antagonistic efficacy of the test compounds.[5]
Signaling Pathways
Dopamine D2-like receptors and serotonin 5-HT1A and 5-HT2A receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.
Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.
-
Dopamine D2 Receptors: These receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity.
-
Serotonin 5-HT2A Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C.
Conclusion
The structure-activity relationships of phenylpiperazine analogs are complex, with subtle structural modifications leading to significant changes in receptor affinity, selectivity, and functional activity. The development of highly selective ligands, particularly for the D3 receptor, has been a major focus of research and has been guided by the principles of bitopic ligand design. A thorough understanding of the SAR for this class of compounds is essential for the rational design of novel therapeutic agents with improved efficacy and reduced side-effect profiles for the treatment of various central nervous system disorders. Further research is warranted to explore a wider chemical space and to fully elucidate the molecular determinants of ligand-receptor interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ricerca.uniba.it [ricerca.uniba.it]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Fluvoxamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pharmacokinetic and metabolic properties of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The information is collated from various scientific studies to support research and development activities.
Pharmacokinetic Profile
Fluvoxamine's journey through the body is characterized by efficient absorption, extensive metabolism, and a pharmacokinetic profile that can be influenced by patient-specific factors.
Absorption and Distribution:
Following oral administration, fluvoxamine is almost completely absorbed from the gastrointestinal tract.[1][2] The presence of food does not significantly affect the extent of absorption.[1][2] Despite its near-complete absorption, the oral bioavailability of fluvoxamine is approximately 50% due to significant first-pass metabolism in the liver.[1][2]
Peak plasma concentrations (Cmax) are typically reached within 2 to 8 hours for capsules and film-coated tablets, and 4 to 12 hours for enteric-coated tablets.[3][4] Steady-state plasma concentrations are generally achieved within 5 to 10 days of initiating therapy.[1][2] Notably, steady-state concentrations are often 30% to 50% higher than what would be predicted from single-dose data, suggesting non-linear pharmacokinetics.[1][2][4] This non-linearity means that plasma concentrations can increase disproportionately with higher doses.[1][2] The plasma protein binding of fluvoxamine is approximately 77%, which is considered low compared to other SSRIs.[1][2][4]
Table 1: Key Pharmacokinetic Parameters of Fluvoxamine
| Parameter | Value | Reference |
| Bioavailability | ~50% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 2-8 hours (capsules/film-coated tablets) | [3][4] |
| 4-12 hours (enteric-coated tablets) | [3][4] | |
| Time to Steady State | 5-10 days | [1][2][4] |
| Plasma Protein Binding | ~77% | [1][2][4] |
| Elimination Half-Life (t½) | ~15-20 hours (single dose) | [3][4] |
| Prolonged by 30-50% at steady-state | [1][2] |
Metabolism and Excretion:
Fluvoxamine undergoes extensive metabolism, primarily in the liver through oxidative pathways.[1][2] At least eleven different metabolites have been identified in human urine, none of which are known to have significant pharmacological activity.[3][4][5] The major metabolic pathway involves oxidative demethylation of the methoxy group by the cytochrome P450 enzyme CYP2D6, forming a fluvoxaminoalcohol intermediate.[5] This intermediate is then further oxidized by alcohol dehydrogenase to form the main metabolite, fluvoxamine acid.[5] Another significant metabolic route, accounting for 20-40% of urinary metabolites, involves the substitution or removal of the amino group, a process mediated by CYP1A2.[5]
The specific cytochrome P450 isoenzymes involved in fluvoxamine metabolism are key to understanding its drug-drug interaction profile. While CYP2D6 and CYP1A2 are major players, fluvoxamine itself is a potent inhibitor of CYP1A2 and CYP2C19, and to a lesser extent, CYP3A4 and CYP2D6.[1][2] This inhibitory action can lead to clinically significant drug interactions by impairing the metabolism of co-administered drugs.[1][2][4]
Excretion of fluvoxamine and its metabolites occurs predominantly through the urine, with less than 4% of the parent drug being excreted unchanged.[5] The elimination of fluvoxamine follows a biphasic pattern, with a mean terminal half-life of about 15 to 20 hours after a single dose, which is prolonged at steady state.[3][4]
Experimental Protocols
The following section outlines the general methodologies employed in the pharmacokinetic and metabolic studies of fluvoxamine.
Pharmacokinetic Studies in Humans:
A typical in vivo pharmacokinetic study to determine parameters like bioavailability, Tmax, Cmax, and half-life involves the following steps:
-
Subject Recruitment: Healthy volunteers or specific patient populations are enrolled.
-
Drug Administration: A single oral dose of fluvoxamine is administered.
-
Serial Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of fluvoxamine is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[6]
-
Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to calculate the key parameters.
References
- 1. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro and in vivo inhibition potencies of fluvoxamine toward CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. Fluvoxamine alters the activity of energy metabolism enzymes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dopamine D2 Receptor: A Technical Guide to Fluphenazine as a Research Tool
For Immediate Release
A comprehensive technical guide has been developed to support researchers, scientists, and drug development professionals in utilizing fluphenazine as a potent tool for investigating the dopamine D2 receptor. This document provides an in-depth overview of fluphenazine's binding characteristics, functional activity, and detailed experimental protocols, positioning it as a critical resource for advancing our understanding of dopamine signaling in both normal and pathological states.
The initial investigation into "fluopipamine" for dopamine D2 receptor research yielded no specific compound, suggesting a likely misspelling of the intended molecule. Extensive analysis of compounds with similar names and functions strongly indicates that fluphenazine , a well-established phenothiazine antipsychotic with high affinity for the D2 receptor, was the intended subject of interest.
Key Insights into Fluphenazine's Interaction with Dopamine Receptors
Fluphenazine is a powerful antagonist of dopamine receptors, exhibiting a particularly high affinity for the D2 subtype, which is a key target in the treatment of psychosis.[1][2] Its mechanism of action involves blocking the postsynaptic D1 and D2 dopamine receptors in the brain.[3]
Quantitative Data Summary: Fluphenazine Binding Affinities
| Receptor Subtype | Binding Affinity (Ki in nM) |
| Dopamine D2 | 0.4[1] |
| Dopamine D1 | 2.3[1] |
| Dopamine D3 | 1.4[1] |
| Dopamine D4 | 7.1[1] |
| Dopamine D5 | 25[1] |
Delving into the Functional Effects of Fluphenazine
As a D2 receptor antagonist, fluphenazine effectively blocks dopamine-induced signaling. A primary consequence of this is the inhibition of adenylate cyclase activity, a key enzyme in the production of the second messenger cyclic AMP (cAMP). While the classical view focuses on G-protein mediated pathways, contemporary research also explores the role of β-arrestin in D2 receptor signaling. Antipsychotic drugs are known to antagonize the interaction between the D2 receptor and β-arrestin 2.[4]
Experimental Methodologies for D2 Receptor Research
This guide provides detailed protocols for essential experiments in dopamine D2 receptor research using fluphenazine.
Radioligand Binding Assay: A fundamental technique to determine the affinity of a compound for a receptor. The provided protocol details the use of [3H]fluphenazine to label D1 and D2 dopamine receptors in mouse striatal membranes.[5] Key steps include membrane preparation, incubation with the radioligand and a competitive non-labeled ligand, separation of bound and free radioligand by filtration, and quantification of radioactivity.[5]
In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in the brains of living animals. The guide outlines a procedure for implanting a microdialysis probe into a specific brain region, perfusing it with artificial cerebrospinal fluid, and collecting samples for the analysis of dopamine levels following the administration of fluphenazine.[3]
β-Arrestin Recruitment Assay: To investigate the functional selectivity of compounds, β-arrestin recruitment assays are employed. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay, which can monitor the interaction between the D2 receptor and β-arrestin 2 in living cells.[4][6]
Visualizing Complex Biological Processes
To facilitate a deeper understanding, the guide includes diagrams generated using the DOT language to illustrate key concepts.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic effect of fluphenazine.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. jmedchem.com [jmedchem.com]
- 2. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Development of Fluvoxamine
A Note on Nomenclature: This document details the development of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. Initial inquiries regarding "Fluopipamine" did not yield information on a known pharmaceutical agent, suggesting a likely misspelling. The following information pertains to Fluvoxamine, a well-documented and clinically significant medication.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the history, synthesis, mechanism of action, and clinical evaluation of Fluvoxamine.
Introduction and Development History
Fluvoxamine was developed by Kali-Duphar, a subsidiary of Solvay Pharmaceuticals in Belgium, and was first introduced in Switzerland in 1983. It was one of the earliest SSRIs to be launched. In 1994, it received approval from the U.S. Food and Drug Administration (FDA) for the treatment of Obsessive-Compulsive Disorder (OCD), making it the first non-tricyclic antidepressant approved for this indication. Subsequently, it has been approved in various countries for the treatment of major depressive disorder, social anxiety disorder, and panic disorder.[1]
Chemical Synthesis
The chemical synthesis of Fluvoxamine maleate can be achieved through a multi-step process. A common synthetic route starts with 4-trifluoromethylbenzonitrile. The key steps involve a Grignard reaction, followed by hydrolysis and oximation to form the oxime intermediate. This intermediate is then alkylated to introduce the aminoethoxy side chain, yielding the Fluvoxamine free base. Finally, the free base is treated with maleic acid to form the stable maleate salt.
A described method for the synthesis involves the following key transformations:
-
Step 1: Oximation: 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone is reacted with hydroxylamine in the presence of a base to form the corresponding oxime.
-
Step 2: Alkylation: The oxime intermediate is then reacted with 2-chloroethylamine to yield the fluvoxamine base.
-
Step 3: Salt Formation: The resulting fluvoxamine base is treated with maleic acid to produce fluvoxamine maleate.
The following diagram illustrates a general workflow for the synthesis of Fluvoxamine.
Mechanism of Action
Fluvoxamine's therapeutic effects are primarily attributed to its potent and selective inhibition of serotonin (5-HT) reuptake in neurons.[2][3] In addition to its SSRI activity, Fluvoxamine is a potent agonist of the sigma-1 receptor, which distinguishes it from many other SSRIs.[4][5] It has negligible affinity for other neurotransmitter receptors, such as adrenergic, cholinergic, dopaminergic, and histaminergic receptors.[3][5]
By blocking the serotonin transporter (SERT), Fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This action is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.
Fluvoxamine binds with high affinity to the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6] Agonism at the sigma-1 receptor has been linked to several downstream effects, including the modulation of intracellular calcium signaling, regulation of endoplasmic reticulum (ER) stress, and anti-inflammatory responses.[6][7] The activation of the sigma-1 receptor by Fluvoxamine is thought to contribute to its therapeutic profile, potentially including its efficacy in treating certain types of depression and its neuroprotective effects.[7]
The diagram below illustrates the primary mechanisms of action of Fluvoxamine.
Pharmacological Profile
Fluvoxamine's pharmacological profile is characterized by its high selectivity for the serotonin transporter and the sigma-1 receptor.
| Target | Binding Affinity (Ki, nM) | Reference |
| Serotonin Transporter (SERT) | 10-20 | [2] |
| Sigma-1 Receptor | 36 | [4] |
| Norepinephrine Transporter (NET) | >1000 | [5] |
| Dopamine Transporter (DAT) | >1000 | [5] |
Note: Ki values can vary between studies depending on the experimental conditions.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~53% | [8] |
| Protein Binding | ~80% | [5] |
| Elimination Half-life | 13.6 - 15.6 hours (single dose) | [4] |
| Metabolism | Hepatic (primarily CYP2D6 and CYP1A2) | [4] |
Preclinical and Clinical Development
Preclinical studies in animal models demonstrated Fluvoxamine's efficacy as an antidepressant and anxiolytic. These studies were crucial in establishing its pharmacological profile and providing the rationale for its clinical development.
The efficacy of Fluvoxamine for the treatment of OCD was established in several randomized, double-blind, placebo-controlled clinical trials.
Representative Experimental Protocol for an OCD Clinical Trial:
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult outpatients meeting the DSM criteria for OCD, with a baseline Yale-Brown Obsessive-Compulsive Scale (Y-BOCS) score of ≥ 20.
-
Intervention:
-
Fluvoxamine Group: Initial dose of 50 mg/day, titrated upwards in 50 mg increments every 4-7 days based on efficacy and tolerability, to a maximum dose of 300 mg/day. Doses over 100 mg/day were administered in two divided doses.[9]
-
Placebo Group: Matching placebo administered on the same schedule.
-
-
Primary Efficacy Endpoint: The change from baseline in the total Y-BOCS score at the end of the 12-week treatment period.
-
Secondary Efficacy Endpoints: Clinical Global Impression (CGI) Scale scores.
The following diagram outlines a typical workflow for a clinical trial of Fluvoxamine for OCD.
Sigma-1 Receptor Signaling Pathway
The agonistic action of Fluvoxamine on the sigma-1 receptor initiates a cascade of intracellular events that are thought to contribute to its therapeutic effects, particularly its anti-inflammatory and neuroprotective properties.
Upon binding to Fluvoxamine, the sigma-1 receptor, which is associated with the chaperone protein BiP (Binding immunoglobulin protein) at the endoplasmic reticulum, dissociates from BiP. This dissociation allows the sigma-1 receptor to translocate and interact with various downstream effectors. One key interaction is with the inositol-requiring enzyme 1 (IRE1), which is a sensor of ER stress. By modulating the IRE1 pathway, the sigma-1 receptor can attenuate the inflammatory response. Additionally, sigma-1 receptor activation has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth through signaling pathways involving Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinase (MAPK).
The following diagram depicts the proposed signaling pathway of Fluvoxamine through the sigma-1 receptor.
Conclusion
Fluvoxamine has a rich development history, from its synthesis and preclinical characterization to its establishment as a key therapeutic agent for OCD and other psychiatric disorders. Its dual mechanism of action, involving both potent serotonin reuptake inhibition and unique sigma-1 receptor agonism, continues to be an area of active research. The data and experimental frameworks presented in this guide provide a core understanding of the key milestones and scientific underpinnings of Fluvoxamine's journey from a novel chemical entity to a widely used medication.
References
- 1. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Management of obsessive-compulsive disorder with fluvoxamine extended release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Fluvoxamine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Fluopipamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) with significant applications in the treatment of various psychiatric disorders. This document details its chemical properties, pharmacokinetics, mechanism of action, and relevant experimental protocols, presented in a format tailored for research and development professionals.
Core Chemical and Physical Properties
Fluvoxamine is an aralkylketone-derivative agent, structurally distinct from other SSRIs.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 54739-18-3 | [2] |
| Molecular Formula | C₁₅H₂₁F₃N₂O₂ | [3] |
| Molecular Weight | 318.34 g/mol | [3] |
| IUPAC Name | 2-{[(E)-{5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethanamine | [3] |
Pharmacokinetic Profile
Fluvoxamine undergoes extensive metabolism in the liver.[2][4] Its pharmacokinetic parameters are crucial for understanding its clinical efficacy and potential drug interactions.
| Parameter | Value | Source |
| Bioavailability | ~53% | [4][5] |
| Plasma Protein Binding | ~77-80% | [3][4][5] |
| Elimination Half-life | 12-15 hours (single dose), 22 hours (repeated dosing) | [3][4] |
| Time to Peak Plasma Concentration | 2-8 hours (capsules, film-coated tablets), 4-12 hours (enteric-coated tablets) | [4][6] |
| Metabolism | Primarily hepatic via CYP2D6 and CYP1A2 | [2][3] |
| Excretion | Primarily renal (94% as metabolites) | [3] |
Mechanism of Action
Fluvoxamine's therapeutic effects are primarily attributed to its potent and selective inhibition of serotonin (5-HT) reuptake in the presynaptic neuron.[1][7] This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][7]
In addition to its primary mechanism as an SSRI, Fluvoxamine is a potent agonist of the sigma-1 receptor (S1R), with a high affinity (Ki = 36 nM).[8][9][10] This interaction is believed to contribute to its anxiolytic and antidepressant effects, and may also play a role in its neuroprotective and anti-inflammatory properties.[8][11][12] Fluvoxamine has negligible affinity for other receptors, including adrenergic, muscarinic, dopaminergic, and histaminergic receptors.[5][8]
Experimental Protocols
Clinical Trial Methodology for Obsessive-Compulsive Disorder (OCD)
A common experimental design to evaluate the efficacy of Fluvoxamine in treating OCD is a multicentre, randomized, double-blind, placebo-controlled trial.[13]
-
Participants: Patients with a primary diagnosis of OCD.
-
Washout Phase: A placebo washout period is initiated before randomization.
-
Randomization: Patients are randomly assigned to receive either Fluvoxamine or a placebo.
-
Dosage: Fluvoxamine is administered at a daily dose ranging from 100-300 mg.[13][14]
-
Duration: The treatment period typically lasts for 10 weeks.[13]
-
Efficacy Assessment: Efficacy is measured using standardized scales such as the Yale-Brown Obsessive-Compulsive Scale (Y-BOCS) and the National Institute of Mental Health Obsessive-Compulsive (NIMH-OC) scale.[13]
In Vitro Endocytic Trafficking Assay
To investigate the cellular mechanisms of Fluvoxamine, endocytic trafficking can be assessed in a cell line such as HEK293T.[15]
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% bovine serum.
-
Treatment: Cells are treated with varying concentrations of Fluvoxamine for a specified duration (e.g., 1 hour).
-
Endocytosis Measurement: Endocytosis can be quantified by measuring the uptake of a membrane dye (e.g., FM dye) or a fluorescently labeled protein (e.g., SARS-CoV-2 spike protein).
-
Quantification: The internalization of the label is measured, often as a ratio of the internal signal to the surface signal.
Positron Emission Tomography (PET) for Sigma-1 Receptor Occupancy
To examine the in vivo binding of Fluvoxamine to sigma-1 receptors in the human brain, Positron Emission Tomography (PET) can be employed.[9]
-
Radioligand: A selective sigma-1 receptor ligand, such as [11C]SA4503, is used.
-
Procedure: Each subject undergoes two PET scans: one before and one after a single oral administration of Fluvoxamine.
-
Data Acquisition: Dynamic PET data is acquired with arterial blood sampling.
-
Analysis: The binding potential of the radioligand in various brain regions is calculated using a suitable compartmental model (e.g., a 2-tissue 3-compartment model) to determine receptor occupancy by Fluvoxamine.
References
- 1. PathWhiz [pathbank.org]
- 2. ClinPGx [clinpgx.org]
- 3. Fluvoxamine - Wikipedia [en.wikipedia.org]
- 4. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]
- 8. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Treatment of obsessive-compulsive disorder with fluvoxamine: a multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Management of obsessive-compulsive disorder with fluvoxamine extended release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low-Dose Fluvoxamine Modulates Endocytic Trafficking of SARS-CoV-2 Spike Protein: A Potential Mechanism for Anti-COVID-19 Protection by Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Fluvoxamine in DMSO and Water
A Note on Nomenclature: The initial request specified "Fluopipamine." However, extensive database searches indicate this is a likely misspelling of "Fluvoxamine," a well-documented selective serotonin reuptake inhibitor (SSRI). This guide will proceed with the assumption that the compound of interest is Fluvoxamine.
This technical guide provides a comprehensive overview of the solubility of Fluvoxamine and its common salt form, Fluvoxamine Maleate, in dimethyl sulfoxide (DMSO) and water. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Data Presentation: Solubility of Fluvoxamine and its Maleate Salt
The following table summarizes the available quantitative and qualitative data on the solubility of Fluvoxamine and Fluvoxamine Maleate in DMSO and water. It is important to note that variations in experimental conditions can lead to different solubility values.
| Compound | Solvent | Solubility | Data Type |
| Fluvoxamine Maleate | DMSO | ≥ 100 mg/mL (230.20 mM) | Quantitative |
| Fluvoxamine Maleate | DMSO | 86 mg/mL (197.96 mM) | Quantitative |
| Fluvoxamine (maleate) | DMSO | ~30 mg/mL | Quantitative |
| Fluvoxamine Maleate | Water | 20 mg/mL (46.04 mM); requires ultrasound | Quantitative |
| Fluvoxamine Maleate | Water | 4.34 mg/mL | Quantitative |
| Fluvoxamine Maleate | Water | Sparingly soluble | Qualitative |
| Fluvoxamine | Water | Insoluble | Qualitative |
| Fluvoxamine Maleate | Water | 0.00734 mg/mL | Quantitative |
Experimental Protocols: Determination of Equilibrium Solubility
While specific experimental protocols for determining the solubility of Fluvoxamine were not available in the immediate search results, a generalized protocol based on the widely accepted shake-flask method is described below. This method is a standard approach for measuring the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of Fluvoxamine or Fluvoxamine Maleate in DMSO and water.
Materials:
-
Fluvoxamine or Fluvoxamine Maleate powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized or distilled water
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
An excess amount of Fluvoxamine or Fluvoxamine Maleate powder is added to separate vials containing a known volume of DMSO and water, respectively. The excess solid is crucial to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
The vials are tightly sealed and placed on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) to facilitate the dissolution process.
-
The solutions are agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved compound remains constant.
-
-
Phase Separation:
-
After equilibration, the vials are removed from the shaker and allowed to stand to let the undissolved solid settle.
-
To separate the saturated solution from the excess solid, the samples are centrifuged at a high speed.
-
-
Sample Analysis:
-
Aliquots of the clear supernatant are carefully withdrawn and filtered through a syringe filter to remove any remaining particulate matter.
-
The filtered solutions are then diluted with the respective solvent (DMSO or water) to a concentration that falls within the linear range of the analytical method.
-
The concentration of Fluvoxamine in the diluted samples is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in mg/mL or mol/L.
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Fluvoxamine and a typical experimental workflow for solubility determination.
Pharmacodynamics and Mechanism of Action
An In-depth Technical Guide on the Core Aspects of Fluvoxamine
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) with a well-established clinical history in the treatment of various psychiatric disorders, including obsessive-compulsive disorder (OCD), depression, and anxiety disorders.[1][2][3] Beyond its recognized role in managing these conditions, recent research has unveiled its potential in modulating inflammatory responses, leading to its investigation as a repurposed therapeutic for conditions like COVID-19.[4][5][6] This guide provides a comprehensive overview of the core scientific and clinical literature on fluvoxamine, tailored for researchers, scientists, and drug development professionals.
Fluvoxamine's primary mechanism of action is the potent and selective inhibition of serotonin (5-HT) reuptake in the central nervous system.[2][3] By blocking the serotonin transporter (SERT), fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][7] In vitro studies have demonstrated that fluvoxamine is a more potent serotonin reuptake inhibitor than clomipramine, fluoxetine, and desipramine.[8]
Unlike many other psychotropic drugs, fluvoxamine has a low affinity for adrenergic (alpha1, alpha2, beta), cholinergic, dopaminergic, histaminergic, and other serotonin receptors (5HT1A, 5HT1B, 5HT2).[2][8] This high selectivity for the serotonin transporter contributes to its favorable side-effect profile compared to tricyclic antidepressants.[9]
A distinguishing feature of fluvoxamine among SSRIs is its high affinity for the sigma-1 receptor (S1R), where it acts as a potent agonist.[2][7][10] The S1R is an intracellular chaperone protein involved in regulating cellular stress responses and inflammation.[7] Fluvoxamine's agonism at the S1R is thought to contribute to its anti-inflammatory effects by inhibiting cytokine production.[4]
Signaling Pathway of Fluvoxamine's Primary Action
Caption: Fluvoxamine's primary mechanism of action at the synapse.
Pharmacokinetics
Fluvoxamine is well-absorbed after oral administration, with peak plasma concentrations reached within 2 to 8 hours for film-coated tablets.[11] Despite complete absorption, it undergoes first-pass metabolism in the liver, resulting in an oral bioavailability of approximately 50%.[11] The drug exhibits a mean terminal elimination half-life of 12 to 15 hours after a single dose, which is prolonged at steady-state.[11]
Fluvoxamine is extensively metabolized in the liver, primarily through oxidative demethylation.[10][11] It is a known inhibitor of several cytochrome P450 (CYP) enzymes, most notably CYP1A2, and to a lesser extent CYP3A4 and CYP2D6.[9][11] This can lead to clinically significant drug-drug interactions. The metabolites of fluvoxamine are not pharmacologically active and are primarily excreted in the urine.[11]
| Pharmacokinetic Parameter | Value |
| Bioavailability | ~50%[11] |
| Protein Binding | 77-80%[10][11] |
| Time to Peak Plasma Concentration | 2-8 hours (film-coated tablets)[11] |
| Elimination Half-Life (single dose) | 12-15 hours[11] |
| Elimination Half-Life (steady-state) | ~22 hours[10] |
| Metabolism | Hepatic (primarily O-demethylation)[10][11] |
| Excretion | Renal (as metabolites)[11] |
Clinical Efficacy
Fluvoxamine has demonstrated efficacy in a range of psychiatric conditions.
Obsessive-Compulsive Disorder (OCD)
Fluvoxamine is widely indicated for the treatment of OCD.[5] Clinical trials have shown that fluvoxamine at doses of 100 to 300 mg/day significantly reduces OCD symptoms compared to placebo.[9] Response rates in these trials ranged from 38% to 52% for fluvoxamine, compared to 0% to 18% for placebo.[9]
Depression
Numerous double-blind, placebo-controlled trials have established the effectiveness of fluvoxamine in treating major depressive disorder.[3] Comparative studies have found its efficacy to be comparable to tricyclic antidepressants like imipramine and clomipramine, as well as other SSRIs such as fluoxetine, paroxetine, and citalopram.[3][12]
Anxiety Disorders
Fluvoxamine has also shown efficacy in the treatment of several anxiety disorders, including panic disorder, social anxiety disorder, and post-traumatic stress disorder (PTSD).[9]
COVID-19
Recent clinical trials have investigated the use of fluvoxamine for the early treatment of COVID-19, with the hypothesis that its anti-inflammatory properties could prevent clinical deterioration.[6][13][14] A meta-analysis of randomized controlled trials suggested that fluvoxamine was associated with a reduction in the risk of clinical deterioration or hospitalization in outpatients with COVID-19.[6][14]
Experimental Protocols
Radiosynthesis of [O-methyl-11C]fluvoxamine for PET Imaging
A two-step radiochemical synthesis has been developed for labeling fluvoxamine with carbon-11 for use as a radioligand in positron emission tomography (PET) studies to assess serotonin uptake sites.[15]
-
Precursor Synthesis: The desmethyl precursor, 5-Hydroxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-[2-(tert-butoxycarbonylamino)ethyl]oxime, is prepared from fluvoxamine maleate through demethylation and introduction of a BOC-protective group.[15]
-
Radiolabeling: The precursor is O-methylated with [11C]methyl iodide in the presence of tetrabutylammonium hydroxide in acetonitrile.[15]
-
Deprotection: The BOC-protective group is removed using trifluoroacetic acid to yield [11C]fluvoxamine.[15]
The final product is obtained with a radiochemical purity of over 98% and a specific radioactivity of 1 ± 0.5 Ci/µmol.[15]
Experimental Workflow for Fluvoxamine Synthesis
Caption: Synthesis of [11C]fluvoxamine for PET imaging.
Safety and Tolerability
Fluvoxamine is generally well-tolerated.[9] The most common adverse event reported in postmarketing studies is nausea.[9] Other less common side effects include somnolence, asthenia, headache, dry mouth, and insomnia.[9] Compared to tricyclic antidepressants, fluvoxamine is associated with fewer anticholinergic and cardiovascular side effects.[9] It is important to be aware of potential drug-drug interactions due to its inhibition of CYP enzymes.[11]
References
- 1. Preclinical evidence on the psychotropic profile of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A review of fluvoxamine and its uses in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluvoxamine for the Early Treatment of COVID-19: A Meta-analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]
- 8. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fluvoxamine. An updated review of its use in the management of adults with anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluvoxamine - Wikipedia [en.wikipedia.org]
- 11. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview of the Systematic Reviews About the Efficacy of Fluvoxamine on Depression [mdpi.com]
- 13. respiratory-therapy.com [respiratory-therapy.com]
- 14. Fluvoxamine for the Early Treatment of COVID-19: A Meta-analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Fluvoxamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) with high affinity for the sigma-1 receptor.[1][2][3] It functions by blocking the reuptake of serotonin at the neuronal membrane's serotonin reuptake pump, which enhances serotonin's effects on 5HT1A autoreceptors.[1] This document provides detailed protocols and application notes for the use of fluvoxamine in various in vivo research models, based on findings from preclinical studies.
Mechanism of Action
Fluvoxamine's primary mechanism of action is the potent and selective inhibition of serotonin (5-HT) reuptake in the central nervous system.[1][4] Unlike other SSRIs, it demonstrates a high affinity for the sigma-1 receptor, which may contribute to its anti-inflammatory and neuroprotective properties.[2][3] Fluvoxamine has minimal effects on the reuptake of norepinephrine and dopamine and shows no significant affinity for adrenergic, cholinergic, dopaminergic, histaminergic, or other serotonin receptors.[1]
Pharmacokinetics and Pharmacodynamics
Fluvoxamine is well-absorbed orally, though it undergoes first-pass metabolism, resulting in an absolute bioavailability of approximately 53% in humans.[5][6] It is about 77-80% bound to plasma proteins.[3][6] The metabolism of fluvoxamine primarily occurs in the liver via the cytochrome P450 enzymes CYP2D6 and CYP1A2.[3]
Pharmacokinetic and Pharmacodynamic Parameters in Rodents
| Parameter | Animal Model | Value | Reference |
| SERT Occupancy | Rat (Frontal Cortex) | EC50: 0.48 ng/mL (plasma), 0.22 ng/mL (brain ECF), 14.8 ng/mL (brain tissue) | [7] |
| Maximal SERT Occupancy | Rat (Frontal Cortex) | 95% | [8] |
| Time to Highest SERT Occupancy | Rat (Frontal Cortex) | 10-15 minutes post-infusion | [7] |
| Duration of Maximal SERT Occupancy | Rat (Frontal Cortex) | ~1.5 hours (1 mg/kg), ~7 hours (7.3 mg/kg) | [7] |
Experimental Protocols for In Vivo Studies
Neuroinflammation and Alzheimer's Disease Model
This protocol is designed to assess the efficacy of fluvoxamine in a transgenic mouse model of Alzheimer's disease, focusing on the reduction of amyloid-beta plaques and neuroinflammation.[9][10]
-
Animal Model: 5XFAD transgenic mice.
-
Treatment: Fluvoxamine maleate (FXN).
-
Dosage: 78 nM concentration was found to be effective in vitro for inducing autophagy and inhibiting the NLRP3 inflammasome.[9] For in vivo studies, a comparable dose would need to be determined based on pharmacokinetic data.
-
Administration: Administered for two months.[9] The route of administration should be consistent (e.g., oral gavage, intraperitoneal injection).
-
Experimental Workflow:
-
House 5XFAD mice under standard laboratory conditions.
-
Divide mice into a control group (vehicle) and a treatment group (fluvoxamine).
-
Administer the designated treatment daily for two months.
-
Conduct behavioral analyses to assess memory and neuromuscular coordination.
-
At the end of the treatment period, euthanize the mice and collect brain tissue (hippocampus).
-
Perform immunohistochemistry to quantify amyloid-beta plaque load.
-
Use Western blotting and ELISA to measure levels of inflammatory proteins (NF-κB, GFAP, IBA1, IL-1β, TNF-α, IL-6) and autophagy-related proteins.[9][10]
-
Obsessive-Compulsive Disorder (OCD) Model
This protocol evaluates the dose-dependent effects of fluvoxamine on compulsive-like behaviors in a spontaneous mouse model of OCD.[11][12]
-
Animal Model: BIG1 and BIG2 mouse strains exhibiting spontaneous compulsive-like nesting and marble-burying behaviors.[11][12]
-
Treatment: Fluvoxamine.
-
Dosage: Dose-dependent administration to assess effects.
-
Administration: Intraperitoneal injection.
-
Experimental Workflow:
-
Acclimate BIG1 and BIG2 mice to the testing environment.
-
Administer varying doses of fluvoxamine or vehicle via intraperitoneal injection.
-
One hour after administration, assess compulsive-like behaviors:
-
Nest-building: Measure the quality and amount of nesting material used within a set time. A dose-dependent reduction in nesting behavior was observed in BIG1 mice.[11][12]
-
Marble burying: Count the number of marbles buried in the cage bedding within a specific duration. Fluvoxamine dose-dependently decreased marble burying in both strains.[11]
-
-
Conduct open-field tests to evaluate anxiety-like behaviors and locomotor activity.[11][12]
-
Depression Model
This protocol investigates the antidepressant-like effects of fluvoxamine in a mouse model of chronic stress.[13]
-
Animal Model: Male C57BL/6J mice.
-
Induction of Depression: 8 weeks of chronic unpredictable mild stress (CUMS).
-
Treatment: Fluvoxamine.
-
Administration: Administered during the last 2 weeks of the CUMS protocol.[13]
-
Experimental Workflow:
-
Subject mice to an 8-week CUMS paradigm.
-
During weeks 7 and 8, administer fluvoxamine or vehicle daily.
-
Following the treatment period, conduct behavioral tests to assess depressive-like behaviors (e.g., forced swim test, sucrose preference test).
-
Collect brain tissue (hippocampus and prefrontal cortex) for molecular analysis.
-
Use Western blotting to measure the expression of proteins in the mTOR signaling pathway. Fluvoxamine was found to reverse the effects of CUMS on mTOR signaling.[13]
-
Signaling Pathways
Fluvoxamine's therapeutic effects are mediated through various signaling pathways, primarily initiated by its action as an SSRI and a sigma-1 receptor agonist.
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative findings from various preclinical studies of fluvoxamine.
| Study Focus | Animal Model | Dosage | Key Quantitative Findings | Reference |
| Neuroendocrine Effects | Male Rats | 12.5 and 25 mg/kg i.p. | Stimulated prolactin secretion. | [14][15] |
| Neuroendocrine Effects | Male Rats | 25 mg/kg i.p. | Increased plasma levels of β-endorphin and β-lipotropin. | [14][15] |
| Pharmacokinetics | Rats | 1 and 7.3 mg/kg (30 min IV infusion) | Highest SERT occupancy reached in 10-15 min and maintained for 1.5 and 7 hours, respectively. | [7] |
| PET Imaging | Mice | 5, 20, 40, 80 mg/kg (IV infusion) | Significant increase in striatal uptake of [18F]FP-CIT at 40 and 80 mg/kg. | [16] |
| Developmental Toxicity | Pregnant Rats | 60, 120, 240 mg/kg (oral) | No effect dose for developmental toxicity was 60 mg/kg. Increased embryofetal death and fetal eye abnormalities at ≥120 mg/kg. | [5][17] |
Conclusion
Fluvoxamine demonstrates significant therapeutic potential in various preclinical models of neurological and psychiatric disorders. Its dual action as an SSRI and a sigma-1 receptor agonist provides a unique mechanism for its antidepressant, anxiolytic, and anti-inflammatory effects. The protocols and data presented here offer a foundation for designing further in vivo studies to explore the full therapeutic utility of fluvoxamine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fluvoxamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Fluvoxamine maleate alleviates amyloid-beta load and neuroinflammation in 5XFAD mice to ameliorate Alzheimer disease pathology [frontiersin.org]
- 10. Fluvoxamine maleate alleviates amyloid-beta load and neuroinflammation in 5XFAD mice to ameliorate Alzheimer disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attenuation of compulsive-like behavior by fluvoxamine in a non-induced mouse model of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Attenuation of compulsive-like behavior by fluvoxamine in a non-induced mouse model of obsessive-compulsive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antidepressant-like effects of fluvoxamine in mice involve the mTOR signaling in the hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroendocrine studies with fluvoxamine: Animal data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroendocrine studies with fluvoxamine: animal data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Animal Condition and Fluvoxamine on the Result of [18F]N-3-Fluoropropyl-2β-carbomethoxy-3β-(4-iodophenyl) Nortropane ([18F]FP-CIT) PET Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Use in Cultured Cells
Important Note on "Fluopipamine" : Initial searches indicate that "this compound" is a recently characterized compound identified as a putative cellulose synthase 1 antagonist in the plant species Arabidopsis thaliana[1][2][3]. Its activity has been described in the context of plant cell biology, with a reported IC50 of 0.780 μM for its effects on cellulose synthesis[1][2]. Currently, there is no published literature available on the use or effects of this compound in cultured mammalian cells.
Given the audience of researchers and drug development professionals, and the phonetic similarity to existing drugs, it is possible that the intended compound was Flupentixol , a well-characterized thioxanthene antipsychotic that acts as a dopamine D1 and D2 receptor antagonist[4][5][6]. Flupentixol is frequently studied in cultured mammalian cells to investigate its mechanism of action and potential therapeutic applications.
Therefore, these application notes will focus on Flupentixol as a representative dopamine receptor antagonist for use in cultured cells.
Application Notes for Flupentixol in Cultured Cells
Introduction
Flupentixol is a typical antipsychotic drug that functions primarily as an antagonist of both D1-like and D2-like dopamine receptors.[5] It is used in the treatment of schizophrenia and has also been investigated for its antidepressant properties at low doses[7]. In a research setting, Flupentixol is a valuable tool for studying dopamine signaling pathways, receptor function, and for screening potential therapeutic compounds that modulate dopaminergic systems. Its use in cultured cells allows for the detailed investigation of its molecular and cellular effects in a controlled environment.
Mechanism of Action
The primary mechanism of action of Flupentixol is the blockade of dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like receptors are typically coupled to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8]
-
D2-like receptors are coupled to the Gαi protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[8]
By antagonizing both D1 and D2 receptors, Flupentixol can inhibit both of these signaling cascades. The ultimate cellular response to Flupentixol treatment will depend on the specific cell type, the dopamine receptor subtypes expressed, and the basal level of dopaminergic tone in the culture system.
Applications in Cell Culture
-
Studying Dopamine Receptor Signaling : Flupentixol can be used to block dopamine-mediated signaling pathways, allowing researchers to dissect the roles of D1 and D2 receptors in various cellular processes.
-
Competitive Binding Assays : Radiolabeled Flupentixol or its use in competition with radiolabeled ligands can help determine the binding affinities of novel compounds for dopamine receptors.
-
Functional Assays : The effect of Flupentixol on dopamine-induced changes in second messengers, such as cAMP, can be measured to assess its antagonist potency.
-
Cell Viability and Cytotoxicity Studies : Investigating the effects of Flupentixol on the viability of different cell lines, including neuronal and cancer cells.
-
Neurotoxicity and Neuroprotection Models : Flupentixol can be used in in vitro models of neurological disorders to study its potential neuroprotective or neurotoxic effects.
Data Presentation: Quantitative Analysis of Flupentixol Activity
The following table summarizes the inhibitory concentrations (IC50) of Flupentixol in various in vitro assays. These values can serve as a starting point for designing experiments in cultured cells.
| Assay Type | Cell Line/System | Target | IC50 | Reference |
| Proton Current Inhibition | BV2 microglial cells | Voltage-gated proton channels | 6.6 µM | [9] |
| 5-HT3A Receptor Antagonism | HEK-5-HT3A cells | 5-HT-evoked Na+-peak current | 2.24 µM | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay methodology.
Experimental Protocols
Here are detailed protocols for key experiments involving the use of Flupentixol in cultured cells.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Flupentixol on the viability of a chosen cell line.
-
Materials :
-
Cultured cells (e.g., SH-SY5Y, PC12, or a cell line endogenously expressing dopamine receptors)
-
Complete culture medium
-
Flupentixol dihydrochloride (stock solution prepared in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Flupentixol in complete culture medium. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the Flupentixol dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., water or DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. cAMP Measurement Assay
This protocol measures the ability of Flupentixol to antagonize the effect of a dopamine receptor agonist on intracellular cAMP levels.
-
Materials :
-
CHO-K1 or HEK293 cells stably expressing either D1 or D2 dopamine receptors.
-
Culture medium
-
Flupentixol
-
Dopamine or a specific D1/D2 receptor agonist (e.g., SKF-38393 for D1, Quinpirole for D2)
-
Forskolin (to stimulate adenylyl cyclase, often used in D2 receptor assays)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well or 96-well assay plates
-
-
Procedure (for D2 Receptor Antagonism) :
-
Seed the D2 receptor-expressing cells in the assay plate and incubate overnight.
-
Prepare dilutions of Flupentixol in a suitable assay buffer.
-
Pre-incubate the cells with the different concentrations of Flupentixol for 15-30 minutes at room temperature.
-
Prepare a solution of a D2 agonist (e.g., Quinpirole) at a concentration that gives a sub-maximal response (e.g., EC80) in the presence of a low concentration of Forskolin (e.g., 1-5 µM).
-
Add the agonist/forskolin solution to the wells containing the Flupentixol-treated cells.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
Lyse the cells and perform the cAMP measurement according to the kit's instructions.
-
Plot the cAMP levels against the concentration of Flupentixol to determine the IC50 for the antagonist effect.
-
3. Radioligand Binding Assay
This protocol is for determining the binding affinity of Flupentixol for dopamine receptors using a competitive binding assay.
-
Materials :
-
Cell membranes prepared from cells expressing a high level of D1 or D2 receptors.
-
Radioligand specific for the receptor of interest (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone or [3H]-Raclopride for D2).
-
Flupentixol
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., Haloperidol or Butaclamol).
-
Assay buffer (e.g., Tris-HCl with physiological salts).
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
-
-
Procedure :
-
In a 96-well plate or microcentrifuge tubes, add the assay buffer.
-
Add a fixed concentration of the radioligand to all wells.
-
Add increasing concentrations of unlabeled Flupentixol to the experimental wells.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of the non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of Flupentixol and use non-linear regression to determine the Ki (inhibitory constant).
-
Visualizations
Dopamine Receptor Signaling Pathways
Caption: Dopamine D1 and D2 receptor signaling pathways and the antagonistic action of Flupentixol.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of Flupentixol using an MTT-based cell viability assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of this compound, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Flupentixol - Wikipedia [en.wikipedia.org]
- 7. Antidepressant effects of flupenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Thioxanthenes, chlorprothixene and flupentixol inhibit proton currents in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluvoxamine Dosage and Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
Introduction
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) that is widely used in clinical practice for the treatment of obsessive-compulsive disorder (OCD) and depression.[1][2] In preclinical research, fluvoxamine is a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes, including anxiety, depression, and compulsive behaviors.[3][4] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.[5][6] Fluvoxamine also exhibits a high affinity for the sigma-1 receptor, which may contribute to its therapeutic effects.[7] This document provides detailed application notes and protocols for the dosage and administration of fluvoxamine in mice for research applications.
Data Presentation: Fluvoxamine Dosage in Mice
The following table summarizes the quantitative data on fluvoxamine dosage and administration in mice from various studies.
| Mouse Strain | Dosage Range | Administration Route | Frequency | Observed Effects | Reference |
| BIG1 | 20 and 40 mg/kg | Not specified | 15-17 days | Dose-dependent attenuation of compulsive-like nesting behavior. | [4] |
| BIG1 and BIG2 | Not specified | Not specified | Not specified | Dose-dependently decreased marble-burying behavior. | [4] |
| ddY (male) | Not specified (chronic) | Not specified | Chronic | Suppressed the enhancement of DOI-induced head-twitch response in olfactory bulbectomized mice. | |
| Not specified | 1, 3.7, or 7.3 mg/kg | Intravenous infusion | Single dose | Used to develop a population pharmacokinetic model. | [8] |
| C57BL/6J | 3-30 mg/kg | Not specified | Not specified | No effect on food intake when administered alone. | [9] |
Experimental Protocols
Preparation of Fluvoxamine Solution
Fluvoxamine maleate is typically dissolved in a vehicle suitable for the chosen route of administration. For parenteral routes, sterile saline (0.9% NaCl) is a common vehicle. For oral administration, distilled water or a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) can be used.
Materials:
-
Fluvoxamine maleate powder
-
Sterile 0.9% saline or distilled water
-
Vortex mixer
-
Sterile filters (if required for the administration route)
-
Sterile vials
Protocol:
-
Calculate the required amount of fluvoxamine maleate based on the desired dose (mg/kg) and the weight of the mice.
-
Weigh the calculated amount of fluvoxamine maleate powder.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.
-
Vortex the solution until the fluvoxamine maleate is completely dissolved.
-
If necessary for the administration route (e.g., intravenous), filter the solution through a sterile filter into a sterile vial.
-
Store the prepared solution according to the manufacturer's recommendations, typically protected from light.
Routes of Administration
The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the specific research question.
Oral gavage ensures the precise administration of a known dose directly into the stomach.[10]
Materials:
-
Mouse gavage needle (18-20 gauge, 1.5 inches with a rounded tip for adult mice)[11]
-
Syringe
-
Prepared fluvoxamine solution
Protocol:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[12]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle.[10][11]
-
Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.[10]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus.[11]
-
The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.[13]
-
Once the needle is inserted to the predetermined depth, slowly administer the fluvoxamine solution.[13]
-
Gently remove the needle along the same path of insertion.[11]
-
Monitor the mouse for any signs of distress or adverse reactions for a few minutes after the procedure.[11]
IP injection allows for rapid absorption of the substance into the peritoneal cavity.
Materials:
-
25-30 gauge needle[14]
-
1 ml syringe[14]
-
Prepared fluvoxamine solution
-
70% ethanol or other suitable disinfectant
Protocol:
-
Weigh the mouse to calculate the appropriate injection volume.
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.[14]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[15]
-
Disinfect the injection site with 70% ethanol.[16]
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[14][16]
-
Aspirate gently to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.[16]
-
If the aspiration is clear, inject the fluvoxamine solution.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any signs of discomfort or adverse effects.[17]
Mandatory Visualizations
Signaling Pathway of Fluvoxamine
Caption: Mechanism of action of fluvoxamine as a selective serotonin reuptake inhibitor (SSRI).
Experimental Workflow for Behavioral Studies
Caption: General experimental workflow for studying the effects of fluvoxamine on mouse behavior.
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Fluvoxamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Attenuation of compulsive-like behavior by fluvoxamine in a non-induced mouse model of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of compulsive-like behavior by fluvoxamine in a non-induced mouse model of obsessive-compulsive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Population pharmacokinetic model of fluvoxamine in rats: utility for application in animal behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.fsu.edu [research.fsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. research.vt.edu [research.vt.edu]
- 16. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Fluvoxamine for Injection
Disclaimer: The following information pertains to Fluvoxamine. The term "Fluopipamine" did not yield relevant results, and it is presumed that "Fluvoxamine" was the intended subject. These protocols are intended for research purposes only and are not a substitute for clinical or pharmaceutical guidelines.
Application Notes
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder.[1][2] It functions by blocking the reuptake of serotonin at the neuronal membrane's serotonin reuptake pump, which enhances the effects of serotonin on 5HT1A autoreceptors.[1] Fluvoxamine also exhibits a notable affinity for the sigma-1 receptor, which may contribute to its broader pharmacological effects, including anti-inflammatory properties.[3][4]
From a formulation perspective, Fluvoxamine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[2] This poor water solubility presents a challenge for developing injectable formulations.[5] For research applications, Fluvoxamine maleate is often dissolved in organic solvents before being diluted in aqueous buffers.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 61718-82-9 | [6] |
| Molecular Formula | C₁₅H₂₁F₃N₂O₂ · C₄H₄O₄ | [6] |
| Molecular Weight | 434.41 g/mol | [6] |
| Appearance | White or almost white crystalline powder | [6] |
| Storage Conditions | 2-8°C, protect from light | [6] |
Solubility Data
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [6] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | [7] |
| Ethanol | ~25 mg/mL | [7] |
| Dimethyl sulfoxide (DMSO) | Freely soluble, ~30 mg/mL | [6][7] |
| Methanol | Freely soluble | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a concentrated stock solution of Fluvoxamine maleate in an organic solvent, suitable for storage and subsequent dilution.
Materials:
-
Fluvoxamine maleate powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Aseptically weigh the desired amount of Fluvoxamine maleate powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the required volume of DMSO or ethanol to achieve the desired concentration (e.g., 30 mg/mL in DMSO).
-
Vortex the solution until the Fluvoxamine maleate is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[8]
-
Store the stock solution at -20°C for long-term stability.
Protocol 2: Preparation of a Diluted Aqueous Solution for Injection (Preclinical Research)
This protocol outlines the dilution of the organic stock solution into a physiologically compatible buffer for in vivo studies.
Materials:
-
Fluvoxamine maleate stock solution (from Protocol 1)
-
Sterile Phosphate Buffered Saline (PBS) or isotonic saline
-
Sterile tubes
-
Pipettes
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Thaw the concentrated stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in the injection vehicle.
-
In a sterile tube, add the required volume of sterile PBS or isotonic saline.
-
While vortexing the buffer, slowly add the calculated volume of the Fluvoxamine maleate stock solution. Note: It is crucial to ensure that the final concentration of the organic solvent is minimal, as organic solvents can have physiological effects.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, further dilution may be necessary.
-
Aseptically filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
The aqueous solution is now ready for use. It is recommended to use freshly prepared aqueous solutions and not to store them for more than one day.[7]
Visualizations
Caption: Experimental workflow for the preparation of Fluvoxamine for injection.
Caption: Simplified signaling pathway of Fluvoxamine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action of fluvoxamine for COVID-19: a historical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. toku-e.com [toku-e.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Fluopipamine: Not a Tool for Antipsychotic Drug Research
Initial investigations into the scientific literature reveal that fluopipamine is not utilized for studying the effects of antipsychotic drugs. Instead, recent research has identified this compound as a novel herbicide.
Based on current scientific findings, the compound this compound is characterized as an antagonist of cellulose synthase 1 in plants and is under investigation for its potential use as a pre-emergent herbicide. Its mechanism of action is related to the inhibition of cellulose biosynthesis, a process crucial for plant cell wall formation.
There is no available data in the scientific literature to suggest that this compound has any activity or has been studied in the context of neuroscience, specifically concerning dopamine or serotonin receptors, which are the primary targets of antipsychotic medications. Therefore, it is not possible to provide application notes, experimental protocols, or signaling pathway diagrams related to the use of this compound for studying antipsychotic drug effects, as this application is not supported by current research.
Researchers and scientists seeking tool compounds for the study of antipsychotic drug effects should consider well-established dopamine and serotonin receptor antagonists and agonists that have been extensively characterized for this purpose.
Application Notes and Protocols for Radiolabeling Fluopipamine for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopipamine is a potent and selective dopamine D2/D3 receptor antagonist that holds promise as a positron emission tomography (PET) imaging agent for studying neuropsychiatric disorders. Radiolabeling this compound with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, allows for the in vivo visualization and quantification of D2/D3 receptor density and occupancy in the brain. This document provides detailed, albeit proposed, application notes and protocols for the radiosynthesis of [¹⁸F]this compound, based on established methods for structurally similar benzamide derivatives. Additionally, it outlines the relevant dopamine D2/D3 signaling pathways.
Quantitative Data Summary
As a specific radiosynthesis for [¹⁸F]this compound has not been published, the following table presents typical quantitative data for the radiosynthesis of a structurally related benzamide PET tracer, [¹⁸F]Fallypride, which can serve as a benchmark for the proposed [¹⁸F]this compound synthesis.
| Parameter | Typical Value for [¹⁸F]Fallypride | Target Value for [¹⁸F]this compound |
| Radiochemical Yield (RCY) | 25-40% (decay-corrected) | > 20% |
| Molar Activity (Aₘ) | 185-370 GBq/µmol (5-10 Ci/µmol) | > 100 GBq/µmol |
| Radiochemical Purity (RCP) | > 98% | > 98% |
| Total Synthesis Time | 60-90 minutes | < 90 minutes |
Proposed Experimental Protocol: Radiolabeling of [¹⁸F]this compound
Disclaimer: The following protocol is a proposed method based on the well-established radiosynthesis of similar benzamide D2/D3 receptor ligands, such as [¹⁸F]Fallypride. Optimization will be necessary to achieve desired yields and purity for [¹⁸F]this compound.
Materials and Reagents
-
Tosyl-precursor of this compound (N-((1-(3-fluoropropyl)piperidin-4-yl)methyl)-5-tosyl-2,3-dimethoxybenzamide)
-
[¹⁸F]Fluoride (produced via ¹⁸O(p,n)¹⁸F reaction)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous, HPLC grade)
-
Dimethylsulfoxide (DMSO, anhydrous)
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
-
Sep-Pak C18 and Alumina N cartridges
-
HPLC system (preparative and analytical) with a C18 column and a radioactivity detector
-
Solvents for HPLC (e.g., acetonitrile, water, triethylamine)
Automated Radiosynthesis Procedure
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL acetonitrile) and K₂CO₃ (1 mg in 0.5 mL WFI).
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation under a stream of nitrogen at 110-120 °C to ensure an anhydrous reaction environment. This step is typically repeated with the addition of anhydrous acetonitrile.
-
-
Radiolabeling Reaction:
-
The tosyl-precursor of this compound (2-5 mg) dissolved in anhydrous DMSO (0.5-1 mL) is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
The reaction mixture is heated at 120-140 °C for 10-15 minutes.
-
-
Purification:
-
The crude reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC column.
-
The fraction corresponding to [¹⁸F]this compound is collected.
-
The collected fraction is diluted with WFI and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with WFI to remove residual HPLC solvents.
-
The final product is eluted from the C18 cartridge with a small volume of ethanol and then formulated in sterile saline for injection.
-
-
Quality Control:
-
Radiochemical Purity and Identity: Determined by analytical HPLC, comparing the retention time with a non-radioactive this compound standard.
-
Molar Activity: Calculated from the total radioactivity and the quantified mass of this compound in the final product.
-
Residual Solvents: Analyzed by gas chromatography (GC).
-
pH and Sterility: Standard quality control tests for radiopharmaceuticals.
-
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[1] Activation of these receptors by dopamine or agonists leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][] This initiates a signaling cascade that modulates neuronal activity. Antagonists like this compound block these receptors, thereby inhibiting the downstream signaling.
References
Application Notes and Protocols for the Use of Dopamine D2 Receptor Antagonists in Electrophysiology Recordings
Note to the user: Extensive searches for "fluopipamine" did not yield any results in the scientific literature related to its use in electrophysiology, or indeed any confirmation of its existence as a standard pharmacological tool. It is possible that "this compound" is a novel, proprietary compound not yet in the public domain, a compound known by a different name, or a typographical error.
To provide a relevant and useful resource, this document details the application and protocols for a well-established class of compounds in electrophysiology: dopamine D2 receptor antagonists . The principles, protocols, and data presented here are representative of how a selective D2 antagonist would be used in a research setting and can be adapted for specific experimental needs.
Introduction to Dopamine D2 Receptors in Neuronal Signaling
Dopamine is a critical neurotransmitter in the central nervous system, modulating a wide array of functions including motor control, motivation, reward, and cognitive function. Dopamine exerts its effects through five G-protein coupled receptor subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[1][2]
Dopamine D2 receptors are primarily coupled to Gαi/o proteins.[2] Their activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[3][4] This signaling cascade generally results in a hyperpolarization of the neuronal membrane, reducing neuronal excitability and firing rate.[5]
D2 receptor antagonists are drugs that bind to D2 receptors but do not activate them, thereby blocking the effects of endogenous dopamine.[6] These compounds are invaluable tools in electrophysiology for dissecting the role of D2 receptor-mediated signaling in specific neural circuits and behaviors. They are widely used to study the pathophysiology of disorders like schizophrenia and Parkinson's disease, where dopamine signaling is dysregulated.[3]
Quantitative Data: Binding Affinities of Common Dopamine D2 Receptor Antagonists
The choice of a D2 antagonist for an electrophysiology experiment often depends on its binding affinity (Ki), selectivity for D2 over other receptors, and its kinetics. The following table summarizes the binding affinities of several commonly used D2 antagonists for dopamine and other receptors. Lower Ki values indicate higher binding affinity.
| Compound | D2 Ki (nM) | D1 Ki (nM) | 5-HT2A Ki (nM) | Notes |
| Haloperidol | 1.5 | 290 | 23 | A typical antipsychotic with high affinity for D2 receptors.[2] |
| Spiperone | 0.16 | 1,100 | 1.2 | A potent D2 antagonist, also with high affinity for 5-HT2A receptors.[2][7] |
| Sulpiride | 2.9 | >10,000 | >10,000 | A selective D2/D3 antagonist with low affinity for other receptors.[2][8] |
| Eticlopride | 0.25 | 2,400 | 1,400 | A highly selective D2/D3 antagonist.[9] |
| Flupentixol | 0.83 | 0.94 | 11 | A non-selective antagonist of D1 and D2-like receptors.[1] |
| L-741,626 | 1.1 | >10,000 | >10,000 | A highly selective D2 receptor antagonist.[1] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol describes the use of a D2 antagonist to study its effect on the intrinsic properties and synaptic transmission of neurons in acute brain slices.
Objective: To determine how blockade of D2 receptors alters neuronal excitability and synaptic responses.
Materials:
-
A D2 receptor antagonist (e.g., sulpiride, eticlopride)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Data acquisition and analysis software
Methodology:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare coronal or sagittal slices (250-300 µm thick) of the brain region of interest (e.g., striatum, prefrontal cortex, substantia nigra) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.[10]
-
-
Experimental Procedure:
-
Baseline Recording: Record baseline neuronal activity in current-clamp mode to measure resting membrane potential, input resistance, and firing properties in response to current injections. In voltage-clamp mode, record spontaneous or evoked postsynaptic currents.
-
Antagonist Application: Prepare a stock solution of the D2 antagonist and dilute it to the final desired concentration in aCSF. Switch the perfusion to the aCSF containing the antagonist. The concentration will depend on the antagonist's potency (see table above).
-
Post-Antagonist Recording: After a stable effect of the antagonist is observed (typically 5-10 minutes of perfusion), repeat the recordings of intrinsic properties and synaptic currents.
-
Washout: Switch the perfusion back to the control aCSF to determine if the antagonist's effects are reversible.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential threshold, and firing frequency.
-
Measure the amplitude and frequency of spontaneous and evoked postsynaptic currents before, during, and after antagonist application.
-
Use appropriate statistical tests to determine the significance of any observed changes.
-
In Vivo Electrophysiology: Single-Unit Recordings in Anesthetized Animals
This protocol describes the use of a D2 antagonist to study its effect on the firing rate and pattern of dopamine neurons in an anesthetized animal.
Objective: To investigate the tonic influence of endogenous dopamine on neuronal activity by blocking D2 autoreceptors.
Materials:
-
A D2 receptor antagonist (e.g., haloperidol, eticlopride)
-
Anesthetic (e.g., urethane, chloral hydrate)
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Electrophysiology recording and amplification system
-
Drug delivery system (e.g., intravenous line or microiontophoresis setup)
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform surgery to expose the skull over the brain region of interest (e.g., the ventral tegmental area or substantia nigra for dopamine neurons).
-
Drill a small craniotomy to allow for the insertion of the recording electrode.
-
-
Recording Procedure:
-
Slowly lower the recording electrode into the target brain region using stereotaxic coordinates.
-
Identify dopamine neurons based on their characteristic electrophysiological properties, such as a slow firing rate (1-7 Hz), long-duration action potentials (>4 ms), and a decremental burst firing pattern.[5]
-
Record the baseline firing rate and pattern of a well-isolated neuron for several minutes to ensure stability.
-
-
Antagonist Administration:
-
Systemic Administration: Administer the D2 antagonist intravenously or intraperitoneally.
-
Microiontophoresis: For a more localized effect, apply the antagonist directly onto the recorded neuron using a multi-barreled microiontophoresis electrode.
-
-
Post-Antagonist Recording:
-
Continuously record the neuron's activity during and after the administration of the antagonist.
-
Dopamine neuron firing is often inhibited by D2 autoreceptors, so an antagonist is expected to increase their firing rate.[5]
-
-
Data Analysis:
-
Measure the change in the neuron's firing rate and pattern before and after drug application.
-
Generate firing rate histograms and inter-spike interval plots to visualize the effects.
-
Use statistical analysis to quantify the significance of the change in firing rate.
-
Visualizations
Experimental Workflow for In Vitro Patch-Clamp Electrophysiology
Caption: Workflow for in vitro patch-clamp experiments with a D2 antagonist.
Signaling Pathway of Dopamine D2 Receptor Antagonism
References
- 1. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 3. Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophysiological properties of mouse dopamine neurons: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Flumezapine, an antagonist of central dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological study of the effects of D1 and D2 dopamine antagonists on the interaction of converging inputs from the sensory-motor cortex and substantia nigra neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluopipamine as a Tool for GPCR Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes. Their involvement in a wide range of diseases has made them a primary target for drug discovery. Understanding the intricate signaling pathways activated by these receptors is paramount for the development of novel therapeutics with improved efficacy and reduced side effects. Tool compounds are indispensable in this endeavor, allowing for the precise dissection of GPCR signaling cascades.
Fluopipamine, a derivative of the antipsychotic drug fluphenazine, has emerged as a potential chemical probe for investigating GPCR signaling, particularly at dopamine receptors. Its structural similarity to known dopamine receptor ligands suggests it may serve as a valuable tool to explore the downstream consequences of receptor activation, including G-protein-dependent and β-arrestin-mediated signaling pathways. The concept of "biased agonism" or "functional selectivity," where a ligand preferentially activates one signaling pathway over another, has revolutionized GPCR pharmacology. Characterizing the signaling profile of compounds like this compound is essential to determine their potential as biased agonists and their utility in elucidating the physiological roles of distinct signaling branches.
These application notes provide a comprehensive overview of the experimental protocols required to characterize the interaction of this compound with GPCRs, with a focus on dopamine D2 and D3 receptors. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the methodologies to generate such data and provides templates for its presentation.
Signaling Pathways
GPCRs transduce extracellular signals into intracellular responses through two main pathways: G-protein-dependent and β-arrestin-dependent signaling. Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins, leading to the modulation of second messenger levels, such as cyclic AMP (cAMP). Alternatively, agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) promotes the recruitment of β-arrestins, which can mediate receptor desensitization, internalization, and initiate G-protein-independent signaling cascades.
Application Notes and Protocols for Fluvoxamine Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder and other psychiatric conditions.[1] Ensuring the stability of fluvoxamine solutions is critical for accurate research and the development of safe and effective pharmaceutical products. These application notes provide a comprehensive overview of fluvoxamine's stability under various conditions, recommended storage protocols, and detailed experimental methodologies for stability assessment.
Stability of Fluvoxamine Solutions
Fluvoxamine's stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[2][3][4] Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Summary of Fluvoxamine Stability Data
The following table summarizes the degradation of fluvoxamine under various stress conditions.
| Stress Condition | Concentration | Temperature | Duration | Percent Degradation | Degradation Products | Analytical Method | Reference |
| Acid Hydrolysis (0.5 M HCl) | 500 µg/mL | 80°C | 10 min | ~15% | Identical to base hydrolysis products | HPLC-UV | [5][6] |
| Base Hydrolysis (2 M NaOH) | 500 µg/mL | 80°C | 40 min | ~45% | Identical to acid hydrolysis products | HPLC-UV | [5][6] |
| Oxidation (10% H₂O₂) | 500 µg/mL | 80°C | 30 min | ~26% | Few minor degradation products | HPLC-UV | [5][6] |
| Visible Light (Solution) | 500 µg/mL | Not Specified | 5 days | ~18% | No new peaks observed | HPLC-UV | [5] |
| UV Light (Solution) | 500 µg/mL | Not Specified | 5 days | Significant | Major degradation product observed | HPLC-UV | [5] |
| Heat (Solution) | 500 µg/mL | Not Specified | 5 days | ~24% | New small peak observed | HPLC-UV | [5] |
| Dry Heat (Powder) | Bulk Powder | Not Specified | 5 days | Stable | Not Applicable | HPLC-UV | [4] |
| Visible Light (Powder) | Bulk Powder | Not Specified | 5 days | ~7% | Not Specified | HPLC-UV | [5] |
| UV Light (Powder) | Bulk Powder | Not Specified | 5 days | Significant | Major degradation product observed | HPLC-UV | [5] |
Recommended Storage Conditions
Based on stability data, the following storage conditions are recommended for fluvoxamine and its solutions:
-
Solid Form (Bulk Powder): Store in a well-ventilated, dry place, protected from light.[7]
-
Solutions: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable, especially for stock solutions.[8][9] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination. Protect solutions from light, especially UV radiation.
Experimental Protocols
Protocol 1: Preparation of Fluvoxamine Stock and Working Solutions
-
Materials:
-
Fluvoxamine maleate reference standard
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Purified water (e.g., Milli-Q)
-
Volumetric flasks
-
Pipettes
-
-
Procedure for 1 mg/mL Stock Solution:
-
Accurately weigh 10 mg of fluvoxamine maleate.
-
Transfer the powder to a 10 mL volumetric flask.
-
Dissolve the powder in a small amount of methanol and sonicate for 5 minutes.
-
Bring the flask to volume with methanol.
-
Store the stock solution at 4°C, protected from light.
-
-
Procedure for Working Solutions:
-
Prepare working solutions by diluting the stock solution with the appropriate mobile phase or solvent to the desired concentration.[10]
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing to evaluate the stability of fluvoxamine.
-
Materials:
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of fluvoxamine solution and 0.5 M HCl. Heat at 80°C for 10 minutes.[5][6]
-
Base Hydrolysis: Mix equal volumes of fluvoxamine solution and 2 M NaOH. Heat at 80°C for 40 minutes.[5][6]
-
Oxidative Degradation: Mix equal volumes of fluvoxamine solution and 10% H₂O₂. Heat at 80°C for 30 minutes.[5][6]
-
Photodegradation: Expose the fluvoxamine solution to visible and UV light for 5 days.[5]
-
Thermal Degradation: Heat the fluvoxamine solution for 5 days.[5]
-
After each stress condition, cool the samples to room temperature, neutralize if necessary, and dilute with the mobile phase for analysis.[5][6]
-
Protocol 3: HPLC-UV Method for Fluvoxamine Quantification
This method is suitable for determining the concentration of fluvoxamine and its degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Nova-Pak CN column or a C18 column (e.g., 250 x 4.6 mm, 5 µm).[4][5]
-
Mobile Phase: A mixture of 50 mM K₂HPO₄ (pH 7.0) and acetonitrile (60:40, v/v).[5] Alternatively, methanol and phosphate buffer (pH 2.5) (70:30, v/v) can be used.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[5]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions of fluvoxamine to create a calibration curve.
-
Inject the samples from the forced degradation study.
-
Quantify the amount of fluvoxamine remaining and any degradation products by comparing the peak areas to the calibration curve.
-
Visualizations
Fluvoxamine Stability Testing Workflow
Caption: Workflow for assessing fluvoxamine stability.
Simplified Signaling Pathway of Fluvoxamine
Caption: Fluvoxamine's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine | Semantic Scholar [semanticscholar.org]
- 3. jopir.in [jopir.in]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. ipas.org [ipas.org]
- 8. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluvoxamine in Competitive Binding Assays
A Note on the Compound: The following application notes and protocols are detailed for the compound Fluvoxamine . Initial searches for "Fluopipamine" did not yield specific results for a compound with that name used in competitive binding assays. It is presumed that the intended compound of interest is Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) with well-documented interactions with various receptors, making it a relevant subject for competitive binding studies.
Introduction
Fluvoxamine is a widely prescribed medication for obsessive-compulsive disorder (OCD) and major depressive disorder.[1] Its primary mechanism of action is the selective inhibition of serotonin reuptake by blocking the serotonin transporter (SERT).[2][3] Beyond its primary target, fluvoxamine also exhibits a notable affinity for the sigma-1 receptor, acting as a potent agonist.[4][5][6] This interaction is believed to contribute to its therapeutic effects, including its anti-inflammatory and neuroprotective properties.[1][5] While its effects on norepinephrine and dopamine reuptake are very weak, and it shows negligible affinity for most other neurotransmitter receptors, understanding its binding characteristics at the sigma-1 receptor and its subtle interactions with others, like the dopamine D2 receptor, is crucial for comprehensive drug profiling and development.[2][5]
Competitive binding assays are a fundamental tool in pharmacology and drug discovery to determine the affinity of a test compound for a specific receptor.[7][8] These assays measure the ability of an unlabeled compound (the "competitor," e.g., fluvoxamine) to displace a labeled ligand (typically a radioligand or fluorescent ligand) that has a known high affinity for the target receptor.[7] The data generated from these experiments, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), provide quantitative measures of the test compound's binding affinity.[9][10]
These application notes provide detailed protocols for performing competitive binding assays with fluvoxamine to characterize its binding to the sigma-1 receptor and the dopamine D2 receptor.
Data Presentation
The following tables summarize the binding affinity of fluvoxamine for its primary and secondary receptor targets.
Table 1: Binding Affinity of Fluvoxamine for Sigma-1 Receptor
| Parameter | Value | Reference |
| Ki (inhibition constant) | 36 nM | [4] |
Table 2: Binding Affinity of Fluvoxamine for Dopamine D2 Receptor
| Parameter | Affinity | Reference |
| Binding | Negligible affinity | [2][5] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes the determination of fluvoxamine's binding affinity for the sigma-1 receptor using a competitive radioligand binding assay with a specific radioligand, such as [³H]-pentazocine or [¹¹C]SA4503.
Materials:
-
Test Compound: Fluvoxamine
-
Radioligand: High-affinity sigma-1 receptor radioligand (e.g., [³H]-pentazocine)
-
Receptor Source: Cell membranes prepared from cells expressing the sigma-1 receptor (e.g., CHO-K1 cells) or brain tissue homogenates (e.g., rodent brain).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold assay buffer
-
Scintillation Cocktail
-
96-well filter plates
-
Cell harvester or vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[11]
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or below its Kd value).[12]
-
A range of concentrations of fluvoxamine (the competitor).
-
Membrane preparation (containing the sigma-1 receptors).
-
-
Include control wells for:
-
Total binding: Contains radioligand and membranes, but no competitor.
-
Non-specific binding: Contains radioligand, membranes, and a high concentration of a known sigma-1 receptor ligand to saturate all specific binding sites.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester or vacuum manifold.[12]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each concentration of fluvoxamine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the fluvoxamine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of fluvoxamine that inhibits 50% of the specific binding of the radioligand.[13]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Protocol 2: Competitive Binding Assay for Dopamine D2 Receptor
This protocol is designed to assess the low affinity of fluvoxamine for the dopamine D2 receptor. Due to its weak binding, higher concentrations of fluvoxamine will be required.
Materials:
-
Test Compound: Fluvoxamine
-
Radioligand: High-affinity D2 receptor antagonist radioligand (e.g., [³H]-spiperone or [¹¹C]-raclopride).[14][15]
-
Receptor Source: Cell membranes from cells expressing the D2 receptor (e.g., HEK293 cells) or striatal brain tissue homogenates.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold assay buffer
-
Scintillation Cocktail
-
96-well filter plates
-
Cell harvester or vacuum filtration manifold
-
Scintillation counter
Procedure:
The procedure is analogous to the sigma-1 receptor binding assay, with the following key considerations:
-
Radioligand Selection: Use a well-characterized, high-affinity D2 receptor radioligand.
-
Competitor Concentrations: A wider and higher range of fluvoxamine concentrations should be tested to observe any potential displacement of the radioligand.
-
Control for Non-specific Binding: A potent D2 receptor antagonist (e.g., haloperidol or sulpiride) should be used at a high concentration to define non-specific binding.
Data Analysis:
The data analysis follows the same steps as described for the sigma-1 receptor assay. If fluvoxamine shows any displacement, an IC50 and subsequently a Ki value can be calculated. However, it is anticipated that even at high concentrations, fluvoxamine will exhibit minimal displacement, confirming its low affinity for the D2 receptor.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified mechanism of action of Fluvoxamine.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]
- 4. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can the Sigma-1 Receptor Agonist Fluvoxamine Prevent Schizophrenia? | Bentham Science [eurekaselect.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. revvity.com [revvity.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Effects of fluoxetine on dopamine D2 receptors in the human brain: a positron emission tomography study with [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Fluvoxamine Maleate
Introduction
Fluvoxamine maleate is a selective serotonin reuptake inhibitor (SSRI) widely used in research to study the serotonergic system and its role in various physiological and pathological processes.[1][2] Proper dissolution and preparation of Fluvoxamine maleate solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of Fluvoxamine maleate for both in vitro and in vivo studies, along with solubility data and stability considerations.
Data Presentation: Solubility of Fluvoxamine Maleate
The solubility of Fluvoxamine maleate in various solvents is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound. The provided data is based on publicly available information and may vary slightly between different batches of the compound.[1]
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| DMSO | ≥ 100 mg/mL | 230.20 mM | Use freshly opened DMSO as it can be hygroscopic.[3] | MedChemExpress[3] |
| Ethanol | ~25 mg/mL | 57.55 mM | - | Cayman Chemical[4] |
| Dimethylformamide (DMF) | ~30 mg/mL | 69.06 mM | - | Cayman Chemical[4] |
| Methanol | Freely soluble | - | - | TOKU-E[2] |
| Water | Sparingly soluble | - | Solubility can be increased with sonication.[2][3] | TOKU-E[2] |
| PBS (pH 7.2) | ~5 mg/mL | 11.51 mM | Aqueous solutions are not recommended for storage for more than one day.[4] | Cayman Chemical[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 100 mM stock solution of Fluvoxamine maleate in DMSO. This high-concentration stock can be used for subsequent dilutions to prepare working solutions for cell-based assays and other in vitro experiments.
Materials:
-
Fluvoxamine maleate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of Fluvoxamine maleate powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 43.44 mg of Fluvoxamine maleate (Molecular Weight: 434.41 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the Fluvoxamine maleate powder. For a 100 mM solution, add 1 mL of DMSO for every 43.44 mg of compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) and sonication can be used to aid dissolution if necessary.[5]
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[3]
Protocol 2: Preparation of an Aqueous Solution for In Vivo Experiments
This protocol describes the preparation of a Fluvoxamine maleate solution in a vehicle suitable for oral administration in animal studies. Given its limited water solubility, a suspension is often prepared.
Materials:
-
Fluvoxamine maleate powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
-
Sterile water
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Stir until the CMC-Na is fully dissolved.
-
Weighing the Compound: Weigh the required amount of Fluvoxamine maleate powder. For example, to prepare a 5 mg/mL suspension, weigh 5 mg of the compound for every 1 mL of the final volume.
-
Suspension Preparation: Add the weighed Fluvoxamine maleate to the prepared CMC-Na solution.
-
Homogenization: Mix the solution thoroughly using a vortex mixer. For a more uniform and stable suspension, use a homogenizer or sonicator until a homogenous suspension is achieved.[1]
-
Final Volume Adjustment: Adjust the final volume with the CMC-Na solution if necessary.
-
Administration: The freshly prepared suspension should be used immediately for oral administration.
Note on Stability: Fluvoxamine maleate is relatively unstable in acidic and basic conditions.[6][7] Therefore, it is crucial to use neutral pH buffers or vehicles for solution preparation and to use the solutions shortly after preparation. Aqueous solutions should not be stored for more than a day.[4]
Mandatory Visualizations
Caption: Experimental workflow for preparing and using Fluvoxamine maleate solutions.
Caption: Simplified signaling pathway showing the mechanism of action of Fluvoxamine maleate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. toku-e.com [toku-e.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist
Note to the user: The compound "fluopipamine" requested in the topic does not appear to be a recognized chemical entity in scientific literature or chemical databases. It is possible that this is a misspelling or a novel compound not yet widely documented. Therefore, these application notes and protocols have been created for a representative selective dopamine D2/D3 receptor antagonist, a class of compounds extensively used in neuroscience research. The provided data and protocols are based on well-characterized antagonists like risperidone and haloperidol to serve as a practical guide for researchers in the field.
These notes are intended for researchers, scientists, and drug development professionals working with selective dopamine D2/D3 receptor antagonists for research purposes.
Introduction
Dopamine D2 and D3 receptors, members of the D2-like family of G protein-coupled receptors (GPCRs), are critical targets in the research and treatment of various neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction. Selective antagonists of these receptors are invaluable tools for dissecting the roles of dopamine signaling in these conditions and for the development of novel therapeutics. These compounds typically act by competitively binding to D2/D3 receptors, thereby blocking the downstream signaling initiated by the endogenous ligand, dopamine.
Quantitative Data Summary
The following table summarizes key in vitro pharmacological data for two well-characterized dopamine D2/D3 receptor antagonists, risperidone and haloperidol. This data is essential for designing and interpreting experiments.
| Compound | Target Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Risperidone | Dopamine D2 | Radioligand Binding | Ki | 3.2 | [1] |
| Risperidone | Dopamine D3 | Radioligand Binding | Ki | ~7.3 | [1] |
| Haloperidol | Dopamine D2 | Radioligand Binding | Ki | 0.66 - 2.84 | [2] |
| Haloperidol | Dopamine D3 | Radioligand Binding | Ki | ~2.94 | [3] |
| Haloperidol | Dopamine D2 | Functional Assay (inhibition of dopamine-induced Gi activation) | Ki | Not specified | [4] |
Experimental Protocols
Radioligand Binding Assay for D2/D3 Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the dopamine D2 and D3 receptors using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.
-
Non-specific binding control: (+)-Butaclamol (10 µM).[6]
-
Test compound (selective D2/D3 antagonist).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing either D2 or D3 receptors to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 150 µL of the membrane preparation (containing 3-20 µg of protein).[5]
-
Add 50 µL of the test compound at various concentrations (typically in triplicate).
-
For determining non-specific binding, add 50 µL of 10 µM (+)-butaclamol instead of the test compound.
-
For determining total binding, add 50 µL of assay buffer.
-
Add 50 µL of the radioligand at a concentration near its Kd (e.g., 0.25 nM for [³H]spiperone at D2 receptors).[7]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[5]
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters for 30 minutes at 50°C.[5]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for D2 Receptor Antagonism
This protocol describes a method to determine the functional antagonism of a test compound at the dopamine D2 receptor by measuring its ability to block the dopamine-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate adenylate cyclase).
-
Dopamine (agonist).
-
Test compound (selective D2 antagonist).
-
cAMP detection kit (e.g., HTRF-based or ELISA-based).
-
96-well or 384-well plates.
Protocol:
-
Cell Preparation:
-
Seed the D2 receptor-expressing cells into 96-well or 384-well plates and culture overnight to allow for cell attachment.
-
-
Antagonist Treatment:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the test compound at various concentrations to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition) to the wells already containing the test compound.
-
Simultaneously or immediately after, add forskolin to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be one that elicits a robust cAMP signal.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection kit. For HTRF assays, this typically involves adding the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) and reading the fluorescence on a compatible plate reader.[8]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.
-
The data can be used to determine the potency and efficacy of the antagonist.
-
Visualizations
Caption: Dopamine D2 receptor signaling pathway and antagonist action.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Mechanism of action for a competitive D2/D3 antagonist.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. frontiersin.org [frontiersin.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Safe Handling of Fluopipamine: Current Understanding and General Precautions
Disclaimer: There is currently no publicly available, detailed information regarding the specific safe handling procedures, Material Safety Data Sheet (MSDS), or comprehensive toxicity data for Fluopipamine. This compound is a recently discovered potential herbicide, and research has primarily focused on its mechanism of action in plants. Therefore, the following information is based on general principles for handling new and uncharacterized chemical compounds and the limited scientific data available.
Introduction to this compound
This compound, with the chemical name 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine, is a novel small molecule that has been identified as a putative antagonist of cellulose synthase 1 (CESA1).[1][2][3] It is being investigated for its potential as a pre-emergent herbicide.[1]
General Safety Precautions for Uncharacterized Compounds
In the absence of specific safety data, this compound should be handled with extreme caution, assuming it is potentially hazardous. Researchers, scientists, and drug development professionals should adhere to standard laboratory safety protocols for handling new chemical entities. These general procedures include:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A comprehensive assessment of potential hazards should be conducted to determine the appropriate PPE. Based on general best practices for handling potentially hazardous chemicals, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a properly fitted respirator is advised.
-
-
Hygiene Practices: Avoid inhalation, ingestion, and direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cleaning up potentially hazardous materials. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Known Biological Effects and Mechanism of Action in Plants
Current research indicates that this compound acts as a cellulose biosynthesis inhibitor in plants, specifically targeting the cellulose synthase enzyme 1 (CESA1) in Arabidopsis thaliana.[1][2][3] Inhibition of this enzyme disrupts the formation of the plant cell wall, leading to a range of observable phenotypes.
Experimental Observations
Studies on Arabidopsis seedlings have demonstrated that exposure to this compound results in:
-
A significant decrease in the incorporation of radiolabeled glucose into cellulose, confirming its role as a cellulose biosynthesis inhibitor.[4][5]
-
Various developmental defects, including swollen roots, loss of anisotropic cellular expansion, ectopic lignification, and inhibition of etiolation.[1][2]
The following diagram illustrates the proposed mechanism of action of this compound in plants.
Caption: Proposed mechanism of action of this compound in plants.
Application Notes and Protocols
Due to the limited research and lack of safety data, specific, detailed application notes and experimental protocols for the safe handling of this compound cannot be provided at this time. It is imperative for any researcher working with this compound to perform a thorough risk assessment and to consult with their institution's environmental health and safety department. The supplier or the laboratory that synthesized the compound should be contacted to obtain any available safety information.
Quantitative Data
There is no quantitative data available regarding the toxicity, occupational exposure limits, or other safety-related parameters for this compound. The only available quantitative data from the cited research pertains to its biological activity in plants.
| Parameter | Value | Organism | Reference |
| Inhibition of [14C]glucose incorporation into cellulose | ~70% decrease at 20 µM | Arabidopsis thaliana seedlings | [4][5] |
Note: This data reflects the herbicidal activity of this compound and should not be used to infer its toxicological properties in animals or humans.
References
Troubleshooting & Optimization
Technical Support Center: Improving Fluopipamine Solubility for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Fluopipamine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, often available as Fluvoxamine maleate, is a selective serotonin reuptake inhibitor (SSRI)[1]. It is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility[2]. This poor solubility can pose significant challenges for researchers, potentially leading to precipitation in stock solutions, inaccurate dosing, and unreliable experimental results.
Q2: What are the common solvents for dissolving this compound?
A2: this compound (as Fluvoxamine maleate) is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions[3]. It is also freely soluble in chloroform and sparingly soluble in water[4].
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous buffer can significantly improve solubility. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system[3].
-
pH Adjustment: The solubility of ionizable compounds like this compound can be influenced by pH. One study showed that using citric acid as a solubility modulator increased the solubility of Fluvoxamine maleate by 43.12%, suggesting that an acidic pH might improve its solubility[5].
-
Surfactants: Non-ionic surfactants such as Tween® and Cremophor® can be effective in preventing the precipitation of poorly soluble drugs[6].
-
Hydrotropic Solubilization: Concentrated solutions of hydrotropic agents, such as urea, have been shown to increase the solubility of Fluvoxamine maleate[7].
-
Solid Dispersions: Techniques like solvent evaporation with carriers such as polyethylene glycol (PEG) 6000 or mannitol can enhance the dissolution rate of Fluvoxamine[2].
Q4: What is the known mechanism of action of this compound (Fluvoxamine)?
A4: this compound primarily acts as a selective serotonin reuptake inhibitor (SSRI), blocking the serotonin transporter (SERT) on the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing its neurotransmission[1]. Additionally, Fluvoxamine is a potent agonist of the sigma-1 receptor (S1R), which is involved in regulating cellular stress and signaling. This dual mechanism may contribute to its therapeutic effects[8][9].
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution upon storage | - The concentration of this compound exceeds its solubility limit in the chosen solvent. - The storage temperature is too low. | - Prepare a fresh stock solution at a slightly lower concentration. - Store the stock solution at room temperature or 4°C, depending on the solvent and stability of the compound. Avoid freezing aqueous-based stock solutions. - Briefly warm the solution in a 37°C water bath and vortex to redissolve the precipitate before use. |
| Precipitation when diluting stock solution into aqueous buffer or cell culture media | - The organic solvent from the stock solution is not miscible with the aqueous buffer at the final concentration. - The pH of the final solution is not optimal for this compound solubility. - The buffer components are interacting with this compound. | - Perform a serial dilution to gradually decrease the concentration of the organic solvent. - Ensure the final concentration of the organic solvent (e.g., DMSO) is typically below 0.5% in cell-based assays. - Test the solubility of this compound in a range of buffers with different pH values to find the optimal one. - Consider using a different buffer system. Phosphate buffers are commonly used, but bicarbonate-CO2 buffering systems can be more physiological[10]. |
| Inconsistent experimental results | - Incomplete dissolution of this compound leading to inaccurate concentrations. - Precipitation of the compound during the experiment. | - Visually inspect the solution to ensure it is clear before use. If necessary, briefly sonicate the solution to aid dissolution. - Prepare fresh dilutions from the stock solution for each experiment. - Include a solubility check as part of your experimental setup, especially for long-term experiments. |
Quantitative Solubility Data
The following table summarizes the reported solubility of Fluvoxamine maleate in various solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL[3] | A common solvent for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~ 30 mg/mL[3] | Another organic solvent suitable for stock solutions. |
| Ethanol | ~ 25 mg/mL[3] | A viable alternative to DMSO for stock solution preparation. |
| Methanol | 1 mg/mL (as free base)[11] | Soluble, but potentially at a lower concentration than DMSO or ethanol. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 5 mg/mL[3] | Aqueous solutions are not recommended for storage for more than one day[3]. |
| Water | Sparingly soluble[4], 0.0074 mg/mL[2] | Considered poorly soluble in water at neutral pH. |
| 0.1 N HCl | - | A 1 mg/mL stock solution can be prepared in 0.1N HCl and then diluted[4][5]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Fluvoxamine maleate) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of Fluvoxamine maleate required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of Fluvoxamine maleate = 434.4 g/mol ).
-
Weigh the calculated amount of Fluvoxamine maleate powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not dissolve completely, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%). For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (final DMSO concentration will be 0.1%).
-
Gently mix the working solution by pipetting up and down.
-
Add the working solution to your cell cultures immediately after preparation.
Protocol 3: Formulation for In Vivo Animal Studies
This protocol is adapted from a formulation used for Fluvoxamine maleate and should be optimized for your specific animal model and experimental design. Always consult your institution's guidelines for the preparation of substances for animal administration[7][12][13][14][15].
Materials:
-
This compound (Fluvoxamine maleate) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of Fluvoxamine maleate in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution as an example, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration. The final vehicle composition would be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This formulation should be prepared fresh before each use.
Visualizations
This compound's Dual Mechanism of Action
This compound (Fluvoxamine) exerts its effects through two primary mechanisms: the inhibition of the serotonin transporter (SERT) and the agonism of the sigma-1 receptor (S1R).
Caption: Dual mechanism of this compound action.
Serotonin Reuptake Inhibition Workflow
This diagram illustrates the process by which this compound increases serotonin levels in the synaptic cleft.
Caption: this compound's inhibition of serotonin reuptake.
Sigma-1 Receptor Activation Pathway
This diagram shows the signaling pathway initiated by this compound's activation of the sigma-1 receptor.
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 7. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 8. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Fluvoxamine.maleate, 1mg/ml in Methanol (as free base) [lgcstandards.com]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. norecopa.no [norecopa.no]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Fluvoxamine Experimental Results
A Note on Terminology: The term "Fluopipamine" did not yield specific results in our search. We believe this may be a typographical error and have proceeded with the assumption that the query is regarding Fluvoxamine , a well-documented selective serotonin reuptake inhibitor (SSRI). The following troubleshooting guide is based on the known experimental applications and mechanism of action of Fluvoxamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues researchers may encounter when conducting experiments with Fluvoxamine.
Cell Viability & Proliferation Assays
-
Question 1: My cell viability assay (e.g., MTT, XTT, WST-1) shows inconsistent or non-reproducible results with Fluvoxamine treatment. What could be the cause?
Answer: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Stability: Fluvoxamine can undergo photoisomerization when exposed to UVB light, generating a cis-isomer with reduced activity.[1] Ensure that your Fluvoxamine solutions are protected from light during preparation, storage, and the experiment itself.
-
Reagent Interaction: The intermediate reagents in some tetrazolium-based assays (like MTS, XTT, and WST-1) can be toxic to cells, so it's important to optimize the reaction based on your specific cell type and assay conditions.[2] Avoid extended incubation times beyond four hours.[2][3]
-
Precipitation of Reagents: If you observe erratic readings across your plate, the dye in your viability reagent may have precipitated.[4] In such cases, warm the reagent to 37°C and swirl to ensure all components are fully dissolved.[4]
-
Pipetting Errors: Calibrate your pipettes and ensure pipette tips are securely attached to avoid inconsistencies in reagent and compound addition.[4]
-
Cell Culture Conditions: Factors like altered pH or depletion of essential nutrients (e.g., glucose) can affect cellular metabolism and, consequently, the reduction of tetrazolium salts, leading to a loss of linearity between absorbance and cell number.[3]
-
-
Question 2: I am not observing the expected effect of Fluvoxamine on cell proliferation. Why might this be?
Answer:
-
Incorrect Concentration: The effect of Fluvoxamine on cell proliferation can be concentration-dependent. Lower concentrations (~2 µM) have been reported to stimulate [3H]thymidine uptake in mature cerebellar granule cell cultures, while higher concentrations (~20 µM) can be toxic.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your cell line and experimental goals.[5]
-
Cell Line Specificity: The response to Fluvoxamine can vary between different cell lines.[5] Some cell lines may be resistant to its effects.[5] Consider using a positive control compound known to affect proliferation in your chosen cell line to validate the assay.
-
Degraded Compound: Ensure your Fluvoxamine stock has not degraded.[5] It's advisable to test its activity with a positive internal control.[5]
-
Receptor Binding Assays
-
Question 3: I am performing a competitive binding assay with Fluvoxamine and see high non-specific binding. How can I reduce this?
Answer: High non-specific binding can obscure your specific binding signal. Here are some strategies to mitigate it:
-
Optimize Protein Concentration: Using a very high amount of membrane protein can lead to increased non-specific binding.[6] Titrate your membrane preparation to find the optimal concentration that gives a good signal-to-noise ratio.
-
Choice of Blocking Agents: Incorporate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand to non-receptor components.
-
Washing Steps: If using a centrifugation-based assay, ensure you include adequate washing steps to remove unbound radioligand.[6] Filtration is often preferred over centrifugation to reduce background.[6]
-
Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can saturate non-specific sites.[6] It's recommended that less than 10% of the total added radioligand is bound at all concentrations tested.[7]
-
-
Question 4: The binding of my radioligand is not being displaced by Fluvoxamine. What is the issue?
Answer:
-
Incorrect Target: Fluvoxamine is a potent selective serotonin reuptake inhibitor (SSRI) and a high-affinity agonist for the sigma-1 receptor.[8][9][10][11] It has very weak or negligible affinity for other receptors like norepinephrine and dopamine transporters, as well as adrenergic, cholinergic, GABA, histaminergic, and other serotonergic (5HT1A, 5HT1B, 5HT2) receptors.[8][9] Ensure your binding assay is designed for the correct molecular target (SERT or sigma-1 receptor).
-
Equilibrium Not Reached: Binding reactions must reach equilibrium for accurate determination of binding constants.[7] Lower concentrations of radioligand require longer incubation times to reach equilibrium.[7] Perform a time-course experiment to determine the optimal incubation time.
-
Inactive Fluvoxamine: As mentioned, Fluvoxamine can become inactive upon exposure to light.[1] Use a fresh, light-protected solution of Fluvoxamine.
-
Downstream Signaling Analysis
-
Question 5: I am not observing the expected downstream effects of Fluvoxamine on serotonin signaling. What should I check?
Answer:
-
Mechanism of Action: Fluvoxamine's primary mechanism is blocking the reuptake of serotonin at the serotonin transporter (SERT) on the neuronal membrane.[8][9][10] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its action on autoreceptors like 5HT1A.[8][9] Your downstream analysis should focus on pathways modulated by increased extracellular serotonin.
-
Cellular Model: Ensure your cellular model endogenously expresses the necessary components of the serotonergic system, including SERT and relevant serotonin receptors.
-
Time Course of a Drug's Effect: The downstream effects of receptor modulation can be time-dependent. Chronic administration of Fluvoxamine has been shown to downregulate brain norepinephrine receptors in some studies.[8] Design your experiment to capture both acute and chronic effects if relevant.
-
Quantitative Data Summary
Table 1: Binding Affinity of Fluvoxamine
| Target | Affinity (Ki) | Notes |
| Sigma-1 Receptor | 36 nM | Highest affinity of any SSRI.[11] |
| Serotonin Transporter (SERT) | ~100-fold higher affinity than for the norepinephrine transporter. | Potent and selective inhibitor.[8][11] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Concentration Range | Reference |
| Cell Proliferation (Cerebellar Granule Cells) | 2 µM (stimulatory) - 20 µM (toxic) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay
This protocol is adapted for assessing the effect of Fluvoxamine on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of Fluvoxamine in an appropriate solvent (e.g., DMSO) and protect it from light. Perform serial dilutions in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Fluvoxamine. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the resazurin-based reagent (e.g., CellTiter-Blue®) to each well, typically 10-20% of the well volume.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[12] The incubation time may need to be optimized.[4]
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
Protocol 2: Competitive Radioligand Binding Assay for the Serotonin Transporter (SERT)
This protocol outlines a general procedure for a competitive binding assay.
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing SERT.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for SERT (e.g., [3H]-citalopram), and varying concentrations of unlabeled Fluvoxamine.
-
Non-Specific Binding: To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known SERT inhibitor (e.g., unlabeled citalopram).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.[6][7]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Fluvoxamine concentration to determine the IC50 and subsequently the Ki value.
Visualizations
Caption: Fluvoxamine's primary mechanism of action.
Caption: Troubleshooting workflow for cell viability assays.
Caption: Relationship between binding affinity and functional outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]
- 11. Fluvoxamine - Wikipedia [en.wikipedia.org]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Technical Support Center: Optimizing Dopamine D2 Receptor Antagonist Concentration for Cell-Based Assays
A Note on "Fluopipamine": Initial searches for "this compound" did not yield a specific compound commonly used in cell-based assays. This resource has been developed assuming a potential typographical error and focuses on Fluphenazine , a well-characterized dopamine D2 receptor antagonist, as a representative example. The principles and protocols described herein are broadly applicable to other dopamine D2 receptor antagonists.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of dopamine D2 receptor antagonists for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a dopamine D2 receptor antagonist like Fluphenazine?
A1: Dopamine D2 receptors (D2R) are G-protein coupled receptors (GPCRs) that, upon binding to dopamine, couple to inhibitory G-proteins (Gαi/o).[1][2][3] This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] A D2 receptor antagonist, such as Fluphenazine, blocks the binding of dopamine to the D2 receptor, thereby preventing this downstream signaling cascade.[5]
Q2: What are common cell-based assays used to assess D2 receptor antagonism?
A2: Several assays can be used to measure the activity of D2 receptor antagonists:
-
cAMP Assays: These assays directly measure the downstream effect of D2 receptor activation. In the presence of an agonist, cAMP levels decrease. An antagonist will reverse this effect.[4]
-
Calcium Mobilization Assays: By co-expressing a chimeric G-protein (e.g., Gαqi5), the D2 receptor can be made to signal through the Gαq pathway, leading to an increase in intracellular calcium upon agonist stimulation. Antagonists will block this calcium release.[6][7]
-
β-Arrestin Recruitment Assays: This assay measures the recruitment of β-arrestin to the activated D2 receptor, a key step in receptor desensitization and signaling. Antagonists will inhibit this recruitment.[8][9]
-
Radioligand Binding Assays: These assays measure the direct binding of a radiolabeled ligand to the D2 receptor and can be used to determine the binding affinity (Ki) of an antagonist.[9][10]
Q3: What is a typical starting concentration range for a D2 receptor antagonist in a cell-based assay?
A3: The optimal concentration will vary depending on the specific antagonist, cell line, and assay format. However, a common starting point is to perform a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM) concentrations. For example, compounds are often tested in 7-point or 12-point titrations from 5 nM to 77 µM.[8] It is crucial to determine the EC50 (half-maximal effective concentration) of the agonist you are using to appropriately design your antagonist experiment.
Troubleshooting Guide
Q1: My D2 receptor antagonist is showing high cytotoxicity. What should I do?
A1:
-
Problem: The antagonist concentration may be too high, leading to off-target effects and cell death.
-
Solution:
-
Perform a Cytotoxicity Assay: Before your functional assay, determine the toxicity profile of your antagonist using a cell viability assay (e.g., MTT, AlamarBlue). This will help you identify the maximum non-toxic concentration. For example, Fluphenazine has been shown to be cytotoxic to some cell lines in the micromolar range.[11]
-
Lower the Concentration Range: Based on the cytotoxicity data, adjust the concentration range in your functional assay to stay below the toxic threshold.
-
Reduce Incubation Time: If possible for your assay, reduce the incubation time of the cells with the antagonist.
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not contributing to cytotoxicity.
-
Q2: I am not observing any antagonist effect, or the effect is very weak.
A2:
-
Problem: The antagonist concentration may be too low, or the agonist concentration may be too high.
-
Solution:
-
Optimize Agonist Concentration: The concentration of the agonist used to stimulate the receptor will significantly impact the apparent potency of the antagonist. It is recommended to use an agonist concentration at or near its EC80 (the concentration that gives 80% of the maximal response) to provide a sufficient window to observe antagonism.
-
Increase Antagonist Concentration: If no cytotoxicity is observed, increase the concentration range of your antagonist.
-
Verify Receptor Expression: Confirm that your cell line is expressing a sufficient number of D2 receptors on the cell surface.
-
Check Compound Integrity: Ensure that your antagonist is properly dissolved and has not degraded.
-
Q3: My results are not reproducible.
A3:
-
Problem: Inconsistent experimental conditions can lead to variability.
-
Solution:
-
Standardize Cell Culture: Use cells at a consistent passage number and confluency.
-
Optimize Cell Seeding Density: The number of cells seeded per well can affect the assay window and should be optimized.
-
Control Incubation Times and Temperatures: Ensure that all incubation steps are performed consistently.
-
Use a Stable Agonist Concentration: Prepare a fresh stock of the agonist for each experiment and use a consistent concentration.
-
Data Presentation
Table 1: Potency of Various Dopamine D2 Receptor Antagonists
| Antagonist | Assay Type | Cell Line | IC50 / Ki | Reference |
| Fluphenazine | Cytotoxicity (MTT) | PC9/R | IC50: 8.08 µM | [11] |
| Fluphenazine | Cytotoxicity (MTT) | A549 | IC50: 58.92 µM | [11] |
| ML321 | β-Arrestin Recruitment | CHO | KB: 103 nM | [9][12] |
| ML321 | cAMP Inhibition | - | KB: 8.36 nM | [9][12] |
| ML321 | Radioligand Binding | - | Ki: 230 nM | [9] |
| ONC206 | GIRK Channel Activation | Oocytes | IC50: 1.7 µM | [13] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. KB: Equilibrium dissociation constant.
Experimental Protocols
Protocol 1: Determining Antagonist Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the D2 receptor antagonist in culture medium. Remove the old medium from the cells and add the antagonist dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration of your functional assay (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Protocol 2: Functional Antagonist Assay (cAMP Measurement)
-
Cell Seeding: Seed cells expressing the D2 receptor in a 96-well plate and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add the D2 receptor antagonist at various concentrations. Incubate for a pre-determined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., dopamine at its EC80) to all wells except the negative control.
-
Incubation: Incubate for a specific time to allow for changes in cAMP levels (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Analysis: Plot the cAMP levels against the antagonist concentration and determine the IC50 value for the antagonist.
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for Optimizing D2 Receptor Antagonist Concentration.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Dopamine D2 Receptor antagonism suppresses tau aggregation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. umu.diva-portal.org [umu.diva-portal.org]
Technical Support Center: Fluvoxamine Administration
A Note on Terminology: The initial query for "Fluopipamine" did not yield relevant results. The information provided below pertains to Fluvoxamine , a selective serotonin reuptake inhibitor (SSRI), which is likely the intended subject of the query.
This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with Fluvoxamine.
Frequently Asked Questions (FAQs)
What is Fluvoxamine and what is its primary mechanism of action?
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder (OCD).[1][2][3][4] Its primary mechanism of action is the potent and selective inhibition of serotonin reuptake in neurons within the central nervous system.[1][5] By blocking the serotonin transporter (SERT), Fluvoxamine increases the concentration of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission.[6][7] It has minimal effect on the reuptake of norepinephrine and dopamine.[1][5] Fluvoxamine also shows a high affinity for the sigma-1 receptor, which may play a role in its therapeutic effects.[6][7]
Caption: Mechanism of action of Fluvoxamine.
What are the common formulations and storage conditions for Fluvoxamine?
Fluvoxamine is typically supplied as Fluvoxamine Maleate in the form of a white or almost white crystalline powder.[5] For research purposes, it is available as a crystalline solid that should be stored at -20°C for long-term stability (≥4 years).[8] The powder form is relatively stable when exposed to visible light or heat.[9][10]
What are the solubility characteristics of Fluvoxamine Maleate?
The solubility of Fluvoxamine Maleate can vary depending on the solvent. It is sparingly soluble in water but freely soluble in several organic solvents.[5]
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [5] |
| PBS (pH 7.2) | ~5 mg/mL | [8] |
| Ethanol | ~25 mg/mL | [8] |
| DMSO | ~30 mg/mL | [8] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [8] |
| Methanol | Freely soluble | [5] |
What is the stability profile of Fluvoxamine Maleate?
Fluvoxamine Maleate has known stability issues under certain conditions. Researchers should be aware of these to ensure the integrity of their experiments.
| Condition | Stability | Reference |
| Acidic Conditions | Relatively unstable | [9][10] |
| Basic Conditions | Relatively unstable | [9][10] |
| Oxidative Conditions | Relatively unstable | [9][10] |
| UV Radiation | Relatively unstable | [9][10] |
| Visible Light | Relatively stable (as bulk powder) | [9][10] |
| Heat | Relatively stable (as bulk powder) | [9][10] |
Troubleshooting Guide
Issue: Unexpected Experimental Results or Lack of Efficacy
-
Question: My in vivo experiment is showing weaker than expected effects. What could be the cause?
-
Answer: There can be a significant difference between the in vitro and in vivo potency of Fluvoxamine. One study noted that the inhibitory potency of Fluvoxamine on CYP2C19 was approximately 40 times greater in vivo than in vitro.[11] This discrepancy can be influenced by factors such as drug metabolism and protein binding.[11] Fluvoxamine is known to inhibit cytochrome P450 enzymes, particularly CYP1A2 and to a lesser extent CYP3A4 and CYP2D6, which can lead to clinically significant drug interactions.[12] Ensure that the dosage used in your animal model is appropriate and considers these factors. For mice, doses of 10 mg/kg have been shown to reduce immobility in the forced swim test, while 45 mg/kg has been used to reduce marble-burying behavior.[8]
-
Issue: Difficulty with Drug Preparation and Administration
-
Question: I am having trouble dissolving Fluvoxamine Maleate for my experiment. What is the recommended procedure?
-
Answer: For experiments requiring an organic solvent, a stock solution can be made by dissolving Fluvoxamine Maleate in ethanol, DMSO, or DMF.[8] It is recommended to purge the solvent with an inert gas before preparing the stock solution.[8] For aqueous solutions, Fluvoxamine Maleate can be directly dissolved in aqueous buffers like PBS (pH 7.2) to a concentration of approximately 5 mg/mL.[8] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[13] It is not recommended to store aqueous solutions for more than one day.[8]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fluvoxamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Fluvoxamine (Luvox): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 4. charlotteobserver.storymd.com [charlotteobserver.storymd.com]
- 5. toku-e.com [toku-e.com]
- 6. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of in vitro and in vivo inhibition potencies of fluvoxamine toward CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Off-Target Effects of Fluvoxamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Fluvoxamine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fluvoxamine?
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary on-target effect is the blockade of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.[3] This modulation of serotonergic neurotransmission is the basis for its therapeutic effects in treating depression and anxiety disorders.[1][3]
Q2: What are the major known off-target interactions of Fluvoxamine?
The most significant off-target interactions for Fluvoxamine are:
-
Sigma-1 Receptor Agonism: Fluvoxamine is a potent agonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[4] This interaction is thought to contribute to some of its anti-inflammatory and neuroprotective effects.[4][5]
-
Cytochrome P450 (CYP) Inhibition: Fluvoxamine is a potent inhibitor of CYP1A2 and a moderate inhibitor of CYP2C19 and CYP3A4.[2] This can lead to significant drug-drug interactions by altering the metabolism of co-administered compounds that are substrates for these enzymes.[6][7]
Q3: How can I minimize the off-target effects of Fluvoxamine in my experiments?
Minimizing off-target effects involves a combination of experimental design and careful interpretation of results. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of Fluvoxamine to achieve the desired on-target effect (SERT inhibition) while minimizing engagement of lower-affinity off-target proteins.
-
Use of Control Compounds: Include control compounds in your experiments. For example, use an SSRI with low sigma-1 receptor affinity to differentiate effects mediated by SERT inhibition versus sigma-1 agonism.
-
Target Knockdown/Knockout Models: Employ cellular models (e.g., using siRNA or CRISPR/Cas9) where the off-target protein (e.g., sigma-1 receptor) is knocked down or knocked out to confirm that an observed effect is indeed off-target.
-
In Vitro Metabolism Studies: When working with complex biological systems, be aware of potential drug-drug interactions if other compounds are present that are metabolized by CYP1A2, CYP2C19, or CYP3A4.[2][6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with SERT inhibition. | The observed effect may be due to Fluvoxamine's agonism at the sigma-1 receptor. | 1. Perform a literature search for sigma-1 receptor-mediated effects in your experimental system. 2. Use a selective sigma-1 receptor antagonist in conjunction with Fluvoxamine to see if the effect is blocked. 3. Repeat the experiment in a sigma-1 receptor knockout/knockdown cell line. |
| Variability in experimental results when co-administering other compounds. | Fluvoxamine's inhibition of CYP enzymes may be altering the concentration of the co-administered compounds. | 1. Check if the co-administered compounds are substrates of CYP1A2, CYP2C19, or CYP3A4. 2. Perform a CYP450 inhibition assay (see protocol below) to quantify the interaction. 3. Consider using a different compound that is not metabolized by these CYP isoforms. |
| Difficulty confirming on-target engagement in a cellular context. | The antibody for downstream western blotting may be of poor quality, or the cellular concentration of Fluvoxamine may be insufficient to engage SERT. | 1. Validate your antibodies for the specific application. 2. Perform a Cellular Thermal Shift Assay (CETSA) (see protocol below) to directly measure target engagement in intact cells. 3. Increase the concentration of Fluvoxamine and perform a dose-response curve. |
Data Presentation
Table 1: Comparative Binding Affinities and Inhibitory Concentrations of Fluvoxamine
| Target | On/Off-Target | Parameter | Value | Reference |
| Serotonin Transporter (SERT) | On-Target | Ki | 6.2 nM | [3] |
| Sigma-1 Receptor | Off-Target | Ki | ~36 nM | |
| Cytochrome P450 1A2 (CYP1A2) | Off-Target | Ki | 0.12-0.24 µM | [8] |
| Cytochrome P450 2C19 (CYP2C19) | Off-Target | - | Moderate Inhibitor | [2] |
| Cytochrome P450 3A4 (CYP3A4) | Off-Target | - | Moderate Inhibitor | [2] |
| Cytochrome P450 2D6 (CYP2D6) | Off-Target | - | Weak Inhibitor | [2] |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is to determine the binding affinity (Ki) of Fluvoxamine for the sigma-1 receptor in a competitive binding assay.
Materials:
-
Membrane preparation from cells or tissue expressing the sigma-1 receptor.
-
Radioligand with known affinity for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).
-
Non-labeled competitor (Fluvoxamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Microplate harvester and filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Fluvoxamine in assay buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of Fluvoxamine.
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of a known sigma-1 ligand (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of Fluvoxamine and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol determines the concentration of Fluvoxamine that causes 50% inhibition (IC50) of a specific CYP enzyme (e.g., CYP1A2).
Materials:
-
Human liver microsomes or recombinant CYP enzymes.
-
A specific substrate for the CYP enzyme of interest (e.g., phenacetin for CYP1A2).
-
NADPH regenerating system.
-
Fluvoxamine.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Prepare a series of Fluvoxamine concentrations.
-
Pre-incubate the microsomes or recombinant enzymes with the different concentrations of Fluvoxamine.
-
Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the formation of the metabolite from the substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of enzyme activity at each Fluvoxamine concentration compared to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the engagement of a drug with its target in a cellular environment by measuring changes in the thermal stability of the target protein.
Materials:
-
Cultured cells of interest.
-
Fluvoxamine.
-
PBS and lysis buffer.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target protein (e.g., SERT or sigma-1 receptor).
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or Fluvoxamine at the desired concentration and incubate.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of Fluvoxamine indicates target engagement.
Visualizations
Caption: Fluvoxamine's on-target signaling pathway.
Caption: Experimental workflow for off-target assessment.
References
- 1. Fluvoxamine in the treatment of anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluvoxamine. An updated review of its use in the management of adults with anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Systematic Reviews About the Efficacy of Fluvoxamine on Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of fluvoxamine on preventing neuropsychiatric symptoms of post COVID syndrome in mild to moderate patients, a randomized placebo-controlled double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing fluvoxamine, and other psychiatric medications, for COVID‐19 and other conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluvoxamine is a potent inhibitor of cytochrome P4501A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluvoxamine Degradation and Prevention
A Note on Terminology: The information provided pertains to Fluvoxamine . It is presumed that the initial query regarding "Fluopipamine" may have been a typographical error, as the vast majority of relevant scientific literature focuses on the degradation of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI).
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Fluvoxamine during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments with Fluvoxamine.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I observing a loss of Fluvoxamine potency in my aqueous solution, even when stored in the dark? | Fluvoxamine is susceptible to hydrolysis, particularly under acidic and basic conditions.[1][2][3] The rate of degradation is pH-dependent. | - Maintain the pH of your solution between 3.0 and 6.0, with maximum stability observed at pH 6.0.[2][3]- Prepare fresh solutions for your experiments whenever possible.- If long-term storage is necessary, store the solution at recommended low temperatures (see storage table below). |
| My Fluvoxamine solution is showing a new peak in the HPLC chromatogram after exposure to light. What is this? | Fluvoxamine undergoes photo-isomerization when exposed to UV or even visible light, leading to the formation of its (Z)-isomer.[4][5][6] This is a major degradation pathway upon light exposure.[1] | - Protect Fluvoxamine solutions and solid compounds from light at all times by using amber vials or covering containers with aluminum foil.- Conduct experiments under controlled lighting conditions, minimizing exposure to direct sunlight or strong artificial light. |
| I've noticed significant degradation of Fluvoxamine when working with certain excipients. Why is this happening? | Fluvoxamine can interact with certain excipients. For instance, an incompatibility with lactose, a reducing carbohydrate, has been reported, potentially leading to a Maillard reaction.[7] | - When formulating Fluvoxamine, avoid using reducing sugars like lactose if stability is a concern.- Conduct compatibility studies with all excipients before finalizing a formulation. |
| My Fluvoxamine sample is degrading even when stored as a solid at room temperature. What could be the cause? | While relatively stable as a solid, Fluvoxamine can still be susceptible to degradation under conditions of high humidity and exposure to UV light.[8][9] | - Store solid Fluvoxamine in a tightly sealed container in a cool, dry place.[10]- Protect from light and moisture.[11] For long-term storage, refrigeration is recommended. |
| What are the primary degradation products I should be looking for when analyzing stressed Fluvoxamine samples? | Under hydrolytic (acidic and basic) conditions, a key degradation product is formed.[1][2] Oxidative stress can produce several minor degradation products.[1] Photolytic degradation primarily results in the (Z)-isomer.[4] | - Utilize a stability-indicating HPLC method to separate Fluvoxamine from its potential degradation products.[1][12]- Refer to published literature for the mass spectra of known degradation products to aid in their identification.[2][13] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Fluvoxamine?
A1: For optimal stability, Fluvoxamine should be stored under the following conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Pure (Solid) | -20°C | 3 years | Keep container tightly sealed in a cool, well-ventilated area.[14] |
| 4°C | 2 years | Keep away from direct sunlight and sources of ignition.[14] | |
| In Solvent | -80°C | 6 months | Use appropriate solvent and store in a tightly sealed container.[14] |
| -20°C | 1 month | ||
| Tablets | Room Temperature (20°C to 25°C) | As per expiry | Store in a cool, dry place.[10] |
Q2: What are the main degradation pathways for Fluvoxamine?
A2: The primary degradation pathways for Fluvoxamine are:
-
Hydrolysis: Fluvoxamine is unstable in acidic and basic solutions.[1][2] The degradation follows pseudo-first-order kinetics.[2][3]
-
Oxidation: The drug degrades in the presence of oxidizing agents like hydrogen peroxide.[1][8] Photosensitized oxidation can also occur.[15][16]
-
Photodegradation: Exposure to UV and visible light can cause photo-isomerization to the (Z)-isomer.[4][5] This is a significant degradation pathway.[1]
Q3: How does pH affect the stability of Fluvoxamine in aqueous solutions?
A3: Fluvoxamine's stability is highly pH-dependent. It is most stable in the pH range of 3.0 to 6.0, with maximum stability at pH 6.0.[2][3] It degrades more rapidly in highly acidic (pH 1.0) and basic conditions.[2][3]
Q4: Is Fluvoxamine sensitive to light?
A4: Yes, Fluvoxamine is sensitive to both UV and visible light.[1] The primary photodegradation process is a reversible geometric photo-isomerization to its (Z)-isomer.[4][6] Therefore, it is crucial to protect Fluvoxamine from light during storage and experiments.
Q5: What analytical methods are suitable for studying Fluvoxamine degradation?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying Fluvoxamine and its degradation products.[1][12] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the degradation products are well-resolved from the parent drug.[1][8]
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing) of Fluvoxamine
This protocol outlines the conditions for subjecting Fluvoxamine to forced degradation to identify potential degradation products and establish its degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Fluvoxamine maleate in methanol (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.5 M HCl.
-
Incubate at 80°C for a specified period (e.g., 10 minutes, as significant degradation occurs quickly).[1]
-
Cool the solution and neutralize it with an appropriate base (e.g., 0.5 M NaOH).
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 2 M NaOH.
-
Incubate at 80°C for a specified period (e.g., 40 minutes).[1]
-
Cool the solution and neutralize it with an appropriate acid (e.g., 2 M HCl).
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 10% hydrogen peroxide (H₂O₂).
-
Incubate at 80°C for 30 minutes.[12]
-
Cool the solution and dilute it with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Fluvoxamine (in a suitable solvent like water or methanol) to UV light (e.g., in a photostability chamber) for a defined period.[1]
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation:
-
Expose solid Fluvoxamine powder to dry heat (e.g., 50°C) for several days.[8]
-
Dissolve the stressed powder in a suitable solvent and analyze by HPLC.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-degraded standard solution, using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Major degradation pathways of Fluvoxamine.
Caption: Workflow for Fluvoxamine stability studies.
References
- 1. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of fluvoxamine in buffer solutions: <i>In silico</i> ADMET profiling and identification of degradation products by LC-MS/ESI - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Photo-isomerization of fluvoxamine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of photolabile pharmaceuticals on the photodegradation and toxicity of fluoxetine and fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. FORCE DEGRADATION STUDY AND RP-HPLC METHOD DEVELOPMENT FOR ESTIMATION OF FLUVOXAMINE MALEATE IN TABLET | Semantic Scholar [semanticscholar.org]
- 10. Fluvoxamine (Luvox): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refining Fluvoxamine Dosage for Behavioral Studies
Important Note for Researchers: The following technical guidance is provided for Fluvoxamine . Initial searches for "Fluopipamine" did not yield relevant results in the context of behavioral research. Given the similarity in name and the relevance of the experimental context, this guide has been developed under the assumption that the intended compound was Fluvoxamine, a widely researched Selective Serotonin Reuptake Inhibitor (SSRI).
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining Fluvoxamine dosage for behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fluvoxamine?
A1: Fluvoxamine's primary mechanism is the selective inhibition of the serotonin transporter (SERT) in the neuronal membrane.[1][2][3] This action blocks the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, increasing the concentration of available serotonin to act on postsynaptic receptors.[3] Additionally, Fluvoxamine is a potent agonist at the sigma-1 (σ1) receptor, which may contribute to its anxiolytic and antidepressant effects.[4]
Q2: We are observing inconsistent behavioral effects at the same dosage across different cohorts of animals. What could be the cause?
A2: Several factors can contribute to this variability:
-
Non-Linear Pharmacokinetics: Fluvoxamine exhibits non-linear pharmacokinetics, meaning that a proportional increase in dose can lead to a disproportionally higher plasma concentration.[5] Small, unintended variations in dosing can therefore lead to significant differences in plasma levels and effects.
-
CYP450 Enzyme Inhibition: Fluvoxamine is a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and to a lesser extent CYP3A4 and CYP2D6.[4][5] If your animals are exposed to other compounds (e.g., in their diet or bedding) that are metabolized by these enzymes, it could lead to drug-drug interactions and altered Fluvoxamine metabolism.
-
Metabolic Differences: Age and liver function can alter Fluvoxamine's elimination.[5] Ensure that your animal cohorts are well-matched for age and health status.
Q3: What are common side effects or adverse behavioral changes to watch for in animal models?
A3: While Fluvoxamine is generally well-tolerated, high doses may lead to behavioral activation or sedation. In some pediatric human studies, premature discontinuation of treatment has occurred due to behavioral activation. Researchers should monitor for signs of agitation, lethargy, or significant changes in appetite and weight.
Q4: How long does it take to reach steady-state plasma concentrations of Fluvoxamine?
A4: In human studies, steady-state plasma concentrations are typically achieved within 5 to 10 days of consistent dosing.[5] The elimination half-life after a single dose is around 12-15 hours, but this can be prolonged by 30-50% at steady-state.[5] Researchers should consider this timeframe when designing chronic dosing paradigms to ensure that behavioral testing occurs after steady-state has been reached.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High variability in results | Non-linear pharmacokinetics; inconsistent dosing.[5] | Prepare fresh drug solutions daily. Use precise dosing methods (e.g., oral gavage) and ensure accurate animal weights for dose calculation. |
| No observable behavioral effect | Dose too low; insufficient duration of treatment. | Consult dose-response studies for your specific animal model and behavioral paradigm. For chronic studies, ensure dosing duration is sufficient to reach steady-state (at least 10 days is recommended).[5] |
| Unexpected sedative or hyperactive effects | Dose too high; interaction with other compounds. | Perform a dose-response study to identify the optimal therapeutic window. Review all experimental conditions, including diet and bedding, to eliminate potential interacting compounds. |
| Results differ from published studies | Differences in animal strain, sex, or age; differences in experimental protocol (e.g., timing of administration relative to testing). | Standardize your animal model and experimental procedures. Report these details thoroughly. The timing of peak plasma concentration (2-8 hours post-administration) should be considered when planning the timing of behavioral tests.[5] |
Data Presentation: Dosage Information
The following tables summarize dosages used in various studies. Note that optimal dosage is highly dependent on the animal model, route of administration, and the specific behavioral test being conducted.
Table 1: Human Clinical Dosages for Reference
| Indication | Typical Daily Dosage Range | Key Findings |
| Major Depressive Disorder | 50-150 mg/day | Efficacy was found to be dose-dependent, with 50 mg/day being the minimum effective dose. |
| Obsessive-Compulsive Disorder | 100-300 mg/day | Fluvoxamine is a first-line treatment for OCD.[2][3] |
Experimental Protocols
Protocol: Dose-Response Study for Fluvoxamine in a Mouse Model of Anxiety (Elevated Plus Maze)
-
Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Drug Preparation:
-
Prepare Fluvoxamine maleate in a vehicle of 0.9% saline.
-
Prepare solutions for intraperitoneal (i.p.) injection to deliver doses of 0 (vehicle), 5, 10, and 20 mg/kg. The injection volume should be consistent, typically 10 mL/kg.
-
-
Experimental Groups:
-
Group 1: Vehicle control (n=10)
-
Group 2: Fluvoxamine (5 mg/kg, i.p.) (n=10)
-
Group 3: Fluvoxamine (10 mg/kg, i.p.) (n=10)
-
Group 4: Fluvoxamine (20 mg/kg, i.p.) (n=10)
-
-
Procedure:
-
Administer the assigned treatment via i.p. injection.
-
Return the animal to its home cage for a 30-minute absorption period.
-
Place the mouse at the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead video camera.
-
-
Data Analysis:
-
Score the video for time spent in the open arms and closed arms, and the number of entries into each arm type.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the Fluvoxamine-treated groups to the vehicle control group.
-
An anxiolytic effect is indicated by a significant increase in the time spent in the open arms.
-
Visualizations
Caption: Fluvoxamine's primary mechanism of action.
Caption: Workflow for a dose-response behavioral study.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]
- 4. Fluvoxamine - Wikipedia [en.wikipedia.org]
- 5. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for Fluopipamine vehicle effects
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively control for the effects of drug vehicles in experiments involving Fluopipamine.
Frequently Asked Questions (FAQs)
Q1: Why is a dedicated vehicle control group essential when studying this compound?
A vehicle is the substance used to dissolve and administer a compound, like this compound, that may not be readily soluble in simple aqueous solutions like saline. A vehicle control group receives the vehicle alone, without this compound.[1][2][3] This is a critical component of experimental design because vehicles are not always biologically inert.[1][2][3] They can have their own physiological or behavioral effects, and without a vehicle control, it is impossible to determine if an observed effect is due to this compound itself or the solvent used to deliver it.[1][2][4] Comparing the drug-treated group directly to the vehicle control group allows for the precise isolation of the test article's effects.
Q2: What are the most common vehicles for administering poorly soluble compounds like this compound?
While specific solubility data for this compound is not publicly available, compounds with similar complex structures are often poorly soluble in water. Therefore, a formulation strategy involving co-solvents, surfactants, or other excipients is typically required. Common vehicles include:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent capable of dissolving many lipophilic compounds. It is often used in a solution with saline or PBS, typically at concentrations of 10% or less for in vivo studies.
-
Polyethylene Glycol (PEG): Particularly PEG 400, is a common co-solvent used to improve the solubility of hydrophobic compounds for oral and parenteral administration.
-
Polysorbates (e.g., Tween 80): These are non-ionic surfactants used to create stable emulsions or micellar solutions, enhancing the solubility and absorption of test articles.
-
Saline (0.9% NaCl): While likely insufficient on its own for this compound, it is the standard diluent for many other vehicles and serves as an ideal negative control when the test compound is water-soluble.[3]
The final choice depends on the required concentration of this compound, the route of administration, and the specific experimental model. A pilot study is always recommended to determine the most suitable vehicle.
Q3: What are the known biological and confounding effects of these common vehicles?
It is crucial to be aware of the potential effects of the vehicle itself, as these can confound experimental results. No vehicle can be universally declared as "best," and selection must be based on the specific test system. The goal is to choose a vehicle and concentration that is inert in the context of the experiment.
Q4: How should I properly design an experiment to control for vehicle effects?
A robust experimental design is fundamental to generating reliable and reproducible data. The inclusion of multiple, appropriate control groups is necessary to differentiate the effects of the drug from the effects of the vehicle and the experimental procedure.[1][2]
Key experimental groups include:
-
Naive/Untreated Control: This group receives no treatment and provides a baseline for normal physiological or behavioral parameters.
-
Vehicle Control: This group receives the vehicle solution (e.g., 10% DMSO in saline) at the same volume and by the same route of administration as the drug-treated groups. This is the primary control for isolating the drug's effect.[1][5]
-
This compound Treatment Group(s): These groups receive this compound dissolved in the vehicle. It is standard practice to include multiple dose levels (e.g., low, medium, high) to establish a dose-response relationship.
Summary of Vehicle Effects
The following table summarizes known effects of common vehicles used in preclinical research. Researchers should use this information to select a starting vehicle and concentration that is least likely to interfere with the experimental endpoints of interest.
| Vehicle | Concentration / Route | Species | Observed Effects |
| Saline (0.9%) | 10 mL/kg (IP) | Mouse | Generally well-tolerated with no significant effects on ventilation or blood gases. Considered a standard and safe control. |
| DMSO | 32% - 64% (IP) | Mouse | Significant decrease in locomotor activity. |
| 100% (IP) | Mouse | Can lead to significant motor impairment, hypoactivity, and immobility. | |
| General | General | Known to have anti-inflammatory, analgesic, and diuretic properties. Can interfere with clinical chemistry measurements. | |
| Tween 80 | 32% (IP) | Mouse | Significant decrease in locomotor activity. |
| 1% - 10% (Oral) | Rat | Can inhibit P-glycoprotein in the gut, potentially increasing the absorption and systemic exposure of co-administered drugs. | |
| PEG 400 | High Dose (IP) | Mouse | Can cause strong neuromotor toxicity and hypoactivity shortly after administration. May also increase kidney weights due to osmotic effects. |
| Ethanol | 16% (IP) | Mouse | Biphasic response: increased locomotor activity. |
| 32% (IP) | Mouse | Biphasic response: decreased locomotor activity. |
Troubleshooting Guide
This guide addresses common issues encountered related to vehicle effects during experiments.
| Problem / Symptom | Possible Cause(s) | Suggested Solution(s) |
| High mortality or adverse events in the vehicle control group. | The vehicle concentration is too high, leading to toxicity. The route or speed of administration is inappropriate. The vehicle is interacting with an underlying condition in the animal model. | 1. Reduce Concentration: Lower the percentage of the organic solvent or surfactant (e.g., from 10% DMSO to 5% or 1%).2. Change Vehicle: Test an alternative vehicle (e.g., switch from DMSO to a PEG 400 or cyclodextrin-based formulation).3. Adjust Administration: Decrease the injection speed or change the route of administration if possible. |
| Vehicle control group results differ significantly from naive (untreated) controls. | The vehicle has inherent biological activity affecting the measured endpoint (e.g., DMSO's anti-inflammatory properties or effects on locomotor activity). The stress of the injection/gavage procedure is causing an effect. | 1. Acknowledge and Report: If the effect is consistent and known, ensure that all drug-treated groups are compared directly against the vehicle control, not the naive group.2. Minimize Vehicle Concentration: Lower the vehicle concentration to a level where the effect is minimized or eliminated, while still ensuring the drug remains in solution.3. Switch Vehicle: Select a more inert vehicle for the specific assay being run. |
| High variability within the vehicle control group. | Inconsistent preparation of the vehicle solution between batches. Variability in administration technique (e.g., injection volume, location). Animal-related factors (e.g., stress, underlying health differences). | 1. Standardize Preparation: Use a strict, documented SOP for preparing the vehicle solution, including vortexing/sonicating for a consistent time.2. Refine Technique: Ensure all personnel are trained and consistent in the administration technique. Use appropriate needle sizes and ensure accurate dosing volumes.3. Acclimatize Animals: Ensure animals are properly acclimatized to the housing and handling procedures to reduce stress-induced variability. |
| This compound precipitates from the solution. | The solubility limit of this compound in the chosen vehicle has been exceeded. The solution cooled down, causing the compound to crash out. The pH of the final solution is not optimal for solubility. | 1. Increase Solubilizing Agent: Cautiously increase the percentage of the co-solvent (e.g., DMSO, PEG 400), but remain within tolerated limits.2. Use a Co-Solvent System: Try a combination of vehicles, such as 10% DMSO + 10% Tween 80 in saline.3. Gentle Warming/Sonication: Before administration, gently warm the solution and/or sonicate it to aid dissolution. Ensure the solution is administered before it cools.4. Check pH: Adjust the pH of the final solution if this compound's solubility is known to be pH-dependent. |
Experimental Protocols & Visualizations
Protocol: Vehicle Selection and Tolerability Study
Objective: To identify the most inert and effective vehicle for this compound administration for a specific in vivo model and to determine the maximum tolerated concentration of that vehicle.
Methodology:
-
Candidate Selection: Based on preliminary solubility tests, select 2-3 candidate vehicle formulations (e.g., Vehicle A: 5% DMSO in saline; Vehicle B: 10% PEG 400 in saline; Vehicle C: 5% Tween 80 in saline).
-
Animal Groups: For each candidate vehicle, establish the following groups (n=5-8 per group):
-
Group 1: Naive Control (no treatment).
-
Group 2: Saline Control (if different from the diluent).
-
Group 3: Vehicle Control (e.g., 5% DMSO in saline).
-
-
Administration: Administer the vehicle to the respective group using the same route, volume, and frequency planned for the main this compound experiment.
-
Monitoring & Endpoints:
-
Clinical Observations: Monitor animals for any signs of distress, pain, or adverse reactions (e.g., lethargy, agitation, rough coat) immediately after injection and at regular intervals for at least 48 hours.
-
Body Weight: Record body weight daily. A significant drop in weight can indicate poor tolerability.
-
Behavioral Assessment: Conduct a relevant behavioral test (e.g., open field test for locomotor activity) to ensure the vehicle does not affect baseline behavior.
-
Pathology (Optional): At the end of the study, a gross necropsy can be performed to check for signs of injection site irritation or organ abnormalities.
-
-
Analysis: Compare the data from the vehicle group to the naive and saline control groups. The ideal vehicle will show no significant differences from the control groups in any of the measured endpoints.
Diagrams and Workflows
Caption: A workflow for selecting and validating a suitable vehicle for this compound.
Caption: Recommended experimental groups for a robust in vivo this compound study.
Caption: this compound acts as an antagonist at D2/D3 receptors, blocking this pathway.
References
Technical Support Center: Fluopipamine (assumed as Flupentixol) Experiment Variability and Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during experiments with the dopamine receptor antagonist, Flupentixol. Given the rarity of the compound "Fluopipamine" in scientific literature, this guide proceeds under the assumption that it is a likely misspelling of "Flupentixol," a well-characterized thioxanthene antipsychotic that acts as a dopamine D1 and D2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Flupentixol?
A1: Flupentixol is a typical antipsychotic of the thioxanthene class. Its primary mechanism of action is the antagonism of dopamine D1 and D2 receptors with similar affinity.[1] It also exhibits lower affinity for dopamine D3 and D4 receptors, as well as alpha-1 adrenergic and 5-HT2A serotonin receptors.[1]
Q2: Why am I observing high variability in my cell-based assay results with Flupentixol?
A2: High variability in cell-based assays can stem from several factors. These include inconsistencies in cell culture practices, reagent quality, and experimental procedures.[2][3][4][5] For G protein-coupled receptor (GPCR) assays, such as those for dopamine receptors, the expression level of the receptor in your cell line and the presence of endogenous receptors can also contribute to variability.
Q3: My radioligand binding assay shows high non-specific binding. What could be the cause?
A3: High non-specific binding in radioligand binding assays can be caused by several factors, including the hydrophobicity of the radioligand, issues with the membrane preparation, or inadequate washing steps. Using a high concentration of the radioligand can also increase non-specific binding.
Q4: I am not seeing the expected decrease in cAMP levels after treating my cells with Flupentixol and a dopamine agonist. What should I do?
A4: Since D2-like dopamine receptors are coupled to Gαi, their activation by an agonist should lead to a decrease in intracellular cAMP levels. If you are not observing this, consider the following:
-
Cell Line: Ensure your cell line expresses a sufficient number of functional D2 receptors.
-
Agonist Concentration: Use an appropriate concentration of the dopamine agonist to stimulate a robust cAMP response.
-
Forskolin Stimulation: In many cAMP assays for Gi-coupled receptors, adenylate cyclase is stimulated with forskolin to produce a measurable baseline of cAMP that can then be inhibited by the activated Gi pathway.[6][7]
-
Assay Kit: Verify the sensitivity and proper functioning of your cAMP assay kit.
Q5: Can Flupentixol affect signaling pathways other than the cAMP pathway?
A5: Yes. D2-like receptors can also signal through G protein βγ subunits, which can modulate the activity of various downstream effectors, including phospholipases and ion channels.[8] This can lead to changes in intracellular calcium levels and activation of other signaling cascades like the MAP kinase pathway.
Troubleshooting Guides
Issue 1: Inconsistent IC50/Ki Values for Flupentixol
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Ensure consistent cell passage number, confluency, and health. Regularly test for mycoplasma contamination.[4][5] |
| Reagent Inconsistency | Use reagents from the same lot number for a set of experiments. Prepare fresh dilutions of Flupentixol for each experiment.[3] |
| Assay Conditions | Standardize incubation times, temperatures, and buffer compositions. Ensure proper mixing of reagents. |
| Data Analysis | Use a consistent method for data normalization and curve fitting. Ensure that the data points cover the full range of the dose-response curve. |
Issue 2: Poor Signal-to-Noise Ratio in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Use a cell line with confirmed high expression of the target dopamine receptor subtype. Consider transient or stable transfection to increase receptor expression. |
| Suboptimal Agonist Concentration | Perform a dose-response curve for the agonist to determine the optimal concentration for stimulation (typically EC80 for antagonist assays). |
| Cell Handling | Be gentle during cell seeding and washing steps to avoid cell detachment. Ensure a uniform cell monolayer. |
| Assay Detection | Check the settings of your plate reader (e.g., gain, excitation/emission wavelengths). Ensure the assay kit components have not expired. |
Data Presentation
Table 1: Flupentixol Binding Affinities (Ki) for Dopamine Receptors
| Receptor Subtype | Reported Ki (nM) |
| Dopamine D1 | Equal affinity to D2[1] |
| Dopamine D2 | Equal affinity to D1[1] |
| Dopamine D3 | Lower affinity than D1/D2[1] |
| Dopamine D4 | Lower affinity than D1/D2[1] |
Note: Ki values can vary between different studies and experimental conditions.
Table 2: Example IC50 Values for Flupentixol in Cancer Cell Lines
| Cell Line | IC50 (µM) |
| A549 | 5.708[9] |
| H661 | 6.374[9] |
Note: These IC50 values are for cytotoxicity in cancer cell lines and may not be directly comparable to IC50 values from receptor binding or functional assays in neuronal cell lines.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of Flupentixol for a specific dopamine receptor subtype.
Materials:
-
Cell membranes expressing the dopamine receptor of interest.
-
Radiolabeled ligand (e.g., [3H]spiperone for D2-like receptors).
-
Unlabeled Flupentixol.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of unlabeled Flupentixol.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of Flupentixol.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (for D2-like Receptors)
Objective: To measure the antagonistic effect of Flupentixol on dopamine agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the D2-like dopamine receptor of interest (e.g., CHO or HEK293 cells).
-
Dopamine agonist (e.g., quinpirole).
-
Flupentixol.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and plates.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of Flupentixol for a specified time.
-
Stimulate the cells with a fixed concentration of a dopamine agonist (e.g., quinpirole) in the presence of forskolin.
-
Incubate for a time sufficient to allow for changes in cAMP levels (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.[7][10]
-
Plot the cAMP levels against the concentration of Flupentixol to determine its IC50 value.
Calcium Flux Functional Assay
Objective: To determine if Flupentixol blocks dopamine agonist-induced calcium mobilization.
Materials:
-
Cells co-expressing the dopamine receptor and a promiscuous G-protein (like Gα16) or a genetically encoded calcium indicator.
-
Dopamine agonist.
-
Flupentixol.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.[11][12]
-
Pre-incubate the cells with varying concentrations of Flupentixol.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the dopamine agonist to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the kinetic data to determine the peak fluorescence response for each concentration of Flupentixol.
-
Plot the peak response against the Flupentixol concentration to calculate the IC50.
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. kosheeka.com [kosheeka.com]
- 4. donotedit.com [donotedit.com]
- 5. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fluvoxamine Incubation Time in vitro
Disclaimer: The information provided in this guide pertains to Fluvoxamine. No substantial data was found for "Fluopipamine," and it is presumed that this was a typographical error. Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) also known to be a potent agonist of the sigma-1 receptor (S1R)[1][2][3]. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fluvoxamine in vitro?
A1: Fluvoxamine's primary mechanism is the potent and selective inhibition of serotonin (5-HT) reuptake at the neuronal membrane by blocking the serotonin transporter (SERT)[2][4]. Additionally, it acts as a high-affinity agonist for the sigma-1 receptor (S1R), which is implicated in a variety of cellular functions, including the modulation of endoplasmic reticulum (ER) stress and neuroprotection[2][3][5].
Q2: How does Fluvoxamine's dual action on SERT and S1R impact experimental design?
A2: The dual action requires careful experimental design to dissect the effects originating from SERT inhibition versus S1R agonism. This can be achieved by using specific S1R antagonists (e.g., NE-100) to block the S1R-mediated effects of Fluvoxamine or by employing cell lines that do not express S1R[3]. The choice of incubation time may also differ depending on which pathway is being investigated.
Q3: What is a typical concentration range for Fluvoxamine in in vitro studies?
A3: Based on published studies, a common concentration for Fluvoxamine in in vitro cell-based assays is 10 µM[5]. However, the optimal concentration is cell-type and endpoint-dependent. For enzyme inhibition assays, such as those involving cytochrome P450, the inhibitory constants (Ki) are much lower, in the nanomolar to low micromolar range[6][7]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How long should I incubate my cells with Fluvoxamine?
A4: Incubation time is highly dependent on the biological question being addressed.
-
For signaling pathway studies: Short incubation times, ranging from minutes to a few hours, are typically sufficient to observe acute effects on signaling cascades.
-
For gene expression or protein level changes: Longer incubation times, from 6 to 48 hours, are generally required.
-
For cell viability or proliferation assays: These may require incubation for 24 to 72 hours or longer, depending on the cell doubling time.
-
For functional assays (e.g., neurite outgrowth, anti-fibrotic effects): These often necessitate longer incubation periods, potentially spanning several days[5].
It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Fluvoxamine | 1. Incubation time is too short. 2. Fluvoxamine concentration is too low. 3. The cell line does not express the target receptor (S1R or SERT). 4. Degradation of Fluvoxamine in the culture medium. | 1. Perform a time-course experiment with longer incubation periods. 2. Conduct a dose-response study with a wider range of concentrations. 3. Verify the expression of S1R and SERT in your cell line using techniques like qPCR or Western blotting. 4. Prepare fresh Fluvoxamine solutions for each experiment and minimize exposure to light. |
| High cell toxicity or death | 1. Fluvoxamine concentration is too high. 2. Prolonged incubation time. 3. Off-target effects. | 1. Lower the concentration of Fluvoxamine based on a dose-response curve. 2. Reduce the incubation time. 3. Use a lower, non-toxic concentration and consider the use of specific inhibitors to dissect the signaling pathways involved. |
| Inconsistent or variable results | 1. Inconsistent cell seeding density. 2. Variability in Fluvoxamine solution preparation. 3. Cell passage number affecting receptor expression. | 1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh Fluvoxamine stock solutions and aliquot for single use to avoid freeze-thaw cycles. 3. Use cells within a defined passage number range and regularly check for consistent target expression. |
Experimental Protocols
General Cell Culture and Treatment
A standard protocol for treating adherent cells with Fluvoxamine is as follows:
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Fluvoxamine Stock: Dissolve Fluvoxamine in a suitable solvent (e.g., DMSO or sterile water) to create a high-concentration stock solution.
-
Treatment: Dilute the Fluvoxamine stock solution in fresh culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the Fluvoxamine-containing medium.
-
Incubation: Incubate the cells for the predetermined time at 37°C in a humidified incubator with 5% CO2[8].
Sigma-1 Receptor Occupancy Assay (Conceptual Workflow)
This assay can be used to determine the binding of Fluvoxamine to S1R over time.
-
Cell Preparation: Culture cells expressing S1R to an appropriate density.
-
Fluvoxamine Incubation: Treat cells with Fluvoxamine at various concentrations and for different incubation times.
-
Radioligand Binding: After Fluvoxamine incubation, wash the cells and incubate with a radiolabeled S1R ligand (e.g., [3H]-(+)-pentazocine)[9].
-
Washing and Lysis: Wash away unbound radioligand and lyse the cells.
-
Scintillation Counting: Measure the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the displacement of the radioligand by Fluvoxamine to calculate its binding affinity and occupancy over time.
Quantitative Data Summary
Table 1: Fluvoxamine Binding Affinities and Inhibitory Constants
| Target | Ligand/Substrate | Value | Organism/System | Reference |
| Sigma-1 Receptor | Fluvoxamine | Ki = 36 nM | Human Brain | [1] |
| CYP1A2 | Caffeine | Ki = 0.08-0.28 µM | Human Liver Microsomes | [6] |
| CYP2C19 | (S)-mephenytoin | Ki,ub = 70-80 nM | Human Liver Microsomes | [7] |
Visualizing Experimental Workflows and Signaling Pathways
Caption: General workflow for in vitro experiments with Fluvoxamine.
References
- 1. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 [frontiersin.org]
- 5. Sigma-1 Receptor Agonist Fluvoxamine Ameliorates Fibrotic Response of Trabecular Meshwork Cells [mdpi.com]
- 6. Fluvoxamine is a potent inhibitor of the metabolism of caffeine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro and in vivo inhibition potencies of fluvoxamine toward CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
troubleshooting unexpected Fluopipamine side effects
This technical support center provides troubleshooting guides and frequently asked questions regarding unexpected side effects and off-target effects of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific experimental issues that may arise when working with Fluvoxamine.
Question: We observed unexpected levels of cell death in our cell line after treatment with Fluvoxamine. How can we troubleshoot this?
Answer:
Unexpected cytotoxicity with Fluvoxamine can be influenced by several factors. Here's a systematic approach to troubleshoot this issue:
-
Confirm Drug Concentration and Purity:
-
Verify the concentration of your Fluvoxamine stock solution.
-
Ensure the purity of the compound, as contaminants could induce cytotoxicity.
-
-
Assess Cell Viability with a Standardized Assay:
-
We recommend employing a quantitative cell viability assay to determine the IC50 (half-maximal inhibitory concentration) of Fluvoxamine in your specific cell line. Commonly used assays include the MTT or Resazurin-based assays.[1][2][3]
-
A detailed protocol for a Resazurin-based cell viability assay is provided in the "Experimental Protocols" section.
-
-
Consider Off-Target Effects:
-
Control for Experimental Conditions:
-
Ensure consistent cell seeding density, as this can affect drug response.
-
Use appropriate vehicle controls (e.g., DMSO) at the same concentration as in the drug-treated wells.
-
Question: Our experiments show that Fluvoxamine is altering the morphology and polarity of our cells. What is the potential mechanism and how can we investigate this further?
Answer:
Alterations in cell morphology and polarity are a potential off-target effect of Fluvoxamine. Here’s how to approach this:
-
Potential Mechanism:
-
A chemogenomic screen in yeast indicated that fluoxetine, another SSRI, interferes with the establishment of cell polarity.[4] While this was not directly shown for Fluvoxamine in that study, it suggests a potential class effect.
-
Fluvoxamine has been demonstrated to inhibit actin polymerization.[7][8] The actin cytoskeleton is crucial for maintaining cell shape and polarity. Disruption of actin dynamics can lead to significant morphological changes.
-
-
Investigative Steps:
-
Immunofluorescence Staining: Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to visualize any structural changes. You can also stain for markers of cell polarity specific to your cell type.
-
Western Blotting: Analyze the phosphorylation status of key proteins in the FAK and Akt/mTOR signaling pathway, as Fluvoxamine has been shown to suppress their activation.[7][8]
-
Cell Migration/Invasion Assays: Functionally assess the impact of altered cell polarity using assays like the wound-healing assay or a Matrigel invasion assay.[8] A protocol for assessing changes in cell polarity is available in the "Experimental Protocols" section.
-
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action of Fluvoxamine?
Answer: Fluvoxamine is a potent and selective serotonin reuptake inhibitor (SSRI).[9] It functions by blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[10]
Question: What are the known off-target effects of Fluvoxamine?
Answer: The most significant off-target effect of Fluvoxamine is its high-affinity binding to the sigma-1 receptor, for which it acts as a potent agonist.[4][5][6][11] It has very weak effects on norepinephrine and dopamine reuptake and low affinity for adrenergic, cholinergic, GABA, dopaminergic, histaminergic, and other serotonin receptors.[10]
Question: What are the common side effects of Fluvoxamine observed in clinical settings?
Answer: The most common side effects include nausea, vomiting, somnolence, insomnia, sexual dysfunction, tremor, and headache.[11]
Question: Can Fluvoxamine interact with other drugs?
Answer: Yes, Fluvoxamine is a potent inhibitor of the cytochrome P450 enzyme CYP1A2 and a moderate inhibitor of CYP2C19 and CYP3A4.[9][12] This can lead to clinically significant drug interactions with medications metabolized by these enzymes, such as theophylline, warfarin, and certain benzodiazepines.[12]
Data Presentation
Table 1: Binding Affinities of Fluvoxamine for Various Receptors and Transporters
| Target | Affinity (Ki or IC50) | Notes |
| Sigma-1 Receptor | Ki = 36 nM[4][5] | High affinity; acts as an agonist.[11] |
| Serotonin Transporter (SERT) | EC50 (brain ECF) = 0.22 ng/mL[13][14][15] | Primary target for its antidepressant effects. |
| Muscarinic Receptors | IC50 = 34,000 nM[16] | Very low affinity, indicating a low potential for anticholinergic side effects. |
| Noradrenaline Transporter | IC50 > 1000 nM[16] | Low affinity. |
| Histamine H1 Receptors | Low affinity[10] | |
| Adrenergic (α1, α2, β), Dopamine D2, GABA, Opiate, 5-HT1, 5-HT2 Receptors | No significant affinity[10] |
Experimental Protocols
1. Resazurin-Based Cell Viability Assay
This protocol is adapted from standard methods to quantify cell viability as an indicator of cytotoxicity.[1][2]
-
Materials:
-
96-well flat-bottom plates
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of Fluvoxamine and add them to the wells. Include vehicle-only and media-only controls.
-
Incubate the plate for the desired exposure time (e.g., 48-96 hours).
-
Prepare a stock solution of Resazurin in PBS and add it to each well to a final concentration of 0.1-0.2 mg/mL.
-
Incubate for 2-6 hours, protected from light.
-
Measure fluorescence with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Assessment of Cell Polarity
This protocol provides a general framework for assessing changes in cell polarity.
-
Materials:
-
Glass coverslips
-
Poly-L-Lysine (for coating, if necessary)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against polarity markers (e.g., E-cadherin for epithelial cells)
-
Fluorescently labeled secondary antibodies
-
Fluorescently labeled phalloidin (for F-actin)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells on glass coverslips and treat with Fluvoxamine or vehicle control.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies against your chosen polarity markers overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and phalloidin for 1-2 hours at room temperature, protected from light.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope. Analyze for changes in protein localization and cell morphology.
-
Mandatory Visualization
Caption: Fluvoxamine's inhibitory effect on actin polymerization and cell migration.
References
- 1. Drug cytotoxicity and cell viability assays [bio-protocol.org]
- 2. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluvoxamine, an anti-depressant, inhibits human glioblastoma invasion by disrupting actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluvoxamine. An updated review of its use in the management of adults with anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic-pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tolerability and safety of fluvoxamine and other antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluopipamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Fluopipamine (GBR 12909) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound and its analogs?
A1: The most prevalent synthetic strategies involve the N-alkylation of a suitably substituted piperazine derivative. A common route includes the preparation of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine, followed by its reaction with a substituted 3-phenylpropyl halide or a similar electrophile.[1][2] Alternative methods may involve building the piperazine ring from an appropriate aniline and bis-(2-haloethyl)amine or diethanolamine.[3]
Q2: What are the key challenges in achieving high yields and purity?
A2: Key challenges include:
-
Controlling N-alkylation: Piperazine has two reactive nitrogen atoms, which can lead to undesired di-alkylation or the formation of quaternary ammonium salts.
-
Side reactions: The synthesis can be prone to side reactions, especially when using reactive intermediates, leading to a complex mixture of byproducts.
-
Purification: The separation of the desired product from starting materials, byproducts, and isomers can be challenging due to similar physicochemical properties. This often requires multiple chromatographic steps.
-
Influence of substituents: The electronic and steric properties of substituents on the aromatic rings and the alkyl chain can significantly impact reaction rates and the formation of byproducts.[2]
Q3: How do substituents on the phenylpropyl side chain affect the synthesis?
A3: Substituents on the C2 and C3 positions of the phenylpropyl side chain can influence the reaction through steric hindrance and electronic effects. For example, the introduction of bulky groups may require longer reaction times or more forcing conditions. The presence of functional groups like hydroxyl or amino groups may necessitate the use of protecting groups to prevent unwanted side reactions during the alkylation step.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired mono-N-alkylated product | 1. Di-alkylation of the piperazine ring. 2. Formation of quaternary ammonium salts. 3. Incomplete reaction. | 1. Use a large excess of the piperazine starting material. 2. Employ a mono-protected piperazine (e.g., Boc-piperazine) to ensure single alkylation, followed by deprotection. 3. Optimize reaction time and temperature. Monitor the reaction progress using TLC or LC-MS. |
| Presence of multiple unidentified byproducts in the crude product | 1. Decomposition of starting materials or intermediates. 2. Side reactions due to reactive functional groups. 3. Use of harsh reaction conditions (e.g., high temperatures). | 1. Ensure the purity of starting materials. 2. Use protecting groups for sensitive functionalities. 3. Explore milder reaction conditions (e.g., lower temperature, alternative base or solvent). |
| Difficulty in purifying the final product by column chromatography | 1. Co-elution of the product with impurities of similar polarity. 2. The product is an oil and difficult to handle. | 1. Utilize orthogonal purification techniques, such as normal-phase followed by reverse-phase chromatography. 2. Convert the final product (if it is a free base) to a salt (e.g., hydrochloride or maleate) to induce crystallization and facilitate purification by recrystallization.[4] |
| Inconsistent reaction outcomes | 1. Variability in reagent quality. 2. Presence of moisture or air in the reaction. | 1. Use freshly purified or high-purity reagents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
Experimental Protocols
Synthesis of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)
This protocol is adapted from the synthesis of [18F]GBR 12909 and outlines the general steps for the non-radiolabeled compound.[5][6]
Step 1: Synthesis of 4,4'-Difluorobenzhydrol
-
To a solution of 4,4'-difluorobenzophenone in a suitable solvent (e.g., methanol or ethanol), add sodium borohydride portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,4'-difluorobenzhydrol.
Step 2: Synthesis of 1-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazine
-
React 1-(2-hydroxyethyl)piperazine with 1-bromo-3-phenylpropane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF).
-
Heat the reaction mixture and monitor for completion by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired intermediate.
Step 3: Synthesis of GBR 12909
-
Convert 4,4'-difluorobenzhydrol to the corresponding chloride by reacting with thionyl chloride or a similar chlorinating agent.
-
In a separate reaction vessel, dissolve 1-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazine in an appropriate solvent (e.g., THF or DMF) and add a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group.
-
Add the previously prepared 4,4'-difluorobenzhydryl chloride to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction and extract the product.
-
Purify the crude product by column chromatography to yield GBR 12909.
Data Presentation
Table 1: Impact of Phenylpropyl Side Chain Substituents on Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Affinity.
| Compound | Substituent at C2 | Ki (nM) for DAT | Ki (nM) for SERT |
| (S)-10 | 2-Fluoro | 1.5 | 350 |
| (R)-8 | 2-Amino | 10 | 12 |
| 16 | 2-Oxo | 8.7 | 1500 |
| 18 | 3-Oxo | 25 | 2800 |
Data adapted from a study on substituted analogs of GBR 12909.[2]
Visualizations
Caption: Synthetic workflow for GBR 12909.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Improving the Bioavailability of Fluvoxamine
Disclaimer: Regarding "Fluopipamine"
Initial searches for "this compound" did not yield relevant results regarding its bioavailability. The provided information and generated content are based on "Fluvoxamine," a selective serotonin reuptake inhibitor, due to the high similarity in the names and the availability of extensive research on Fluvoxamine. It is presumed that "this compound" may have been a typographical error. Should "this compound" be the correct compound of interest, please provide additional details for a more targeted response.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Fluvoxamine.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of Fluvoxamine and what are the primary limiting factors?
A1: Fluvoxamine is well absorbed from the gastrointestinal tract after oral administration.[1][2] However, its oral bioavailability is approximately 53% due to significant first-pass metabolism in the liver.[1][3] This means that a substantial portion of the drug is metabolized before it reaches systemic circulation.
Q2: What are the primary metabolic pathways for Fluvoxamine?
A2: Fluvoxamine is extensively metabolized in the liver, with less than 4% of the parent drug excreted unchanged in the urine.[4] The main metabolic processes are oxidative demethylation and removal of the amino group.[4] The cytochrome P450 enzymes CYP2D6 and CYP1A2 are the key enzymes involved in its metabolism.[4] The major metabolite, fluvoxamine acid, is pharmacologically inactive.[1][4]
Q3: How does the presence of food affect the bioavailability of Fluvoxamine?
A3: The extent of Fluvoxamine absorption is generally unaffected by the presence of food.[1]
Q4: What are some promising formulation strategies that can be explored to enhance the bioavailability of Fluvoxamine?
A4: Several formulation strategies can be employed to overcome the challenge of first-pass metabolism and improve the systemic exposure of Fluvoxamine. These include:
-
Lipid-Based Drug Delivery Systems: Formulations such as solid lipid nanoparticles (SLNs) can enhance lymphatic transport, which can help bypass first-pass metabolism.[5][6]
-
Nanoparticle Systems: Reducing the particle size to the nano-range increases the surface area for dissolution and can improve absorption rates.[6][7]
-
Amorphous Solid Dispersions: Dispersing Fluvoxamine in a hydrophilic carrier can maintain the drug in a more soluble, amorphous state, potentially increasing dissolution and absorption.[8]
-
Controlled-Release Formulations: These can modulate the rate of drug release, which may help to saturate metabolic enzymes and allow more of the drug to reach systemic circulation.[9]
Q5: Can the co-administration of other drugs influence the bioavailability of Fluvoxamine?
A5: Yes. Fluvoxamine is an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and to a lesser extent CYP3A4 and CYP2D6.[1] This can lead to clinically significant drug interactions. For instance, co-administration of Fluvoxamine can increase the bioavailability of other drugs that are metabolized by these enzymes, such as melatonin.[10] Conversely, drugs that induce or inhibit these same enzymes could potentially alter the metabolism and bioavailability of Fluvoxamine.
Troubleshooting Guide for Fluvoxamine Bioavailability Experiments
Problem: Low in vivo bioavailability is observed despite achieving good in vitro dissolution for a novel formulation.
| Potential Cause | Troubleshooting Steps |
| High First-Pass Metabolism | 1. Investigate Lymphatic Transport: Consider formulations known to promote lymphatic uptake, such as lipid-based systems (e.g., SLNs, nanoemulsions).[5] 2. Saturate Metabolic Enzymes: Explore the possibility of using controlled-release formulations to maintain a constant, low concentration of the drug at the absorption site, which may help to saturate the metabolic enzymes in the liver.[9] |
| Poor Permeability | 1. In Vitro Permeability Assays: Conduct Caco-2 cell permeability assays to assess the intestinal permeability of the formulation. 2. Incorporate Permeation Enhancers: If permeability is low, consider the inclusion of safe and effective permeation enhancers in your formulation. |
| P-glycoprotein (P-gp) Efflux | 1. Assess P-gp Substrate Potential: Determine if Fluvoxamine is a substrate for P-gp efflux pumps. 2. Include P-gp Inhibitors: If it is a substrate, consider the co-administration with a known P-gp inhibitor in preclinical models to confirm this mechanism. |
Problem: High variability in plasma concentrations is observed between different subjects in a preclinical study.
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms in Metabolic Enzymes | 1. Genotyping: If feasible, genotype the study animals for relevant metabolizing enzymes (e.g., CYP2D6).[4] 2. Data Stratification: Analyze the pharmacokinetic data based on genotype to determine if there is a correlation. |
| Food Effects | 1. Standardize Feeding Schedule: Ensure a consistent feeding schedule for all animals in the study, as food can sometimes affect gastrointestinal transit time and drug absorption, even if it doesn't directly impact the extent of absorption.[1] |
| Formulation Instability | 1. Re-evaluate Formulation Stability: Assess the stability of the formulation under physiological conditions (e.g., in simulated gastric and intestinal fluids). |
Data Presentation
Table 1: Summary of Fluvoxamine Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
| Oral Bioavailability | ~53% | [1][3] |
| Time to Peak Plasma Concentration | 2-8 hours (capsules, film-coated tablets) 4-12 hours (enteric-coated tablets) | [1][11] |
| Plasma Protein Binding | ~77% | [2][11] |
| Elimination Half-life (single dose) | ~15-20 hours | [2][11] |
| Major Metabolizing Enzymes | CYP2D6, CYP1A2 | [4] |
Table 2: Comparison of Formulation Strategies for Improving Bioavailability
| Formulation Strategy | Principle | Potential Advantages for Fluvoxamine | Key Experimental Readouts |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation in a solid lipid core. | - Can enhance lymphatic uptake, bypassing first-pass metabolism.[5] - Protects the drug from degradation. | Particle size, zeta potential, entrapment efficiency, in vitro release profile, in vivo pharmacokinetic parameters (AUC, Cmax).[6] |
| Amorphous Solid Dispersions | Dispersion of the drug in a hydrophilic carrier in an amorphous state. | - Increases solubility and dissolution rate.[8] | X-ray diffraction (XRD) to confirm amorphous state, differential scanning calorimetry (DSC), dissolution testing. |
| Micronization/Nanonization | Reduction of drug particle size. | - Increases surface area for dissolution.[7] | Particle size distribution, dissolution rate.[12] |
| Controlled-Release Formulations | Modulating the rate of drug release over time. | - May saturate metabolic enzymes.[9] | In vitro dissolution profile over an extended period (e.g., 12-24 hours). |
Experimental Protocols
Protocol 1: Preparation of Fluvoxamine-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline based on the hot homogenization and ultrasonication method.
Materials:
-
Fluvoxamine maleate
-
Solid lipid (e.g., Tristearin, Compritol)
-
Liquid lipid (e.g., Olive oil, Coconut oil)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the Fluvoxamine maleate in the molten lipid. Add the liquid lipid to this mixture.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-speed homogenizer for a specified time (e.g., 5-10 minutes) at a specific speed (e.g., 10,000-15,000 rpm). This creates a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for a defined period (e.g., 10-15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In Vitro Dissolution Testing of Fluvoxamine Formulations
This protocol describes a standard dissolution test using USP Apparatus 2 (Paddle Apparatus).
Materials:
-
Fluvoxamine formulation (e.g., tablets, capsules, SLN dispersion)
-
Dissolution medium (e.g., 0.1 N HCl for simulated gastric fluid, pH 6.8 phosphate buffer for simulated intestinal fluid)
-
USP Dissolution Apparatus 2
-
Syringes and filters
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with the appropriate volume of dissolution medium (e.g., 900 mL) equilibrated to 37 ± 0.5°C. Set the paddle speed (e.g., 50 or 75 rpm).
-
Sample Introduction: Place one unit of the Fluvoxamine formulation into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL). Immediately filter the sample through a suitable filter (e.g., 0.45 µm).
-
Medium Replacement: If necessary, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Analyze the concentration of Fluvoxamine in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of Fluvoxamine or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Metabolic pathway of Fluvoxamine.
Caption: Workflow for developing a high-bioavailability formulation.
References
- 1. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. upm-inc.com [upm-inc.com]
- 6. Formulation and Evaluation of Fluvoxamine Maleate Loaded Lipid Nanoparticle | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. ClinPGx [clinpgx.org]
- 12. CN114288257A - Fluvoxamine maleate tablet and preparation method thereof - Google Patents [patents.google.com]
dealing with Fluopipamine precipitation in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fluvoxamine. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility and precipitation in solution.
Troubleshooting Guide
Issue: Fluvoxamine has precipitated out of my solution. What should I do?
Precipitation of Fluvoxamine can occur due to its sparingly soluble nature in aqueous solutions. The following steps and considerations can help you resolve this issue.
Initial Troubleshooting Steps:
-
Visual Inspection: Confirm that the observed particulate is indeed a precipitate and not a contaminant. Precipitates often appear as crystalline or amorphous solids.
-
Check Concentration: Verify that the intended concentration of Fluvoxamine in your solution does not exceed its solubility limit in the chosen solvent system.
-
Review Solvent Composition: Ensure the correct solvent and co-solvents were used in the appropriate ratios.
If precipitation is confirmed, you can proceed with the following "Solubility Rescue Experiment."
Experimental Protocol: Solubility Rescue for Precipitated Fluvoxamine
This protocol provides a step-by-step method to redissolve precipitated Fluvoxamine. This procedure is based on the principle of converting the amine to a more soluble salt form and then carefully adjusting the solution to maintain solubility.
Materials:
-
Solution with precipitated Fluvoxamine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter or pH indicator strips
-
Vortex mixer
-
Water bath or sonicator
-
Appropriate organic co-solvent (e.g., Ethanol or DMSO)
Procedure:
-
Acidification:
-
Slowly add 0.1 M HCl dropwise to your solution containing the Fluvoxamine precipitate while continuously monitoring the pH.
-
As an amine, Fluvoxamine will form a more soluble hydrochloride salt at a lower pH.
-
Continue adding HCl until the precipitate dissolves. Gentle vortexing or sonication may be required to aid dissolution. Be cautious not to drastically lower the pH far beyond the point of dissolution to avoid potential degradation.
-
-
Co-solvent Addition (if necessary):
-
If the precipitate does not fully dissolve with pH adjustment alone, consider adding a minimal amount of a compatible organic co-solvent.
-
Ethanol or DMSO are good starting choices as Fluvoxamine is freely soluble in these solvents.[1][2]
-
Add the co-solvent dropwise while vortexing until the solution becomes clear. Aim for the lowest effective concentration of the co-solvent to minimize its potential impact on downstream experiments.
-
-
pH Readjustment (Optional and application-dependent):
-
If your experimental conditions require a more neutral pH, you can carefully readjust the pH back towards your target range.
-
Slowly add 0.1 M NaOH dropwise while vigorously stirring the solution.
-
Caution: Rapid addition of base can cause the Fluvoxamine to precipitate out again. Monitor the solution closely for any signs of cloudiness. If precipitation begins, you may need to add a small amount of co-solvent or accept a slightly more acidic final pH.
-
-
Filtration:
-
Once the Fluvoxamine is redissolved, it is advisable to filter the solution through a 0.22 µm syringe filter to remove any remaining micro-precipitates or contaminants.
-
-
Storage:
-
Store the final solution as recommended for your specific Fluvoxamine formulation. Aqueous solutions of Fluvoxamine maleate are not recommended for storage for more than one day.[1]
-
Data Presentation: Fluvoxamine Maleate Solubility
The following table summarizes the known solubility of Fluvoxamine maleate in various solvents. Note that solubility can be influenced by temperature, pH, and the presence of other solutes.
| Solvent | Concentration | Notes |
| Water | Sparingly soluble[2][3] | One source indicates solubility can be increased with the use of citric acid, suggesting pH dependence. |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~5 mg/mL[1] | |
| Phosphate Buffered Saline (PBS), pH 7.4 | >65.2 µg/mL[4] | |
| Ethanol | Freely soluble; ~25 mg/mL[1][3] | |
| Methanol | Freely soluble[2] | |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | |
| Dimethyl sulfoxide (DMSO) | Freely soluble; ~30 mg/mL[1][2] | Another source suggests ≥ 100 mg/mL.[5] |
| Chloroform | Freely soluble[3] | |
| Diethyl ether | Practically insoluble[3] |
Frequently Asked Questions (FAQs)
Q1: Why did my Fluvoxamine precipitate when I diluted my stock solution into an aqueous buffer?
A1: This is a common issue known as "salting out." Fluvoxamine is significantly more soluble in organic solvents like DMSO and ethanol than in aqueous buffers.[1][2] When you dilute a concentrated stock solution (prepared in an organic solvent) into an aqueous buffer, the overall solvent polarity increases, which can cause the less soluble Fluvoxamine to precipitate. To avoid this, dilute your stock solution slowly while vortexing, and consider using a buffer that contains a small percentage of an organic co-solvent if your experiment allows.
Q2: Can I heat the solution to redissolve the Fluvoxamine precipitate?
A2: While gentle warming can sometimes aid in dissolving compounds, there is limited specific data on the thermal stability of Fluvoxamine in solution. Excessive heat could potentially lead to degradation of the compound. A study on the thermal stability of Fluvoxamine maleate with lactose indicated potential for Maillard interaction at elevated temperatures. Therefore, it is recommended to first try the pH adjustment and co-solvent methods described in the "Solubility Rescue Experiment" protocol. If you must use heat, do so cautiously with a water bath at a low temperature and for a minimal amount of time.
Q3: How does pH affect the solubility of Fluvoxamine?
A3: Fluvoxamine is an amine-containing compound. Generally, the solubility of amines increases in acidic conditions due to the formation of more soluble protonated salts. One study demonstrated that the use of citric acid, an acidic excipient, increased the solubility of Fluvoxamine maleate. This suggests that maintaining a slightly acidic pH can help to keep Fluvoxamine in solution.
Q4: What is the primary mechanism of action of Fluvoxamine?
A4: Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is to bind to the serotonin transporter (SERT) in the presynaptic neuron, which blocks the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Q5: Are there any other known cellular targets of Fluvoxamine?
A5: Yes, in addition to its primary action as an SSRI, Fluvoxamine is a potent agonist of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum and is involved in various cellular processes, including the modulation of ion channels and intracellular signaling pathways. This interaction may contribute to some of Fluvoxamine's therapeutic effects.
Visualizations
Signaling Pathways
Caption: Fluvoxamine's primary mechanism of action.
Caption: Fluvoxamine's interaction with the Sigma-1 receptor.
Experimental Workflow
Caption: Troubleshooting workflow for Fluvoxamine precipitation.
References
Validation & Comparative
A Comparative Guide: Haloperidol vs. Risperidone in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical pharmacological profiles of haloperidol, a conventional antipsychotic, and risperidone, an atypical antipsychotic with potent dopamine D2 and serotonin 5-HT2A receptor antagonism. The following sections present a comprehensive analysis of their receptor binding affinities, in vivo efficacy in established animal models of psychosis, and potential off-target effects, supported by experimental data and detailed methodologies.
Receptor Binding Affinity
The affinity of a compound for its target receptors is a critical determinant of its therapeutic efficacy and side-effect profile. The binding affinities of haloperidol and risperidone for key dopamine and serotonin receptors, as well as other off-target receptors, have been extensively characterized.
Data Presentation: Receptor Binding Affinities (Ki, nM)
| Receptor | Haloperidol (Ki, nM) | Risperidone (Ki, nM) | Reference |
| Dopamine D2 | 0.89 - 3.7 | 3.3 | [1][2] |
| Dopamine D3 | ~22 (variable) | 13 | [1] |
| Serotonin 5-HT2A | 2.6 | 0.12 - 0.2 | [3] |
| Adrenergic α1 | 0.42 | 0.8 | [3] |
| Histamine H1 | ~2500 | 2.2 | [3] |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding to the receptor. Lower Ki values indicate higher binding affinity. Values are averaged from multiple sources where available.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the in vitro binding affinity (Ki) of haloperidol and risperidone for various neurotransmitter receptors.
-
Methodology:
-
Tissue Preparation: Brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) is homogenized in a suitable buffer. Cell lines expressing specific human recombinant receptors are also commonly used.
-
Radioligand Incubation: The tissue homogenate or cell membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) at a fixed concentration.
-
Competition Assay: Increasing concentrations of the unlabeled test compound (haloperidol or risperidone) are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Efficacy and Side-Effect Profile
Preclinical animal models are essential for evaluating the antipsychotic potential and extrapyramidal side effects (EPS) of novel compounds. The catalepsy test and the conditioned avoidance response (CAR) test are two of the most widely used assays for this purpose.
Data Presentation: In Vivo Preclinical Models
| Model | Parameter | Haloperidol | Risperidone | Reference |
| Catalepsy Test (Rat) | ED50 (mg/kg) | 0.1 - 1.0 | 1.0 - 10 | [4] |
| Conditioned Avoidance Response (Rat) | ED50 (mg/kg) | ~0.03 | ~0.2 - 1.0 | [5] |
Note: ED50 is the dose of the drug that produces 50% of its maximal effect. Lower ED50 values indicate higher potency.
Experimental Protocol: Catalepsy Test
-
Objective: To assess the propensity of a drug to induce catalepsy, a state of motor immobility and waxy flexibility, which is considered a predictor of extrapyramidal side effects in humans.
-
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: Animals are administered various doses of the test compound (haloperidol or risperidone) or vehicle via a specific route (e.g., intraperitoneal, subcutaneous).
-
Catalepsy Assessment: At predetermined time points after drug administration, the animal's forepaws are placed on a raised horizontal bar (e.g., 9 cm high). The latency to remove both forepaws from the bar is measured. A cut-off time (e.g., 180 seconds) is typically set.
-
Data Analysis: The mean latency to descend is calculated for each dose group. The ED50 for inducing catalepsy is determined from the dose-response curve.
-
Experimental Protocol: Conditioned Avoidance Response (CAR)
-
Objective: To evaluate the antipsychotic potential of a drug by assessing its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or opening is used. The floor of the box is equipped to deliver a mild electric footshock.
-
Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), the footshock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal fails to move during the CS, it receives the shock and can escape it by moving to the other compartment (escape response).
-
Drug Testing: Once the animals are trained to a stable level of avoidance, they are treated with different doses of the test compound or vehicle before being placed in the shuttle box.
-
Data Analysis: The number of avoidance responses, escape responses, and failures to escape are recorded. A compound with antipsychotic potential will decrease the number of avoidance responses at doses that do not affect the escape response. The ED50 for suppressing the conditioned avoidance response is calculated.
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Haloperidol and risperidone both exert their primary antipsychotic effects through antagonism of the dopamine D2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits the production of cyclic AMP (cAMP) and modulates various downstream signaling cascades.
Experimental Workflow: Catalepsy Test
Experimental Workflow: Conditioned Avoidance Response (CAR) Test
Conclusion
This guide provides a comparative overview of haloperidol and risperidone based on key preclinical data. Haloperidol demonstrates high affinity for D2 receptors and is a potent inducer of catalepsy, indicative of a higher risk for extrapyramidal side effects. Risperidone, while also a potent D2 antagonist, exhibits a more favorable profile with significantly higher affinity for 5-HT2A receptors, which is thought to contribute to its "atypical" properties, including a lower propensity to induce catalepsy at therapeutically relevant doses. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers designing and interpreting preclinical studies in the field of antipsychotic drug development.
References
- 1. The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. researchgate.net [researchgate.net]
- 4. Haloperidol versus risperidone on rat "early onset" vacuous chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of D2 Receptor Antagonism: Flupentixol, Haloperidol, and Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine D2 receptor antagonism of Flupentixol, a typical antipsychotic of the thioxanthene class, with two well-established antipsychotics: the typical butyrophenone, Haloperidol, and the atypical benzisoxazole, Risperidone. This analysis is based on a review of publicly available experimental data and is intended to serve as a resource for researchers and professionals in the field of drug development and neuropharmacology.
Introduction to D2 Receptor Antagonism
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic drugs.[1] Antagonism of D2 receptors in the mesolimbic pathway is believed to be a key mechanism for alleviating the positive symptoms of schizophrenia. The affinity and functional activity of a compound at the D2 receptor are critical determinants of its therapeutic efficacy and side-effect profile. This guide will delve into the comparative binding affinities, functional potencies, and in vivo receptor occupancy of Flupentixol, Haloperidol, and Risperidone to provide a clear understanding of their respective D2 receptor antagonism.
Comparative Data on D2 Receptor Antagonism
The following tables summarize the key quantitative data for Flupentixol, Haloperidol, and Risperidone, focusing on their interaction with the dopamine D2 receptor.
Table 1: In Vitro D2 Receptor Binding Affinity (Ki)
Binding affinity (Ki) represents the concentration of a drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | D2 Receptor Ki (nM) | Reference(s) |
| Flupentixol | 0.38 | [2] |
| Haloperidol | 1.45 | [3] |
| Risperidone | 3.13 | [4] |
Table 2: In Vitro D2 Receptor Functional Antagonism (IC50)
The half-maximal inhibitory concentration (IC50) in a functional assay measures the concentration of an antagonist required to inhibit 50% of the maximal response to an agonist. This provides insight into the drug's potency in a cellular context.
| Compound | D2 Receptor Functional IC50 | Assay Type | Reference(s) |
| Flupentixol | 5.71 µM | Anti-proliferative (A549 cells) | [1] |
| Haloperidol | 1.5 nM | Gβγ signaling | [5] |
| Risperidone | 0.89 nM | [3H]acetylcholine release | [6] |
Note: The IC50 value for Flupentixol is from an anti-proliferative assay in a cancer cell line and may not be directly comparable to the functional assays for Haloperidol and Risperidone which measure D2 receptor-mediated signaling pathways more directly related to its antipsychotic effects.
Table 3: In Vivo D2 Receptor Occupancy
In vivo receptor occupancy, typically measured using Positron Emission Tomography (PET), provides a direct measure of the extent to which a drug binds to its target in the living brain at clinically relevant doses.
| Compound | Dose | D2 Receptor Occupancy (%) | Reference(s) |
| Flupentixol | 5.7 ± 1.4 mg/day | 50 - 70% | [3] |
| Haloperidol | 8.5 ± 5.5 mg/day | Not specified in direct comparison | [3] |
| Risperidone | 3.6 ± 1.3 mg/day | Not specified in direct comparison | [3] |
Signaling Pathways and Experimental Workflows
To understand the validation of D2 receptor antagonism, it is essential to visualize the underlying molecular pathways and the experimental procedures used to quantify drug-receptor interactions.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effector proteins. Antagonists like Flupentixol, Haloperidol, and Risperidone block this signaling cascade by preventing dopamine from binding to the receptor.
Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for D2 Receptor Binding Assay
Radioligand binding assays are a fundamental technique to determine the affinity of a drug for its receptor. The workflow involves incubating a radiolabeled ligand with a preparation of the receptor in the presence and absence of the test compound.
Figure 2: General Workflow for a Radioligand Binding Assay.
Experimental Workflow for a cAMP Functional Assay
Functional assays, such as the cAMP assay, measure the biological effect of a drug on receptor signaling. In the case of D2 receptor antagonists, their ability to block the agonist-induced decrease in cAMP is quantified.
Figure 3: General Workflow for a cAMP Functional Assay.
Detailed Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity (Ki)
A representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the D2 receptor is as follows:
-
Receptor Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of a high-affinity D2 receptor radioligand (e.g., [3H]spiperone or [11C]raclopride), and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter mat. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known D2 antagonist) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay for D2 Receptor Antagonism (IC50)
A common method to assess the functional antagonism of D2 receptors is to measure the inhibition of agonist-induced reduction in cAMP levels. A typical protocol is as follows:
-
Cell Culture: Cells stably expressing the human dopamine D2 receptor are seeded in a 96-well plate and grown to a suitable confluency.
-
Assay Conditions: The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the antagonist (test compound) for a specific duration.
-
Agonist Stimulation: A fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) is then added to the wells to stimulate the inhibition of adenylyl cyclase.
-
cAMP Measurement: After a further incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an ELISA-based or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The ability of the antagonist to block the agonist-induced decrease in cAMP is quantified. The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist's effect, is determined by non-linear regression analysis.
In Vivo D2 Receptor Occupancy Study using PET
Positron Emission Tomography (PET) is a non-invasive imaging technique used to measure receptor occupancy in the living brain. A general protocol for a D2 receptor occupancy study is as follows:
-
Subject Recruitment: Healthy volunteers or patients are recruited for the study.
-
Radioligand Administration: A radiolabeled D2 receptor ligand (e.g., [11C]raclopride) is administered intravenously.
-
PET Scanning: The subject's head is positioned in the PET scanner, and dynamic images are acquired over a specific period to measure the distribution and binding of the radioligand in the brain, particularly in D2-rich regions like the striatum.
-
Baseline Scan: A baseline PET scan is performed without any drug administration to determine the baseline receptor availability.
-
Drug Administration and Follow-up Scan: The subject is then administered the test drug (e.g., Flupentixol, Haloperidol, or Risperidone) at a specific dose. After a certain period to allow for drug distribution and binding, a second PET scan is performed.
-
Data Analysis: The receptor occupancy is calculated as the percentage reduction in the specific binding of the radioligand in the post-drug scan compared to the baseline scan. The relationship between drug dose or plasma concentration and receptor occupancy can then be determined.
Conclusion
This guide provides a comparative overview of the D2 receptor antagonism of Flupentixol, Haloperidol, and Risperidone, supported by quantitative data and detailed experimental methodologies. While Flupentixol demonstrates high in vitro binding affinity for the D2 receptor, further studies on its functional antagonism in direct comparative assays would be beneficial for a more complete understanding of its pharmacological profile relative to other antipsychotics. The provided diagrams and protocols offer a foundational understanding of the key experimental approaches used to validate and compare the D2 receptor antagonism of novel and established compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Fluvoxamine and Fluoxetine: A Guide for Researchers
A Note on "Fluopipamine": Initial searches for "this compound" did not yield a recognized pharmaceutical compound. It is highly probable that this term is a misspelling of either Fluvoxamine or Fluoxetine , both of which are prominent members of the selective serotonin reuptake inhibitor (SSRI) class of antidepressants. This guide will, therefore, provide a comparative study of Fluvoxamine and Fluoxetine, and will also explore known derivatives of Fluoxetine.
Fluvoxamine and Fluoxetine are widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), and other anxiety-related conditions.[1] While both drugs share a primary mechanism of action, they exhibit distinct pharmacological and pharmacokinetic profiles that are important for consideration in research and drug development.
Mechanism of Action
Fluvoxamine and Fluoxetine are selective serotonin reuptake inhibitors (SSRIs).[2] They exert their therapeutic effects by binding to the serotonin transporter (SERT) in the presynaptic neuron, which blocks the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3]
In addition to its primary action on SERT, Fluvoxamine is also a potent agonist at the sigma-1 (σ1) receptor, which may contribute to its anxiolytic and antidepressant effects.[4] Both Fluvoxamine and Fluoxetine have negligible affinity for norepinephrine and dopamine transporters.[3][5]
Comparative Pharmacological Data
The following tables summarize the available quantitative data for Fluvoxamine, Fluoxetine, and its derivatives.
Table 1: Monoamine Transporter Binding Affinity and Potency
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Reference(s) |
| Fluvoxamine | ~10 | >1000 | >1000 | [4] |
| Fluoxetine | ~1-10 | ~200-1000 | ~1000-10000 | [6] |
| Norfluoxetine (metabolite) | ~1-10 | ~100-500 | ~1000-5000 | [6] |
Note: Ki values are approximate and can vary between studies and experimental conditions.
Table 2: Pharmacokinetic Properties
| Parameter | Fluvoxamine | Fluoxetine | Reference(s) |
| Bioavailability | ~53% | 60-80% | |
| Protein Binding | ~80% | ~95% | |
| Elimination Half-life | 15.6 hours | 1-3 days (acute), 4-6 days (chronic) | |
| Active Metabolite | None | Norfluoxetine | |
| Primary Metabolizing Enzymes | CYP1A2, CYP2C19 | CYP2D6 | [2] |
Derivatives of Fluvoxamine and Fluoxetine
While therapeutically utilized derivatives of Fluvoxamine are not well-documented in the literature beyond its primary metabolites which are largely inactive, several derivatives of Fluoxetine have been synthesized and studied for their pharmacological properties.
N-Methyl Amine-Substituted Fluoxetine Derivatives
A study on N-methyl amine-substituted fluoxetine derivatives, specifically (R)-N-ethanol-3-(4-trifluorophenoxy)-3-phenyl propaneamine (FD-2) and N-(R)-3-trifluorophenoxy-3-phenylpropane-imidazole (FD-4), has shown their potential as dopamine transporter (DAT) inhibitors.[5]
Table 3: Dopamine Transporter Inhibition by Fluoxetine and its Derivatives
| Compound | [3H]DA Uptake IC50 (mM) | [125I]RTI-55 Binding IC50 (mM) | Reference(s) |
| Fluoxetine | 0.21 ± 0.032 | 0.23 ± 0.012 | [5] |
| FD-2 | 0.077 ± 0.0032 | Not Reported | [5] |
| FD-4 | 0.26 ± 0.13 | Not Reported | [5] |
These findings suggest that modifications to the N-methyl amine group of Fluoxetine can shift its selectivity profile, presenting a potential avenue for the development of novel compounds targeting the dopamine transporter.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Fluvoxamine and Fluoxetine.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of a compound for the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporter.
Methodology:
-
Membrane Preparation: Cell membranes expressing the transporter of interest (e.g., from HEK293 cells stably expressing hSERT, hNET, or hDAT) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [¹²⁵I]RTI-55 for DAT) and varying concentrations of the test compound.
-
Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Fluvoxamine - Wikipedia [en.wikipedia.org]
- 2. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. fluvoxamine (PD013179, CJOFXWAVKWHTFT-XSFVSMFZSA-N) [probes-drugs.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
A Comparative Guide to the Reproducibility of Published Fluvoxamine Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published data on Fluvoxamine, with a focus on the reproducibility of key experimental findings. We have compiled quantitative data from preclinical and clinical studies, detailed relevant experimental protocols, and visualized key pathways and workflows to facilitate a clear understanding of the existing evidence base for this compound.
It is important to note that the initial request for information on "Fluopipamine" yielded no results for a known pharmaceutical agent. The information presented here pertains to Fluvoxamine , a selective serotonin reuptake inhibitor (SSRI) that has been extensively studied and for which a substantial body of reproducible data exists.
Preclinical Data: Receptor Binding and Functional Activity
Fluvoxamine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. Additionally, it is a potent agonist at the sigma-1 receptor, an intracellular chaperone protein involved in cellular stress responses.[1][2] The reproducibility of these core pharmacological properties is supported by consistent findings across multiple independent studies.
Table 1: Fluvoxamine In Vitro Binding Affinities (Ki)
| Target | Radioligand | Tissue/System | Ki (nM) | Reference(s) |
| Serotonin Transporter (SERT) | [3H]paroxetine | Mouse brain | 5.52 | [3] |
| [3H]citalopram | Rat frontal cortex | - | [3] | |
| Sigma-1 Receptor | [11C]SA4503 | Human brain (in vivo PET) | 36 | [4][5] |
Experimental Protocol: SERT Radioligand Binding Assay (Adapted from multiple sources)
A standardized protocol for assessing Fluvoxamine's binding to SERT can be summarized as follows, based on common practices in the field. Reproducibility of such assays is generally high when these parameters are controlled.
-
Tissue Preparation: Whole brain or specific regions (e.g., frontal cortex) from rodents are homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.
-
Radioligand: [3H]citalopram or [3H]paroxetine are commonly used radioligands for SERT.
-
Assay Conditions: Membranes are incubated with the radioligand and varying concentrations of Fluvoxamine. Non-specific binding is determined in the presence of a high concentration of a competing non-labeled SSRI (e.g., fluoxetine).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Fluvoxamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Table 2: Fluvoxamine Functional Activity (SERT Occupancy)
| Assay | System | EC50 (ng/mL) | Endpoint | Reference(s) |
| Ex vivo SERT Occupancy | Rat frontal cortex | Plasma: 0.48, Brain ECF: 0.22, Brain tissue: 14.8 | Half-maximal SERT occupancy | [6] |
Experimental Protocol: Ex vivo SERT Occupancy in Rodents
This method assesses the in vivo target engagement of Fluvoxamine.
-
Dosing: Rats receive an intravenous infusion of Fluvoxamine.
-
Tissue Collection: At various time points after dosing, brains are collected.
-
Ex vivo Binding: Brain sections are incubated with a radioligand for SERT (e.g., [3H]citalopram).
-
Analysis: The amount of radioligand binding is inversely proportional to the in vivo occupancy of SERT by Fluvoxamine. This allows for the calculation of the drug concentration required to achieve 50% occupancy (EC50).
Signaling Pathway of Fluvoxamine
Caption: Fluvoxamine's dual mechanism of action.
Clinical Data: Reproducibility in COVID-19 Trials
Fluvoxamine gained significant attention for its potential therapeutic role in COVID-19, leading to several randomized controlled trials. The reproducibility of its clinical effects has been a subject of intense investigation.
Table 3: Comparison of Major Randomized Controlled Trials of Fluvoxamine for COVID-19
| Trial | N | Population | Intervention | Primary Endpoint | Key Finding | Reference(s) |
| STOP COVID | 152 | Symptomatic outpatients | Fluvoxamine 100 mg TID for 15 days | Clinical deterioration | 0/80 in fluvoxamine group vs. 6/72 in placebo group experienced deterioration. | [4] |
| STOP COVID 2 | 547 | High-risk, unvaccinated outpatients | Fluvoxamine 100 mg BID for 15 days | Clinical deterioration | No significant difference in clinical deterioration between groups. Trial stopped for futility. | [4][7] |
| TOGETHER | 1497 | High-risk symptomatic outpatients | Fluvoxamine 100 mg BID for 10 days | Hospitalization or >6h ER observation | Reduced need for hospitalization or extended ER observation compared to placebo. | [8][9][10] |
Experimental Protocols of Key Clinical Trials
STOP COVID Trial Workflow
Caption: Workflow of the STOP COVID trial.
TOGETHER Trial Workflow
Caption: Workflow of the TOGETHER trial.
Discussion on Reproducibility
The preclinical data for Fluvoxamine's binding and functional activity at SERT and the sigma-1 receptor are well-established and have been reproduced across numerous studies, forming the basis of its classification as an SSRI with sigma-1 agonist properties.
The clinical data regarding Fluvoxamine's efficacy in COVID-19 present a more complex picture of reproducibility. The initial promising results of the STOP COVID trial were not replicated in the larger STOP COVID 2 trial.[4][7] However, the large-scale TOGETHER trial did show a significant benefit in a high-risk outpatient population, albeit with a composite primary endpoint.[8][9][10] These discrepancies may be attributable to differences in patient populations, dosing regimens, and the evolution of the SARS-CoV-2 virus and standards of care over time. This highlights the critical importance of considering the specific experimental context when evaluating the reproducibility of clinical trial data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STOP COVID 2 Study: Fluvoxamine vs Placebo for Outpatients With Symptomatic COVID-19, a Fully Remote Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. rebelem.com [rebelem.com]
- 9. medrxiv.org [medrxiv.org]
- 10. Fluvoxamine for the Early Treatment of COVID-19: A Meta-analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Fluperlapine and Clozapine: A Comparative Guide for Preclinical Psychosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the atypical antipsychotic drugs fluperlapine and clozapine, focusing on their performance in preclinical animal models of psychosis. The information presented is intended to assist researchers in designing and interpreting studies aimed at the development of novel antipsychotic therapies.
Introduction
Clozapine is considered the gold-standard treatment for refractory schizophrenia, demonstrating superior efficacy in a subset of patients who do not respond to other antipsychotics.[1] However, its clinical use is limited by a range of serious side effects, including agranulocytosis, myocarditis, and metabolic dysregulation.[1][2][3] Fluperlapine, a structural analog of clozapine, has been investigated as a potential alternative with a similar or improved therapeutic profile and a more favorable side-effect burden.[4][5] This guide synthesizes preclinical data from various animal models to provide a direct comparison of these two compounds.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor | Fluperlapine | Clozapine | References |
| Dopamine D1 | Higher affinity for inhibiting adenylate cyclase than [3H]SCH 23390 binding | Higher affinity for inhibiting adenylate cyclase than [3H]SCH 23390 binding | [6] |
| Dopamine D2 | Lower Potency | Weak Antagonist (Ki: 125-190 nM) | [7][8] |
| Dopamine D4 | >100 nM | <20 nM (high affinity) | [7][9] |
| Serotonin 5-HT2A | - | High Affinity (pKi: 10.15) | [10] |
| Muscarinic M1 | Equipotent to Clozapine (IC50: ~15 nM) | High Affinity (Ki: 7.5 nM) | [5] |
| Adrenergic α1 | Marked Affinity (IC50: ~10 nM) | High Affinity | [5] |
| Adrenergic α2 | Negligible Affinity | Weak Affinity | [5] |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower Ki value indicates a higher binding affinity. Dashes (-) indicate that specific Ki values were not found in the searched literature.
Table 2: Efficacy in Animal Models of Psychosis
| Animal Model | Fluperlapine | Clozapine | References |
| Amphetamine-Induced Hyperlocomotion | Little effect on amphetamine-induced behavior | Little effect on amphetamine-induced behavior | [4] |
| Conditioned Avoidance Response (CAR) | Substitutes for clozapine in drug discrimination studies | Disrupts conditioned avoidance responding | [11] |
| Catalepsy Test | No catalepsy | No catalepsy at typical doses; may induce at very high doses | [1][4] |
Table 3: Side-Effect Profile in Animal Models
| Side Effect | Fluperlapine | Clozapine | References |
| Extrapyramidal Symptoms (EPS) | Low incidence | Low incidence | [1][12] |
| Weight Gain/Metabolic Effects | - | Can induce weight gain and metabolic abnormalities in rats, though results can be inconsistent | [3][13] |
| Sedation | Causes sedation | Causes sedation | [2][4] |
| Anticholinergic Effects | Pronounced effects, equipotent to clozapine | Pronounced effects | [5] |
| Prolactin Elevation | Does not significantly increase prolactin levels | Does not significantly increase prolactin levels | [4] |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to reverse the hyperlocomotor effects of psychostimulants like amphetamine.
-
Animals: Typically male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arena) for a set period (e.g., 30-60 minutes) on several consecutive days.
-
On the test day, animals are pre-treated with the test compound (fluperlapine, clozapine, or vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a specified pre-treatment time (e.g., 30-60 minutes), animals are challenged with an injection of d-amphetamine (typically 0.5-1.5 mg/kg, i.p.).
-
Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a defined period (e.g., 60-120 minutes) using automated activity monitoring systems.
-
-
Endpoint: A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle control is indicative of antipsychotic-like activity.
Conditioned Avoidance Response (CAR)
The CAR model assesses a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a characteristic feature of clinically effective antipsychotics.
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of each compartment is equipped to deliver a mild footshock.
-
Procedure:
-
Acquisition Phase: A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock, delivered through the floor of the compartment the animal is in. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal fails to move during the CS, it can escape the shock by moving to the other compartment once the shock begins (escape response). This training is repeated for a set number of trials.
-
Testing Phase: Once the animals have acquired the avoidance response (e.g., >80% avoidance), they are treated with the test compound (fluperlapine, clozapine, or vehicle).
-
The number of avoidance and escape responses, as well as the latency to respond, are recorded during a subsequent test session.
-
-
Endpoint: A selective decrease in the number of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like efficacy.
Catalepsy Test
This test is used to assess the propensity of a drug to induce extrapyramidal side effects, particularly Parkinsonian-like motor rigidity.
-
Procedure:
-
Animals (typically rats or mice) are treated with the test compound or vehicle.
-
At various time points after drug administration, the animal's forepaws are gently placed on a raised horizontal bar (e.g., 9 cm high).
-
The time it takes for the animal to remove both forepaws from the bar (descent latency) is measured. A predetermined cut-off time (e.g., 180 seconds) is typically used.
-
-
Endpoint: A significant increase in the descent latency compared to vehicle-treated animals is indicative of catalepsy. Atypical antipsychotics like clozapine and fluperlapine are expected to induce minimal to no catalepsy at therapeutic doses.[1][4]
Mandatory Visualization
Caption: Key signaling pathways for D2 and 5-HT2A receptors.
Caption: General experimental workflow for preclinical antipsychotic testing.
Conclusion
This comparative guide highlights the key similarities and differences between fluperlapine and clozapine based on available preclinical data. Both compounds exhibit a similar profile in some animal models, particularly in their limited effect on amphetamine-induced behaviors and their low propensity to induce catalepsy, characteristic of atypical antipsychotics.[4] Fluperlapine's receptor binding profile, with its potent anticholinergic and alpha-1 adrenergic antagonism, closely resembles that of clozapine.[5] However, notable differences in their affinity for dopamine D4 receptors exist.[7][9] Further research is warranted to fully elucidate the therapeutic potential and side-effect profile of fluperlapine in comparison to clozapine. This guide serves as a foundational resource for scientists and researchers in the ongoing effort to develop safer and more effective treatments for psychosis.
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Effects of fluperlapine on dopaminergic systems in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. DSpace [repositori.upf.edu]
- 10. scielo.br [scielo.br]
- 11. msudenver.edu [msudenver.edu]
- 12. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thecarlatreport.com [thecarlatreport.com]
Evaluating the Specificity of Fluphenazine: A Comparative Guide
Note on Terminology: This guide evaluates the specificity of Fluphenazine. The initial query for "Fluopipamine" did not yield information on a compound with that specific name in publicly available scientific literature. It is presumed that "this compound" may have been a typographical error, and "Fluphenazine" was selected as the subject of this guide due to its relevance as a well-documented dopamine receptor antagonist.
Fluphenazine is a typical antipsychotic medication belonging to the phenothiazine class, primarily used in the treatment of psychosis, including schizophrenia.[1][2] Its therapeutic effects are largely attributed to its interaction with dopamine receptors. However, its full pharmacological profile, including off-target activities, is crucial for a comprehensive understanding of its mechanism of action and potential side effects. This guide provides a comparative analysis of Fluphenazine's binding specificity, supported by experimental data and protocols.
Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
Fluphenazine's principal mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1] D2 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By antagonizing these receptors, Fluphenazine modulates dopaminergic neurotransmission.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Binding Affinity Profile of Fluphenazine
The specificity of a compound is determined by its binding affinity for its intended target relative to its affinity for other molecules. The equilibrium dissociation constant (Kd) or the inhibition constant (Ki) are common measures of binding affinity, with lower values indicating a higher affinity. Fluphenazine demonstrates high affinity for both D1 and D2 dopamine receptors.[3]
| Receptor Subtype | Binding Affinity (Kd/Ki in nM) |
| Dopamine D1 | 3.2[3] |
| Dopamine D2 | 0.7[3] |
| Serotonin 5-HT2A | 2.5 |
| Serotonin 5-HT6 | 5.0 |
| Serotonin 5-HT7 | 3.9 |
| Adrenergic α1 | 1.9 |
| Histamine H1 | 10 |
| Muscarinic M1 | 130 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. Lower values indicate stronger binding.
Comparative Specificity: Fluphenazine vs. Other Antipsychotics
To contextualize the specificity of Fluphenazine, it is useful to compare its binding profile with that of another typical antipsychotic, Haloperidol, and an atypical antipsychotic, Risperidone. A key differentiator between typical and atypical antipsychotics is the ratio of 5-HT2A to D2 receptor affinity. Atypical antipsychotics generally exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors.
| Receptor | Fluphenazine (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 0.7 | 1.5 | 3.1 |
| Dopamine D3 | 0.8 | 0.7 | 7.3 |
| Dopamine D4 | 2.0 | 5.0 | 7.2 |
| Serotonin 5-HT2A | 2.5 | 58 | 0.16 |
| Adrenergic α1 | 1.9 | 6.0 | 0.8 |
| Histamine H1 | 10 | 18 | 2.1 |
| Muscarinic M1 | 130 | >10,000 | >10,000 |
Data compiled from publicly available databases and scientific literature. Values can vary based on experimental setup.
This comparison highlights that while Fluphenazine and Haloperidol are potent D2 antagonists, Risperidone shows a much higher affinity for the 5-HT2A receptor than for the D2 receptor, a characteristic feature of atypical antipsychotics.[4][5][6]
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol outlines the general steps for determining the binding affinity of a test compound (e.g., Fluphenazine) for the dopamine D2 receptor.
-
Membrane Preparation:
-
Cell lines engineered to express a high density of human dopamine D2 receptors (e.g., CHO or HEK293 cells) are cultured and harvested.
-
The cells are lysed in a hypotonic buffer, and the cell membranes are isolated by centrifugation.
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.[7]
-
-
Assay Setup:
-
The assay is performed in a 96-well plate.
-
Each well contains:
-
A fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [3H]-Spiperone).[8]
-
A specific concentration of the competing, non-radiolabeled test compound (Fluphenazine) across a range of dilutions.
-
The prepared cell membranes.
-
-
Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist like Haloperidol to saturate all specific binding sites).[8]
-
-
Incubation:
-
Filtration and Washing:
-
Detection and Data Analysis:
-
A scintillation cocktail is added to the dried filters, and the radioactivity is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competing compound.
-
The IC50 value (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Conclusion
Fluphenazine is a high-potency typical antipsychotic with a strong affinity for both D1 and D2 dopamine receptors.[2][3] Its specificity is characterized by this primary dopaminergic antagonism. However, it also exhibits significant binding to other receptors, including serotonergic, adrenergic, and to a lesser extent, histaminergic receptors, which may contribute to its side effect profile. When compared to atypical antipsychotics like Risperidone, Fluphenazine shows a lower 5-HT2A to D2 affinity ratio. This detailed understanding of Fluphenazine's binding specificity is essential for researchers and drug development professionals working to design more selective and effective therapeutic agents.
References
- 1. Fluphenazine - Wikipedia [en.wikipedia.org]
- 2. Fluphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risperidone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding | Semantic Scholar [semanticscholar.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays [bio-protocol.org]
Comparison Guide: Fluphenazine vs. Standard Antipsychotic Compounds
Disclaimer: The compound "Fluopipamine" could not be found in the reviewed scientific literature. Based on the request's context of benchmarking against standard antipsychotic compounds, this guide assumes the user intended to inquire about Fluphenazine . Fluphenazine is a well-documented first-generation antipsychotic, and this guide will compare it against Haloperidol (another first-generation) and Risperidone (a second-generation antipsychotic).
This guide provides a detailed comparison of Fluphenazine with two standard antipsychotic drugs, Haloperidol and Risperidone. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and visual representations of key concepts.
Introduction and Mechanism of Action
Fluphenazine and Haloperidol are classified as first-generation ("typical") antipsychotics. Their primary mechanism of action is potent antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway.[1][2] This blockade is believed to mediate their efficacy against the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[1]
Risperidone is a second-generation ("atypical") antipsychotic. While it also acts as a potent D2 receptor antagonist, it exhibits a strong affinity for the serotonin 5-HT2A receptor.[1] This dual antagonism is thought to contribute to its efficacy against "negative" symptoms (e.g., emotional withdrawal, lack of motivation) and a generally lower propensity to cause extrapyramidal side effects (movement disorders) compared to typical antipsychotics.[1]
Data Presentation: Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values in nM) of Fluphenazine, Haloperidol, and Risperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Fluphenazine (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D1 | 3.2 | 2.2 | 7.3 |
| Dopamine D2 | 0.7 | 0.5 - 1.5 | 3.1 - 4.6 |
| Dopamine D3 | - | 0.7 | 7.5 |
| Dopamine D4 | - | 5.0 | 7.2 |
| Serotonin 5-HT1A | - | 340 | 360 |
| Serotonin 5-HT2A | - | 53 | 0.16 - 0.4 |
| Serotonin 5-HT2C | - | 5000 | 5.0 |
| Histamine H1 | - | 18 | 2.0 |
| Adrenergic α1 | - | 11 | 0.8 |
| Muscarinic M1 | - | >10,000 | >10,000 |
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare these compounds are provided below.
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of Fluphenazine, Haloperidol, and Risperidone for the dopamine D2 receptor.
-
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK-293 cells).[3]
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).[4]
-
Test compounds (Fluphenazine, Haloperidol, Risperidone) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[5]
-
Non-specific binding agent: (+)-Butaclamol (10 µM).[4]
-
96-well plates, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Preparation: Cell membrane preparations are thawed and resuspended in the assay buffer.[5]
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-Spiperone and varying concentrations of the test compound.[4][5] A parallel set of wells containing the radioligand and a high concentration of (+)-Butaclamol is used to determine non-specific binding.[4]
-
Equilibration: The plates are incubated for a set time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[5]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[4][5]
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[4]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[4]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
This animal model is used to assess the antipsychotic potential of a compound by measuring its ability to counteract the stimulant effects of amphetamine, which are thought to mimic the positive symptoms of psychosis.
-
Objective: To evaluate the efficacy of Fluphenazine, Haloperidol, and Risperidone in reducing amphetamine-induced hyperlocomotion in mice.
-
Materials:
-
Procedure:
-
Habituation: Mice are individually placed in the open-field chambers and allowed to acclimate for a period (e.g., 30-60 minutes).[8]
-
Pre-treatment: Animals are administered either the vehicle or a specific dose of the test compound (Fluphenazine, Haloperidol, or Risperidone).
-
Amphetamine Challenge: After a set pre-treatment time (e.g., 30-60 minutes), mice are injected with amphetamine (or saline for control groups).[6]
-
Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded immediately after the amphetamine injection for a duration of 60-90 minutes.[6]
-
Data Analysis: The total locomotor activity is calculated for each treatment group. The data is analyzed to determine if the test compounds significantly reduce the hyperlocomotion induced by amphetamine compared to the vehicle-treated group.
-
PPI is a neurological phenomenon where a weaker sensory stimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. This test assesses a compound's ability to restore these deficits.
-
Objective: To determine if Fluphenazine, Haloperidol, and Risperidone can reverse pharmacologically-induced deficits in PPI in rats.
-
Materials:
-
Male Sprague-Dawley rats.
-
Startle response chambers equipped with a loudspeaker and a sensor to measure the whole-body startle reflex.
-
A PPI-disrupting agent (e.g., a dopamine agonist like apomorphine or an NMDA antagonist like dizocilpine).
-
Test compounds (Fluphenazine, Haloperidol, Risperidone) at various doses.
-
-
Procedure:
-
Acclimation: Each rat is placed in a startle chamber and allowed to acclimate for a few minutes with background white noise.
-
Pre-treatment: Animals are administered the test compound or vehicle, followed by the PPI-disrupting agent after a set interval.
-
Test Session: The session consists of multiple trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to measure the baseline startle response.
-
Prepulse + Pulse trials: The strong pulse is preceded by a weak, non-startling prepulse (e.g., 4-16 dB above background).[9]
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
Data Collection: The startle amplitude is recorded for each trial.
-
Data Analysis: PPI is calculated as the percent reduction in the startle response in the "Prepulse + Pulse" trials compared to the "Pulse-alone" trials: %PPI = 100 * [(Pulse-alone amplitude - Prepulse+Pulse amplitude) / Pulse-alone amplitude].[10] The results are analyzed to see if the test compounds significantly reverse the PPI deficit induced by the disrupting agent.
-
Mandatory Visualizations
Caption: Antipsychotics block dopamine from binding to the D2 receptor, preventing its inhibitory effect.
Caption: A typical workflow for comparing novel antipsychotic compounds against established standards.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Radioligand binding assays [bio-protocol.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. b-neuro.com [b-neuro.com]
- 7. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 10. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
In Vivo Validation of Fluphenazine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation of Fluphenazine's mechanism of action, with a focus on its comparison with the well-established typical antipsychotic, Haloperidol. Fluphenazine, a potent typical antipsychotic, is primarily understood to exert its therapeutic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. In vivo validation of this mechanism is crucial for understanding its efficacy and side-effect profile. This document outlines key experimental approaches, presents comparative data, and provides detailed protocols to assist researchers in this field.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
The prevailing hypothesis for the antipsychotic action of typical antipsychotics like Fluphenazine is the dopamine hypothesis of schizophrenia. This theory posits that an excess of dopamine in the mesolimbic pathway contributes to the positive symptoms of schizophrenia, such as hallucinations and delusions. Fluphenazine, by blocking D2 receptors, reduces dopaminergic neurotransmission, thereby alleviating these symptoms. However, its action on D2 receptors in other brain regions, such as the nigrostriatal and tuberoinfundibular pathways, is associated with extrapyramidal side effects (EPS) and hyperprolactinemia, respectively.
In Vivo Validation Methodologies
The in vivo validation of Fluphenazine's mechanism primarily relies on two categories of experimental approaches: receptor occupancy studies using neuroimaging and behavioral pharmacology studies in animal models.
Dopamine D2 Receptor Occupancy: Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to quantify the binding of a drug to its target receptor. By using a radiolabeled ligand that binds to D2 receptors (e.g., [¹¹C]raclopride), researchers can measure the percentage of D2 receptors occupied by Fluphenazine at therapeutic doses.
Key Findings from PET Studies:
-
Therapeutic Window: PET studies have established a "therapeutic window" for D2 receptor occupancy for antipsychotic efficacy, generally considered to be between 65% and 80%[1][2].
-
Extrapyramidal Symptoms (EPS): D2 receptor occupancy above 80% is strongly associated with an increased risk of developing EPS[3].
-
Clinical Response: A clinical response to antipsychotic treatment is more likely when D2 occupancy exceeds 65%[3].
Experimental Protocol: [¹¹C]raclopride PET for D2 Receptor Occupancy
-
Subject Preparation: Patients with schizophrenia, who have been administered a stable dose of Fluphenazine, are recruited. A baseline PET scan without the drug may be performed for comparison.
-
Radiotracer Injection: A bolus of [¹¹C]raclopride is injected intravenously.
-
PET Scan: Dynamic PET imaging is performed for 60-90 minutes to measure the uptake and binding of the radiotracer in the brain, particularly in the striatum (caudate and putamen), which has a high density of D2 receptors.
-
Image Analysis: The binding potential (BP) of the radiotracer is calculated. The percentage of receptor occupancy is determined by comparing the BP in the drug-treated state to the baseline (drug-free) state using the following formula: Occupancy (%) = (BP_baseline - BP_drug) / BP_baseline * 100
-
Correlation with Clinical Data: The calculated D2 receptor occupancy is then correlated with clinical measures of efficacy (e.g., Positive and Negative Syndrome Scale - PANSS scores) and side effects (e.g., Extrapyramidal Symptom Rating Scale - ESRS).
Animal Models of Antipsychotic Activity
Animal models are instrumental in the preclinical validation of antipsychotic drugs. These models assess the behavioral effects of drugs that are predictive of their clinical efficacy.
a) Conditioned Avoidance Response (CAR)
The CAR test is a well-established model with high predictive validity for antipsychotic activity[4]. Antipsychotic drugs selectively inhibit the conditioned avoidance response without impairing the unconditioned escape response.
Experimental Protocol: Rat Conditioned Avoidance Response
-
Apparatus: A shuttle box with two compartments separated by a door. The floor is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented.
-
Training: A rat is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds), followed by a mild foot shock (unconditioned stimulus, US). The rat learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it fails to move during the CS, it can escape the shock by moving to the other compartment after the shock has started (escape response).
-
Drug Testing: Once the rats are trained to a stable level of avoidance, they are administered Fluphenazine or a vehicle.
-
Data Collection: The number of avoidance and escape responses is recorded. A significant reduction in avoidance responses without a significant change in escape responses is indicative of antipsychotic-like activity.
b) Catalepsy Test
The catalepsy test is used to predict the likelihood of a drug to induce extrapyramidal side effects, particularly parkinsonism[5]. Catalepsy is characterized by a failure to correct an externally imposed posture.
Experimental Protocol: Bar Test for Catalepsy in Rats
-
Apparatus: A horizontal bar raised to a specific height (e.g., 10 cm) from the base.
-
Procedure: The rat's forepaws are gently placed on the bar, with its hind paws remaining on the base.
-
Data Collection: The latency to remove both forepaws from the bar is measured. A longer latency indicates a greater cataleptic effect. The test is typically performed at several time points after drug administration to determine the peak effect and duration of action. The dose that produces catalepsy in 50% of the animals (ED50) can be calculated.
Comparative Data: Fluphenazine vs. Haloperidol
Fluphenazine and Haloperidol are both potent typical antipsychotics. While they share the same primary mechanism of action, there are subtle differences in their in vivo profiles.
Table 1: In Vivo Dopamine D2 Receptor Occupancy
| Drug | Therapeutic Dose Range (mg/day) | Striatal D2 Occupancy for Efficacy (%) | Striatal D2 Occupancy for EPS (%) | Reference |
| Fluphenazine | 1 - 40 | ~65 - 80 | > 80 | [6] |
| Haloperidol | 2 - 20 | 65 - 80 | > 78 | [3][7] |
Table 2: Preclinical Behavioral Data (Rat Models)
| Drug | Conditioned Avoidance Response (ED50, mg/kg) | Catalepsy (ED50, mg/kg) | Therapeutic Index (Catalepsy ED50 / CAR ED50) |
| Fluphenazine | Data not consistently available in direct comparative studies | Data not consistently available in direct comparative studies | N/A |
| Haloperidol | ~0.1 | ~0.3 | ~3 |
Note: Direct comparative preclinical data for Fluphenazine in these specific models is less consistently reported in recent literature compared to Haloperidol. The therapeutic index for Haloperidol indicates a relatively narrow window between the effective dose for antipsychotic-like activity and the dose that induces motor side effects.
Table 3: Clinical Comparison
| Feature | Fluphenazine | Haloperidol | Reference |
| Clinical Efficacy (PANSS reduction) | Effective in reducing positive symptoms. | Effective in reducing positive symptoms. | [8] |
| Extrapyramidal Side Effects (EPS) | High incidence, particularly at higher doses. | High incidence, particularly at higher doses. | [9][10][11] |
| Potency | High potency. | High potency. | [9] |
Conclusion
The in vivo validation of Fluphenazine's mechanism of action is well-supported by a combination of neuroimaging and behavioral pharmacology studies. PET imaging has been instrumental in defining the therapeutic window for D2 receptor occupancy, providing a clear link between target engagement and both clinical efficacy and the emergence of extrapyramidal side effects. Animal models, such as the conditioned avoidance response and catalepsy tests, serve as crucial preclinical tools for predicting antipsychotic potential and motor side effect liability.
When compared to Haloperidol, Fluphenazine demonstrates a similar profile as a potent typical antipsychotic, with its clinical effects being tightly linked to the degree of D2 receptor blockade. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the in vivo pharmacology of Fluphenazine and novel antipsychotic candidates. Future research may focus on more direct and standardized preclinical comparisons to better delineate the subtle differences in the in vivo profiles of various typical antipsychotics.
References
- 1. Antipsychotic efficacy: Relationship to optimal D2-receptor occupancy | European Psychiatry | Cambridge Core [cambridge.org]
- 2. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The relationship between D2 receptor occupancy and plasma levels on low dose oral haloperidol: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative trial of haloperidol decanoate and fluphenazine decanoate in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haloperidol decanoate v. fluphenazine decanoate as maintenance therapy in chronic schizophrenic in-patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind comparison of haloperidol decanoate and fluphenazine decanoate effectiveness, side-effects, dosage and serum levels during a six months' treatment for relapse prevention. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Aripiprazole and Fluopipamine on Dopamine Signaling Pathways
A comprehensive guide for researchers and drug development professionals.
Aripiprazole: A Dopamine D2 Receptor Partial Agonist
Aripiprazole is an atypical antipsychotic medication characterized by its unique mechanism of action as a partial agonist at dopamine D2 receptors.[1][2][3] This property allows it to act as a dopamine system stabilizer, reducing dopaminergic neurotransmission in areas of hyperactivity (like the mesolimbic pathway) and enhancing it in areas of hypoactivity (such as the mesocortical pathway).[3][4]
Quantitative Analysis of Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional activities of aripiprazole at various dopamine and serotonin receptors, which are crucial for its therapeutic effects.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Dopamine Receptors | |||
| D2 | 0.34 | Partial Agonist | [2][5] |
| D3 | 0.8 | Partial Agonist | [2] |
| D4 | 44 | Partial Agonist | [1] |
| Serotonin Receptors | |||
| 5-HT1A | 1.7 | Partial Agonist | [2] |
| 5-HT2A | 3.4 | Antagonist/Inverse Agonist | [1][2] |
| 5-HT2B | 0.36 | Inverse Agonist | [1] |
| 5-HT7 | 39 | Antagonist | [5] |
Dopamine Signaling Pathways Modulated by Aripiprazole
Aripiprazole's interaction with the D2 receptor leads to modulation of downstream signaling cascades, primarily through its influence on G protein-coupled pathways. As a partial agonist, it elicits a response that is lower than the endogenous full agonist, dopamine. This results in a stabilizing effect on dopamine signaling.
Two key downstream pathways affected by D2 receptor activation are the cAMP-PKA pathway and the Akt-GSK3β pathway. Aripiprazole has been shown to have differential effects on these pathways compared to D2 receptor antagonists and other partial agonists.[6][7]
Aripiprazole's partial agonism at the D2 receptor modulates downstream signaling.
Fluopipamine: An Overview of Available Information
Despite a comprehensive search of scientific literature and databases, there is a notable absence of publicly available information regarding "this compound" and its effects on dopamine signaling. The search did not yield any data on its receptor binding profile, functional activity, or impact on downstream cellular pathways. Therefore, a direct quantitative and qualitative comparison with aripiprazole is not feasible at this time.
Standard Experimental Protocols for Comparative Analysis
To characterize a novel compound like this compound and compare it to a reference drug such as aripiprazole, a series of standardized in vitro and in vivo experiments would be necessary. The following sections detail the methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for dopamine and other relevant receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., D2, D3, 5-HT1A) are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound or aripiprazole).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Workflow for a radioligand binding assay.
Functional Assays
Objective: To determine the functional activity of the compound (agonist, antagonist, or partial agonist) at a specific receptor.
Protocol:
-
Cell Culture: Cells expressing the D2 receptor are cultured.
-
Treatment: Cells are pre-treated with forskolin (to stimulate adenylyl cyclase and increase cAMP levels) and then treated with varying concentrations of the test compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).
Protocol:
-
Cell Line: A cell line is used that co-expresses the dopamine receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., using enzyme fragment complementation).
-
Treatment: The cells are treated with the test compound.
-
Detection: If the compound promotes the interaction between the receptor and β-arrestin, the two protein fragments come into proximity, generating a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: Dose-response curves are plotted to determine the EC50 for β-arrestin recruitment.
Downstream Signaling Pathway Analysis
Objective: To investigate the effect of the compound on specific intracellular signaling cascades.
Protocol (for Akt/GSK3β pathway):
-
Cell Culture and Treatment: Cells expressing the D2 receptor are treated with the test compound for a specific duration.
-
Protein Extraction: Total protein is extracted from the cells.
-
Western Blotting: The protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of Akt and GSK3β.
-
Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the ratio of phosphorylated to total protein.
Conclusion
Aripiprazole's well-documented profile as a D2 partial agonist provides a solid benchmark for the evaluation of new antipsychotic agents. While a direct comparison with this compound is currently not possible due to a lack of available data, the experimental methodologies outlined in this guide provide a clear framework for the necessary investigations. The characterization of a new chemical entity like this compound would require a systematic approach, beginning with receptor binding and functional assays, followed by an in-depth analysis of its impact on key downstream signaling pathways. Such studies are essential to elucidate its mechanism of action and to predict its potential therapeutic efficacy and side-effect profile in comparison to established drugs like aripiprazole.
References
- 1. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. innoprot.com [innoprot.com]
- 4. Fluvoxamine enhances prefrontal dopaminergic neurotransmission in adrenalectomized/castrated mice via both 5-HT reuptake inhibition and σ(1) receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fluopipamine: A Guide for Laboratory Professionals
The proper management of chemical waste is paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks such as chemical exposure, fires, and environmental contamination.[1][2]
General Safety and Disposal Procedures for Laboratory Chemicals
This table summarizes the essential steps for the safe handling and disposal of research chemicals like Fluopipamine, in the absence of a specific Safety Data Sheet.
| Procedure Category | Key Actions and Considerations |
| 1. Pre-Disposal Planning | Obtain and Review the Safety Data Sheet (SDS): The SDS is the most critical document for specific handling and disposal instructions. Proper Labeling: Ensure all containers are clearly labeled with the chemical name and any known hazards.[3] Designate a Waste Accumulation Area: Establish a specific, secure area in the laboratory for storing waste containers.[3][4][5] |
| 2. Personal Protective Equipment (PPE) | Minimum PPE: Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.[6][7] Enhanced Protection: Depending on the chemical's properties (e.g., volatility, toxicity) as stated in the SDS, a face shield, chemical-resistant apron, and respiratory protection may be necessary.[8][9][10] |
| 3. Waste Segregation | Avoid Mixing: Never mix incompatible wastes to prevent violent reactions or the generation of toxic gases.[4][5][11] Store acids and bases separately, and keep oxidizing agents away from organic compounds and reducing agents.[5] Separate Waste Streams: Maintain separate, clearly labeled waste containers for different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, solid waste).[4] |
| 4. Container Management | Use Appropriate Containers: Waste must be stored in containers made of compatible materials that are in good condition and can be securely sealed.[3][4][5] The original container is often the best choice.[3] Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[4][11][12] Labeling: As soon as waste is added, the container must be labeled with a hazardous waste tag that includes the contents and their estimated concentrations.[3][13] |
| 5. Spill Management (Small Spills) | Alert Personnel: Immediately notify others in the vicinity.[14][15] Contain the Spill: Use absorbent materials to create a dike around the spill to prevent it from spreading. Clean Up: Use appropriate absorbent pads or granules to soak up the spilled material.[14][16] For solid spills, carefully sweep up the material, avoiding dust generation.[16] Dispose of Cleanup Materials: All materials used for cleanup must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.[14][16][17] |
| 6. Final Disposal | Professional Disposal Service: All hazardous chemical waste must be disposed of through a licensed hazardous waste management company.[4] It is illegal and unsafe to dispose of such chemicals down the drain or in the regular trash.[2][12][18] Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a certified waste disposal contractor to schedule a waste pickup.[4][12] |
Experimental Protocols Referenced in General Chemical Disposal
While no experimental protocols specific to this compound disposal were found, the general procedures for handling chemical waste in a laboratory setting are well-established. These procedures are designed to be broadly applicable to a wide range of chemical substances.
General Protocol for Segregated Chemical Waste Accumulation:
-
Identify Waste Stream: Determine the appropriate waste category for the chemical to be discarded (e.g., non-halogenated solvent, solid chemical waste).
-
Select Proper Container: Obtain a clean, compatible, and properly labeled hazardous waste container from the designated satellite accumulation area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Transfer Waste: Carefully transfer the chemical waste into the designated container, avoiding spills. If using a funnel, it must be removed and the container securely capped immediately after use.[13]
-
Update Waste Log: If required by your institution, record the addition of waste to the container in a logbook.
-
Secure Container: Ensure the waste container is tightly closed and stored in its designated secondary containment within the waste accumulation area.[4][11]
Visualizing the Chemical Disposal Workflow
The following diagrams illustrate the logical flow of processes for safe and compliant laboratory chemical disposal.
Caption: General Workflow for Laboratory Chemical Waste Disposal.
Caption: Decision Flowchart for a Laboratory Chemical Spill Response.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 7. media.path.org [media.path.org]
- 8. protectivecoverall.com [protectivecoverall.com]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. westlab.com [westlab.com]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
